molecular formula C9H9ClO2 B1583661 2-Chloroethyl benzoate CAS No. 939-55-9

2-Chloroethyl benzoate

Cat. No.: B1583661
CAS No.: 939-55-9
M. Wt: 184.62 g/mol
InChI Key: ANPPGQUFDXLAGY-UHFFFAOYSA-N
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Description

2-Chloroethyl benzoate is a useful research compound. Its molecular formula is C9H9ClO2 and its molecular weight is 184.62 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 44612. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloroethyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H9ClO2/c10-6-7-12-9(11)8-4-2-1-3-5-8/h1-5H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANPPGQUFDXLAGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30239866
Record name Ethanol, 2-chloro-, benzoate
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Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

939-55-9
Record name Ethanol, 2-chloro-, 1-benzoate
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Record name 2-Chloroethylbenzoate
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Record name 939-55-9
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethanol, 2-chloro-, benzoate
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Record name 2-CHLOROETHYLBENZOATE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

2-Chloroethyl benzoate chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Chloroethyl Benzoate (B1203000)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of 2-Chloroethyl benzoate. The information is curated for professionals in research and development, particularly in the fields of organic chemistry, medicinal chemistry, and drug development.

This compound is an organic compound classified as a benzoate ester.[1][2] It is characterized by a benzoate group attached to a 2-chloroethyl moiety.[1] This structure, particularly the reactive chloroethyl group, imparts unique chemical properties that are significant in various synthetic applications.[1][2]

Chemical Structure Diagram:

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_purification Purification cluster_product Product r1 2-Chloroethyl methyl carbonate p1 Mix reactants r1->p1 r2 Benzoyl chloride r2->p1 r3 Tetra-n-butylphosphonium bromide (catalyst) r3->p1 p2 Heat to 150 °C for 3 hours p1->p2 pu1 Distillation p2->pu1 prod This compound pu1->prod

References

An In-depth Technical Guide to the Synthesis of 2-Chloroethyl Benzoate from Benzoic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 2-chloroethyl benzoate (B1203000), a valuable intermediate in the pharmaceutical and chemical industries. This document details various methodologies, presents quantitative data in a structured format, and includes detailed experimental protocols and reaction pathway visualizations.

Introduction

2-Chloroethyl benzoate (C9H9ClO2) is a benzoate ester of 2-chloroethanol (B45725). Its dual reactivity, stemming from the ester functionality and the reactive chloroethyl group, makes it a versatile building block in organic synthesis. The presence of the chlorine atom allows for nucleophilic substitution reactions, enabling the introduction of various functional groups. This guide focuses on the synthesis of this compound starting from benzoic acid and its activated derivatives.

Synthetic Pathways

Several effective methods for the synthesis of this compound have been established. The most common approaches involve the esterification of benzoic acid or the acylation of 2-chloroethanol with a benzoic acid derivative. The primary synthetic routes are:

  • Fischer Esterification of Benzoic Acid with 2-Chloroethanol: A direct, acid-catalyzed reaction.

  • Acylation of 2-Chloroethanol with Benzoyl Chloride: A high-yield reaction often preferred for its rapid conversion.

  • Reaction of Benzoyl Chloride with Ethylene Oxide: An industrial method that proceeds via the in-situ formation of 2-chloroethanol.

  • Reaction of 2-Chloroethyl Methyl Carbonate with Benzoyl Chloride: An alternative route utilizing a different activating group.

The selection of a specific pathway often depends on factors such as substrate availability, desired yield, reaction conditions, and scalability.

Comparative Data of Synthetic Routes

The following table summarizes the quantitative data for the different synthetic methods for preparing this compound.

Synthetic RouteReactantsCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
Fischer EsterificationBenzoic Acid, 2-ChloroethanolSulfuric Acid (H₂SO₄)None (excess)Reflux0.5 - 2~75-95[1][2]
Acylation with Benzoyl ChlorideBenzoyl Chloride, 2-ChloroethanolNoneNone55-2150.589-91[3]
Reaction with Ethylene OxideBenzoyl Chloride, Ethylene OxideHydrogen Chloride (HCl)Aprotic--High[4]
From 2-Chloroethyl Methyl Carbonate2-Chloroethyl Methyl Carbonate, Benzoyl ChlorideTetra-n-butylphosphonium bromideNone150359[5]

Experimental Protocols

This section provides detailed experimental procedures for the key synthetic routes.

Fischer Esterification of Benzoic Acid with 2-Chloroethanol

This protocol is adapted from general Fischer esterification procedures.

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser, combine benzoic acid (1.0 equivalent) and 2-chloroethanol (a 4-fold molar excess is recommended to drive the equilibrium).[1]

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol% relative to the benzoic acid).

  • Heat the reaction mixture to reflux with stirring for 30 minutes to 2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water.

  • Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or dichloromethane.

  • Wash the combined organic layers sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acidic catalyst), and finally with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate).

  • Filter off the drying agent and remove the solvent under reduced pressure.

  • The crude this compound can be purified by vacuum distillation to yield a colorless oil.

Synthesis from Benzoyl Chloride and 2-Chloroethanol

This high-yield protocol is based on a procedure from Organic Syntheses.[3]

Procedure:

  • In a 500-mL round-bottomed flask fitted with a 100-cm air condenser, place 80.5 g (66 mL, 1 mole) of redistilled 2-chloroethanol (ethylene chlorohydrin, b.p. 128–129°C) and 140.5 g (115.5 mL, 1 mole) of benzoyl chloride.

  • Set up the apparatus in a well-ventilated fume hood and gently warm the mixture with a low flame until the reaction commences, as indicated by the evolution of hydrogen chloride gas (typically starts at 55-60°C).

  • Remove the heat source if the reaction becomes too vigorous and moderate it by applying a wet towel to the flask.

  • Once the initial vigorous reaction subsides, reapply heat for an additional 30 minutes, during which the temperature will rise to approximately 200–215°C.

  • Fit the flask with a short distillation column (approx. 20 cm) and arrange for vacuum distillation.

  • Remove volatile materials by evacuation with a water pump at a bath temperature of 100–110°C.

  • Fractionally distill the residual liquid under reduced pressure. Collect the this compound fraction boiling at 101–104°C/2 mm Hg. This procedure yields 165–168 g (89–91%) of the product.[3]

Reaction Mechanisms and Pathways

The synthesis of this compound from benzoic acid and its derivatives involves key organic chemistry principles, primarily nucleophilic acyl substitution.

Fischer Esterification Pathway

The Fischer esterification is an acid-catalyzed equilibrium reaction. The acid protonates the carbonyl oxygen of the benzoic acid, increasing the electrophilicity of the carbonyl carbon. The hydroxyl group of 2-chloroethanol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester.

Fischer_Esterification cluster_0 benzoic_acid Benzoic Acid protonated_benzoic_acid Protonated Benzoic Acid benzoic_acid->protonated_benzoic_acid + H⁺ chloroethanol 2-Chloroethanol h_plus H+ tetrahedral_intermediate Tetrahedral Intermediate protonated_benzoic_acid->tetrahedral_intermediate + 2-Chloroethanol protonated_ester Protonated Ester tetrahedral_intermediate->protonated_ester - H₂O product This compound protonated_ester->product - H⁺ water H₂O

Caption: Acid-catalyzed Fischer esterification pathway.

Acylation Pathway using Benzoyl Chloride

The reaction of benzoyl chloride with 2-chloroethanol is a more direct and typically faster method. The highly electrophilic carbonyl carbon of the acid chloride is readily attacked by the nucleophilic hydroxyl group of 2-chloroethanol. This is followed by the elimination of hydrogen chloride to form the ester. This reaction is generally not reversible.

Acylation_Pathway benzoyl_chloride Benzoyl Chloride tetrahedral_intermediate Tetrahedral Intermediate benzoyl_chloride->tetrahedral_intermediate + 2-Chloroethanol chloroethanol 2-Chloroethanol product This compound tetrahedral_intermediate->product - HCl hcl HCl

Caption: Acylation of 2-chloroethanol with benzoyl chloride.

Experimental Workflow Visualization

The general workflow for the synthesis and purification of this compound can be visualized as follows.

Experimental_Workflow start Start: Reactant Mixing reaction Reaction Under Controlled Conditions start->reaction workup Aqueous Workup (Extraction & Washing) reaction->workup drying Drying of Organic Phase workup->drying purification Purification (Vacuum Distillation) drying->purification analysis Product Analysis (Spectroscopy, etc.) purification->analysis end Final Product analysis->end

Caption: General experimental workflow for synthesis.

Conclusion

The synthesis of this compound can be effectively achieved through several pathways, with the Fischer esterification of benzoic acid and the acylation of 2-chloroethanol with benzoyl chloride being the most common laboratory methods. The choice of method will depend on the specific requirements of the synthesis, including scale, available starting materials, and desired purity. The provided protocols and comparative data serve as a valuable resource for researchers and professionals in the field of chemical and pharmaceutical development.

References

An In-depth Technical Guide to the Physical Constants of 2-Chloroethyl Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 939-55-9

This technical guide provides a comprehensive overview of the physical constants and related data for 2-Chloroethyl benzoate (B1203000), a chemical compound with the CAS number 939-55-9. Intended for researchers, scientists, and professionals in drug development, this document compiles essential data from various sources, presented in a clear and accessible format.

Chemical Identity and Structure

2-Chloroethyl benzoate, also known as benzoic acid 2-chloroethyl ester, is an organic compound with the chemical formula C₉H₉ClO₂.[1][2][3][4] Its structure consists of a benzoate group attached to a 2-chloroethyl group.

Molecular Formula: C₉H₉ClO₂[2][3][4][5]

Molecular Weight: 184.62 g/mol [1][2][3][4][5][6][7]

InChI Key: ANPPGQUFDXLAGY-UHFFFAOYSA-N[1][6]

Tabulated Physical Constants

The following tables summarize the key physical and chemical properties of this compound.

Physical Property Value Reference
Melting Point118 °C[5][8]
Boiling Point257 °C[5][8]
Density1.21 g/cm³[5][8]
Refractive Index1.5270-1.5300[5][8]
Physical FormColorless to Almost Colorless Clear Liquid/Oil[2][8]
SolubilityChloroform (Slightly), Methanol (Slightly)[8]
Purity>99.0% (GC)[2]
Computed Properties Value Reference
XLogP32.4[7]
Hydrogen Bond Donor Count0[7]
Hydrogen Bond Acceptor Count2[7]
Rotatable Bond Count4[7]
Exact Mass184.0291072 Da[7]
Monoisotopic Mass184.0291072 Da[7]
Topological Polar Surface Area26.3 Ų[7]
Heavy Atom Count12[7]
Complexity141[7]

Experimental Protocols

While specific experimental details for the determination of each physical constant for this compound are not extensively documented in publicly available literature, standard methodologies for these measurements are well-established.

Melting Point Determination: The melting point of a solid is typically determined using a melting point apparatus. A small, powdered sample of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is observed and recorded as the melting point.

Boiling Point Determination: The boiling point of a liquid can be determined by distillation. The liquid is heated in a flask connected to a condenser. The temperature at which the liquid boils and its vapor pressure equals the atmospheric pressure is recorded as the boiling point. For higher boiling point liquids, vacuum distillation may be employed to prevent decomposition. One reported boiling point for this compound is 81°C - 82°C at 0.4 mm Hg.[9]

Density Measurement: The density of a liquid is commonly measured using a pycnometer or a hydrometer. A pycnometer is a flask with a specific volume that is weighed empty, then filled with the liquid and weighed again. The density is calculated from the mass of the liquid and its known volume.

Refractive Index Measurement: The refractive index of a liquid is determined using a refractometer. A few drops of the liquid are placed on the prism of the refractometer, and the instrument measures the extent to which light is bent as it passes through the sample.

Synthesis of this compound

One reported method for the synthesis of this compound involves the reaction of 2-chloroethyl methyl carbonate with benzoyl chloride in the presence of a catalyst.[9]

A mixture of 2-chloroethyl methyl carbonate (0.05 mole), benzoyl chloride (0.05 mole), and tetra-n-butylphosphonium bromide (0.0025 mole) is heated to 150°C.[9] The reaction proceeds for 3 hours, after which the product is isolated by distillation.[9] This method yields this compound with a reported yield of 59%.[9]

Synthesis_Workflow cluster_reactants Reactants cluster_catalyst Catalyst cluster_conditions Reaction Conditions cluster_process Process cluster_product Product cluster_purification Purification r1 2-Chloroethyl methyl carbonate proc Reaction r1->proc r2 Benzoyl chloride r2->proc cat Tetra-n-butylphosphonium bromide cat->proc cond Heat to 150°C for 3 hours cond->proc pur Distillation proc->pur prod This compound pur->prod Physical_Properties_Relationship cluster_structure Molecular Structure cluster_properties Physical Properties cluster_intermolecular_forces Intermolecular Forces structure C₉H₉ClO₂ mw Molecular Weight structure->mw imf Dipole-Dipole, London Dispersion structure->imf bp Boiling Point mw->bp density Density mw->density mp Melting Point refractive_index Refractive Index density->refractive_index solubility Solubility imf->bp imf->mp imf->solubility

References

An In-depth Technical Guide to the Formation of 2-Chloroethyl Benzoate via Esterification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-chloroethyl benzoate (B1203000) through the esterification of benzoic acid and 2-chloroethanol (B45725). The document details the underlying chemical mechanism, provides adaptable experimental protocols, and presents relevant quantitative data for the compounds involved in this reaction.

Core Mechanism: Fischer-Speier Esterification

The formation of 2-chloroethyl benzoate from benzoic acid and 2-chloroethanol is a classic example of a Fischer-Speier esterification. This acid-catalyzed reaction involves the conversion of a carboxylic acid and an alcohol into an ester and water.[1][2] The reaction is an equilibrium process, and to achieve a high yield of the ester, the equilibrium must be shifted towards the products.[3] This is typically accomplished by using an excess of one of the reactants (usually the alcohol) or by removing water as it is formed.[2][4]

The mechanism proceeds through a series of key steps:

  • Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of benzoic acid by a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[1][5] This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

  • Nucleophilic Attack by the Alcohol: The lone pair of electrons on the oxygen atom of 2-chloroethanol attacks the protonated carbonyl carbon. This step forms a tetrahedral intermediate.[5][6]

  • Proton Transfer: A proton is transferred from the oxonium ion (the former hydroxyl group of the alcohol) to one of the hydroxyl groups of the tetrahedral intermediate. This converts one of the hydroxyl groups into a good leaving group (water).

  • Elimination of Water: The lone pair of electrons on the remaining hydroxyl group reforms the carbonyl double bond, leading to the elimination of a water molecule.

  • Deprotonation: The protonated ester is then deprotonated, regenerating the acid catalyst and yielding the final product, this compound.

Signaling Pathway of Fischer-Speier Esterification

Fischer_Esterification benzoic_acid Benzoic Acid protonated_benzoic_acid Protonated Benzoic Acid benzoic_acid->protonated_benzoic_acid Protonation tetrahedral_intermediate Tetrahedral Intermediate protonated_benzoic_acid->tetrahedral_intermediate Nucleophilic Attack chloroethanol 2-Chloroethanol chloroethanol->tetrahedral_intermediate protonated_intermediate Protonated Intermediate tetrahedral_intermediate->protonated_intermediate Proton Transfer protonated_ester Protonated Ester protonated_intermediate->protonated_ester Elimination of Water water Water protonated_intermediate->water ester 2-Chloroethyl Benzoate protonated_ester->ester Deprotonation catalyst_out H+ protonated_ester->catalyst_out catalyst_in H+ catalyst_in->benzoic_acid

Caption: Fischer-Speier esterification mechanism for this compound formation.

Quantitative Data

The following tables summarize key physical and chemical properties of the reactants and the product.

Table 1: Physical Properties of Reactants and Product

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)
Benzoic AcidC₇H₆O₂122.12249.2
2-ChloroethanolC₂H₅ClO80.51128.7
This compoundC₉H₉ClO₂184.62257

Data sourced from multiple references.[7][8]

Table 2: Reaction Parameters and Yields from Literature

ReactantsCatalystConditionsYieldReference
Benzoic acid, Ethylene (B1197577) glycol, HClHCl100°CNot specified[9]
Benzoyl chloride, Ethylene chlorohydrin-Not specified89-91%[9]
2-Chloroethyl methyl carbonate, Benzoyl chlorideTetra-n-butylphosphonium bromide150°C, 3 hours59%[10]

Experimental Protocols

While a specific protocol for the direct esterification of benzoic acid with 2-chloroethanol was not found in the initial search, a standard Fischer esterification procedure can be adapted for this synthesis. The following is a generalized protocol.

Protocol: Synthesis of this compound via Fischer Esterification

Materials and Reagents:

  • Benzoic acid

  • 2-Chloroethanol (use in excess, e.g., 4-5 molar equivalents)

  • Concentrated sulfuric acid (catalytic amount)

  • Sodium bicarbonate solution (5%, aqueous)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Diethyl ether or other suitable extraction solvent

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Heating mantle

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, combine benzoic acid and an excess of 2-chloroethanol.

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for a specified period (e.g., 1-2 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing cold water.

    • Extract the aqueous layer with diethyl ether (or another suitable organic solvent).

    • Combine the organic extracts and wash sequentially with 5% sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted benzoic acid), water, and finally brine.

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

    • Remove the solvent using a rotary evaporator.

  • Purification: The crude this compound can be purified by vacuum distillation.[9]

Experimental Workflow Diagram

Experimental_Workflow start Start reactants Combine Benzoic Acid and 2-Chloroethanol start->reactants catalyst Add H₂SO₄ (cat.) reactants->catalyst reflux Reflux Reaction Mixture catalyst->reflux workup Aqueous Work-up (Water, NaHCO₃, Brine) reflux->workup extraction Extract with Organic Solvent workup->extraction drying Dry Organic Layer (e.g., MgSO₄) extraction->drying evaporation Solvent Removal (Rotary Evaporator) drying->evaporation purification Purification (Vacuum Distillation) evaporation->purification product This compound purification->product

Caption: A typical experimental workflow for the synthesis of this compound.

Alternative Synthetic Routes

While Fischer esterification is a primary method, this compound can also be synthesized through other pathways. One common alternative involves the reaction of benzoyl chloride with 2-chloroethanol (ethylene chlorohydrin) .[9] This method often provides higher yields and may not require a strong acid catalyst. Other reported methods include the reaction of benzoic acid with ethylene glycol and hydrogen chloride, and the reaction of sodium benzoate with bis-(2-chloroethyl) sulfate.[9]

Conclusion

The formation of this compound via the esterification of benzoic acid and 2-chloroethanol is a well-established reaction governed by the principles of Fischer-Speier esterification. The reaction is acid-catalyzed and reversible, necessitating reaction conditions that favor product formation. While direct experimental data for this specific transformation is sparse in the readily available literature, established protocols for similar esterifications can be effectively adapted. For drug development professionals, understanding this and alternative synthetic routes is crucial for the efficient production of this and related chemical entities.

References

Spectroscopic Profile of 2-Chloroethyl Benzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-Chloroethyl benzoate (B1203000) (CAS No. 939-55-9), a significant intermediate in pharmaceutical and chemical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Executive Summary

2-Chloroethyl benzoate is a benzoate ester with the molecular formula C₉H₉ClO₂. Accurate and reliable spectroscopic data are crucial for its identification, purity assessment, and quality control in research and manufacturing. This guide presents tabulated quantitative data from ¹H NMR, ¹³C NMR, IR, and MS analyses, alongside detailed experimental protocols for acquiring such data. A logical workflow for spectroscopic analysis is also provided to guide researchers in their analytical processes.

Data Presentation

The following tables summarize the essential spectroscopic data for this compound.

Table 1: ¹H NMR Spectral Data

The proton NMR spectrum provides information about the hydrogen environments in the molecule. The aromatic protons of the benzoate ring are observed in the downfield region, while the aliphatic protons of the chloroethyl group appear as two distinct triplets.[1]

Chemical Shift (δ ppm)MultiplicityIntegrationAssignment
~8.05Multiplet2HAromatic protons (ortho to C=O)[1]
~7.50Multiplet3HAromatic protons (meta and para to C=O)[1]
~4.5Triplet2H-OCH₂ -[1]
~3.8Triplet2H-CH₂ Cl[1]
Table 2: ¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the different carbon environments. Key signals include the carbonyl carbon of the ester and the carbons of the aromatic ring and the chloroethyl group. The expected chemical shift for the carbonyl carbon is in the range of δ 165–170 ppm.

Chemical Shift (δ ppm)Assignment
~166C=O (Ester)
~133Aromatic C-H (para)
~130Aromatic C (quaternary)
~129.5Aromatic C-H (ortho)
~128.5Aromatic C-H (meta)
~65-OCH₂ -
~41-CH₂ Cl
(Note: The above ¹³C NMR data are predicted values based on typical chemical shifts for similar functional groups, as specific experimental data was not available in the search results.)
Table 3: Infrared (IR) Spectroscopy Data

The IR spectrum is used to identify the functional groups present in the molecule. The most prominent feature for this compound is the strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group.

Wavenumber (cm⁻¹)IntensityAssignment
~1720StrongC=O Stretch (Ester)
~1270StrongC-O Stretch (Ester)
~1100StrongC-O Stretch (Ester)
~710StrongC-Cl Stretch
~3070MediumC-H Stretch (Aromatic)
~2960MediumC-H Stretch (Aliphatic)
(Note: The above IR data are predicted values based on typical absorption frequencies for the functional groups present, as specific experimental data was not available in the search results.)
Table 4: Mass Spectrometry (MS) Data

Electron Ionization Mass Spectrometry (EI-MS) of this compound provides a characteristic fragmentation pattern that confirms its molecular structure. The molecular ion peak shows a characteristic isotopic pattern due to the presence of chlorine.[1]

Mass-to-Charge Ratio (m/z)Proposed Fragment IonSignificance
184/186[C₉H₉ClO₂]⁺•Molecular Ion (M⁺•) peak with ³⁵Cl/³⁷Cl isotope pattern[1]
105[C₆H₅CO]⁺Base Peak, Benzoyl cation[1][2]
77[C₆H₅]⁺Phenyl cation[1]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • Internal Standard : Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference (δ 0.00 ppm).

  • Data Acquisition : Transfer the solution to a clean NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at an appropriate frequency (e.g., 400 MHz for ¹H).

  • Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation : As this compound is a liquid, it can be analyzed neat. Place a small drop of the sample between two IR-transparent salt plates (e.g., NaCl or KBr) to form a thin capillary film.

  • Background Spectrum : Acquire a background spectrum of the clean, empty salt plates.

  • Sample Spectrum : Place the sample assembly in the spectrometer and acquire the IR spectrum over a typical range of 4000-400 cm⁻¹.

  • Data Analysis : The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC). The sample is vaporized in the ion source.

  • Ionization : Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of the molecules.

  • Mass Analysis : Accelerate the resulting ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

  • Detection : Detect the ions to generate a mass spectrum, which is a plot of ion intensity versus m/z.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis & Purification Sample Pure Compound (this compound) Synthesis->Sample Purification (e.g., Chromatography) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure Connectivity & Environment Purity Purity Assessment NMR->Purity IR->Structure Functional Groups IR->Purity MS->Structure Molecular Weight & Fragmentation MS->Purity

Caption: A flowchart illustrating the general workflow for spectroscopic analysis.

References

Navigating the Chemical Landscape of 2-Chloroethyl Benzoate: A Technical Guide to its Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of 2-Chloroethyl benzoate (B1203000), a key intermediate in various chemical syntheses. Understanding these fundamental properties is critical for its effective use in research, development, and manufacturing. While specific quantitative data for 2-Chloroethyl benzoate is not extensively available in public literature, this guide synthesizes known qualitative information, data from analogous compounds, and established analytical methodologies to provide a robust framework for its handling and application.

Core Properties of this compound

PropertyValue/DescriptionSource(s)
Molecular Formula C₉H₉ClO₂N/A
Molecular Weight 184.62 g/mol N/A
Appearance Colorless oil[1]
Boiling Point 257 °C[1]
Density 1.21 g/cm³[1]
Storage Conditions Hygroscopic, store in a refrigerator under an inert atmosphere.[1]

Solubility Profile

This compound's solubility is dictated by its molecular structure, which includes a nonpolar benzene (B151609) ring, a polar ester group, and a moderately polar chloroethyl group. This combination results in limited aqueous solubility and better solubility in organic solvents.

Table 1: Qualitative Solubility of this compound

SolventSolubilityReference(s)
WaterPractically InsolubleN/A
ChloroformSlightly Soluble[1]
MethanolSlightly Soluble[1]

Based on the properties of the analogous compound, ethyl benzoate, it is anticipated that this compound will exhibit good solubility in a range of common organic solvents.

Table 2: Estimated Solubility of this compound in Common Organic Solvents

SolventPredicted SolubilityRationale
EthanolSolubleSimilar polarity to methanol.
AcetoneSolubleAprotic polar solvent, effective for esters.
DichloromethaneSolubleChlorinated solvent, favorable interactions with the chloroethyl group.
Ethyl AcetateSolubleCommon solvent for esters.
TolueneSolubleNonpolar aromatic solvent, interacts with the benzene ring.
HexaneSparingly SolubleLow polarity may limit interaction with the polar ester group.

Stability and Degradation Pathways

The stability of this compound is influenced by its susceptibility to hydrolysis and nucleophilic substitution. Its hygroscopic nature underscores its sensitivity to moisture.

The primary degradation pathway is expected to be the hydrolysis of the ester linkage, yielding benzoic acid and 2-chloroethanol. This reaction can be catalyzed by both acids and bases. The rate of hydrolysis is expected to be lowest in the neutral to slightly acidic pH range (pH 4-6).

A secondary degradation pathway involves nucleophilic substitution at the primary alkyl chloride of the chloroethyl group. The presence of a good leaving group (Cl⁻) makes this position susceptible to attack by nucleophiles.

Potential Degradation Pathways of this compound CEB This compound BA Benzoic Acid CEB->BA Hydrolysis (H₂O, H⁺/OH⁻) CE 2-Chloroethanol CEB->CE Hydrolysis (H₂O, H⁺/OH⁻) NS_product Nucleophilic Substitution Product CEB->NS_product Nucleophilic Substitution Nu Nucleophile (Nu⁻) Nu->CEB

Caption: Potential degradation pathways of this compound.

Experimental Protocols

Detailed experimental protocols are provided below to enable researchers to quantitatively determine the solubility and stability of this compound.

Protocol 1: Determination of Solubility

This protocol outlines a method for determining the solubility of this compound in various solvents using the isothermal shake-flask method followed by quantification via High-Performance Liquid Chromatography (HPLC).

Workflow for Solubility Determination start Start step1 Add excess this compound to solvent start->step1 step2 Equilibrate at constant temperature (e.g., 25°C) with agitation step1->step2 step3 Allow phases to separate step2->step3 step4 Filter supernatant to remove undissolved solid step3->step4 step5 Dilute a known volume of the saturated solution step4->step5 step6 Analyze by validated HPLC method step5->step6 step7 Calculate concentration against a standard curve step6->step7 end End step7->end

Caption: Experimental workflow for solubility determination.

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a different solvent of interest.

    • Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow for phase separation.

    • Carefully withdraw an aliquot of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to remove any undissolved solute.

    • Accurately dilute the filtered saturated solution with the mobile phase to a concentration within the calibration range of the HPLC method.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A suitable isocratic or gradient mixture of acetonitrile (B52724) and water. A starting point could be 60:40 (v/v) Acetonitrile:Water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a suitable wavelength (e.g., 230 nm or 254 nm).

    • Injection Volume: 10 µL.

    • Column Temperature: 25 °C.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

    • Generate a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound in the diluted saturated solution by interpolation from the calibration curve.

    • Calculate the solubility in the original solvent, taking into account the dilution factor. Express the solubility in appropriate units (e.g., g/100 mL or mol/L).

Protocol 2: Stability Assessment via a Stability-Indicating HPLC Method

This protocol describes a forced degradation study to identify potential degradation products and develop a stability-indicating HPLC method for this compound.

Workflow for Stability-Indicating Method Development start Start step1 Prepare solutions of this compound start->step1 step2 Subject solutions to stress conditions (acid, base, oxidation, heat, light) step1->step2 step3 Analyze stressed and unstressed samples by HPLC step2->step3 step4 Optimize HPLC method to separate parent compound and degradation products step3->step4 step5 Validate the stability-indicating method step4->step5 end End step5->end

Caption: Workflow for stability-indicating method development.

Methodology:

  • Forced Degradation Studies:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol).

    • Acid Hydrolysis: Treat the stock solution with 0.1 N HCl at an elevated temperature (e.g., 60 °C) for a defined period.

    • Base Hydrolysis: Treat the stock solution with 0.1 N NaOH at room temperature for a defined period.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Expose a solution of the compound to dry heat (e.g., 80 °C).

    • Photodegradation: Expose a solution of the compound to UV light.

    • For each condition, take samples at various time points and neutralize (if necessary) before HPLC analysis.

  • Development of a Stability-Indicating HPLC Method:

    • Use the same HPLC system as described in the solubility protocol.

    • Analyze the stressed samples and an unstressed control sample.

    • Adjust the mobile phase composition (e.g., by introducing a gradient) to achieve baseline separation between the peak for this compound and all degradation product peaks.

    • A photodiode array (PDA) detector is recommended to check for peak purity.

  • Stability Study in Common Solvents:

    • Once a stability-indicating method is validated, prepare solutions of this compound in various common solvents (e.g., methanol, ethanol, acetone, dichloromethane, and aqueous buffers at different pH values).

    • Store these solutions under defined temperature and light conditions.

    • Analyze the samples at specified time intervals (e.g., 0, 24, 48, 72 hours, and weekly).

    • Quantify the amount of this compound remaining and the formation of any degradation products.

    • From this data, degradation kinetics (e.g., rate constants and half-life) can be determined.

This technical guide provides a foundational understanding of the solubility and stability of this compound. The provided experimental protocols offer a clear path for researchers to generate the specific quantitative data required for their applications, ensuring the informed and effective use of this important chemical compound.

References

The Dual Reactivity of the Chloroethyl Group in 2-Chloroethyl Benzoate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloroethyl benzoate (B1203000) is a bifunctional molecule of significant interest in organic synthesis and medicinal chemistry. The presence of a reactive chloroethyl group appended to a benzoate moiety imparts a dual reactivity that can be exploited for the synthesis of a variety of more complex molecules, including pharmaceutical intermediates. This technical guide provides a comprehensive overview of the potential reactivity of the chloroethyl group in 2-chloroethyl benzoate, focusing on nucleophilic substitution and elimination reactions. The potential for neighboring group participation by the benzoate group is also discussed. This document includes a compilation of available, relevant quantitative data, detailed experimental protocols for key transformations, and visualizations of reaction mechanisms and workflows to aid in the understanding and practical application of this versatile chemical entity.

Introduction

This compound possesses two primary sites of reactivity: the electrophilic carbon of the chloroethyl group and the ester functionality. The C-Cl bond in the chloroethyl group is susceptible to cleavage, making it a prime target for nucleophilic attack. This reactivity is central to its utility as a building block in the synthesis of various derivatives. This guide will delve into the chemical kinetics and mechanistic pathways that govern the transformations of the chloroethyl group, providing a foundational understanding for researchers in drug discovery and chemical development.

Chemical Reactivity of the Chloroethyl Group

The chloroethyl group of this compound can undergo two main types of reactions: nucleophilic substitution and elimination. The preferred reaction pathway is influenced by several factors, including the nature of the nucleophile/base, the solvent, and the reaction temperature.

Nucleophilic Substitution Reactions

Nucleophilic substitution is a prominent reaction pathway for this compound, where a nucleophile replaces the chlorine atom. This reaction can proceed through either an S(_N)1 or S(_N)2 mechanism.

  • S(_N)2 Mechanism: A bimolecular, one-step process favored by strong, sterically unhindered nucleophiles and polar aprotic solvents. The reaction rate is dependent on the concentration of both the substrate and the nucleophile.

  • S(_N)1 Mechanism: A unimolecular, two-step process that proceeds through a carbocation intermediate. This pathway is favored by weak nucleophiles and polar protic solvents that can stabilize the carbocation.

The primary nature of the carbon bearing the chlorine in this compound generally favors the S(_N)2 mechanism. However, the potential for neighboring group participation from the benzoate ester can influence the reaction pathway.

Elimination Reactions

When this compound is treated with a strong, sterically hindered base, an elimination reaction can occur, leading to the formation of vinyl benzoate. This reaction typically proceeds via an E2 mechanism, a concerted process where the base removes a proton from the carbon adjacent to the one bearing the chlorine, and the chloride ion is simultaneously expelled. Higher reaction temperatures generally favor elimination over substitution.[1]

Neighboring Group Participation (Anchimeric Assistance)

The benzoate group in this compound can potentially participate in nucleophilic substitution reactions at the chloroethyl group. This phenomenon, known as neighboring group participation or anchimeric assistance, can lead to an enhanced reaction rate and retention of stereochemistry.[2][3] The carbonyl oxygen of the ester can act as an internal nucleophile, attacking the carbon bearing the chlorine to form a five-membered cyclic intermediate (a dioxolenium ion). Subsequent attack by an external nucleophile on this intermediate leads to the final product. This participation can significantly accelerate the rate of reaction compared to a similar compound without the participating group.[2][4]

Quantitative Data

Temperature (°C)SolventRate Constant (k, s
1^{-1}−1
)
Reference
080% Ethanol1.06 x 10
5^{-5}−5
[5]
2580% Ethanol3.19 x 10
4^{-4}−4
[5]
3580% Ethanol9.86 x 10
4^{-4}−4
[5]
4580% Ethanol2.92 x 10
3^{-3}−3
[5]
Table 1: Solvolysis of 1-Chloroethyl-cyclohexane in 80% Ethanol. This data is provided for comparative purposes to estimate the reactivity of this compound.

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound from ethylene (B1197577) chlorohydrin and benzoyl chloride.[6]

Materials:

  • Ethylene chlorohydrin (redistilled, b.p. 128–129°)

  • Benzoyl chloride

  • 500-ml round-bottomed flask

  • 100-cm air condenser

  • Heating mantle

  • Distillation apparatus

Procedure:

  • In a 500-ml round-bottomed flask, combine 80.5 g (66 ml, 1 mole) of ethylene chlorohydrin and 140.5 g (115.5 ml, 1 mole) of benzoyl chloride.

  • Attach the flask to a 100-cm air condenser in a fume hood.

  • Gently warm the mixture with a heating mantle to initiate the reaction.

  • Once the reaction begins, remove the heat source until the reaction moderates.

  • Reapply heat and maintain it for an additional 30 minutes, during which the temperature will rise to approximately 200–215°C.

  • Fit the flask with a short distillation column (approx. 20 cm) and arrange for vacuum distillation.

  • Remove volatile materials by evacuation with a water pump at a bath temperature of 100–110°C.

  • Fractionally distill the residual liquid under reduced pressure.

  • Collect the this compound fraction boiling at 101–104°/2 mm.

Expected Yield: 165–168 g (89–91%).[6]

Nucleophilic Substitution: Synthesis of Benzoylcholine (B1199707) Iodide

This protocol details the reaction of this compound with trimethylamine (B31210) to produce benzoylcholine iodide, a derivative with cholinergic activity.[6][7] This is a two-step process involving an initial conversion to 2-iodoethyl benzoate.

Step A: Synthesis of 2-Iodoethyl Benzoate

Materials:

  • This compound

  • Anhydrous sodium iodide

  • Methyl ethyl ketone

  • 3-l round-bottomed flask with reflux condenser

  • Steam bath

  • Büchner funnel

Procedure:

  • In a 3-l round-bottomed flask, heat a mixture of 170 g of anhydrous sodium iodide and 1.2 l of methyl ethyl ketone on a steam bath for 1 hour with occasional shaking.

  • Add 162 g (0.88 mole) of this compound to the mixture and continue heating for an additional 22–24 hours with occasional shaking.

  • Cool the mixture to room temperature and filter through a 15-cm Büchner funnel with suction.

  • Wash the collected inorganic salts with 200 ml of methyl ethyl ketone.

  • Concentrate the filtrate by distilling off approximately 1 l of the solvent.

  • Pour the residue into 1 l of water in a separatory funnel, shake, and separate the lower layer.

  • Wash the organic layer successively with 200 ml of 10% sodium bisulfite solution and 200 ml of water.

  • Dry the 2-iodoethyl benzoate over 25 g of anhydrous calcium chloride.

Step B: Synthesis of Benzoylcholine Iodide

Materials:

  • 2-Iodoethyl benzoate

  • Dry acetone (B3395972)

  • 19.5% solution of trimethylamine in acetone

  • 1-l Pyrex reagent bottle with a rubber stopper

Procedure:

  • Dissolve 194 g (0.70 mole) of 2-iodoethyl benzoate in 200 ml of dry acetone in a 1-l Pyrex reagent bottle.

  • Add 270 ml of a 19.5% solution of trimethylamine in acetone.

  • Tightly seal the bottle with a rubber stopper and secure it with wire.

  • Allow the solution to stand at room temperature for 24 hours.

  • Collect the precipitated quaternary salt by filtration with suction.

  • Wash the product with 200 ml of dry acetone and air-dry.

Visualizations

Reaction Pathways of this compound

Reaction_Pathways cluster_substitution Nucleophilic Substitution cluster_elimination Elimination 2-CEB This compound SN2_TS SN2 Transition State 2-CEB->SN2_TS Strong Nu:⁻ SN1_Int Carbocation Intermediate 2-CEB->SN1_Int Weak Nu: Subst_Prod Substitution Product (R-Nu) SN2_TS->Subst_Prod SN1_Int->Subst_Prod 2-CEB_elim This compound E2_TS E2 Transition State 2-CEB_elim->E2_TS Strong, Hindered Base Elim_Prod Vinyl Benzoate E2_TS->Elim_Prod

Caption: Competing reaction pathways for the chloroethyl group.

Neighboring Group Participation Mechanism

NGP_Mechanism Start This compound Intermediate Dioxolenium Ion Intermediate Start->Intermediate Intramolecular attack Product Substitution Product (Retention of Stereochemistry) Intermediate->Product External nucleophilic attack Nucleophile Nu:⁻ Nucleophile->Intermediate

Caption: Mechanism of neighboring group participation by the benzoate group.

Experimental Workflow for Benzoylcholine Iodide Synthesis

Experimental_Workflow cluster_step1 Step 1: Iodination cluster_step2 Step 2: Amination React_1 This compound + NaI Solvent_1 Methyl Ethyl Ketone React_1->Solvent_1 Heat_1 Heat (22-24h) Solvent_1->Heat_1 Workup_1 Filtration, Concentration, Extraction, Drying Heat_1->Workup_1 Product_1 2-Iodoethyl Benzoate Workup_1->Product_1 React_2 2-Iodoethyl Benzoate + Trimethylamine Product_1->React_2 Solvent_2 Dry Acetone React_2->Solvent_2 React_Cond_2 Room Temp (24h) Solvent_2->React_Cond_2 Workup_2 Filtration, Washing, Drying React_Cond_2->Workup_2 Product_2 Benzoylcholine Iodide Workup_2->Product_2

Caption: Workflow for the synthesis of benzoylcholine iodide.

Applications in Drug Development

The reactivity of the chloroethyl group makes this compound a valuable intermediate in the synthesis of pharmacologically active molecules.

  • Cholinergic Agents: As demonstrated in the experimental protocol, this compound is a precursor to benzoylcholine, an analog of the neurotransmitter acetylcholine (B1216132).[6][7] Benzoylcholine and its derivatives are used to study the cholinergic system, which is implicated in various physiological processes and diseases such as Alzheimer's disease and myasthenia gravis.[8][9][10]

  • Alkylating Agents: The chloroethyl moiety is a key functional group in certain classes of alkylating agents, such as nitrogen mustards, which are used as anticancer drugs. While not a nitrogen mustard itself, this compound can serve as a scaffold for the synthesis of more complex molecules with potential cytotoxic activity.

Conclusion

The chloroethyl group in this compound is a versatile functional handle that allows for a range of chemical transformations, primarily nucleophilic substitution and elimination reactions. The potential for anchimeric assistance from the neighboring benzoate group can significantly influence the rate and stereochemical outcome of these reactions. This technical guide has provided an overview of these reactive pathways, supported by comparative quantitative data and detailed experimental protocols. For researchers in drug development and organic synthesis, a thorough understanding of the reactivity of this compound is crucial for its effective utilization as a building block in the creation of novel and complex molecular architectures with potential therapeutic applications. Further kinetic studies on this compound itself are warranted to provide more precise quantitative data for reaction modeling and optimization.

References

2-Chloroethyl Benzoate: A Versatile Precursor in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloroethyl benzoate (B1203000) is a bifunctional organic molecule that serves as a valuable and versatile precursor in a multitude of organic syntheses. Its dual reactivity, stemming from the presence of both an ester functional group and a reactive alkyl chloride, allows for a wide range of chemical transformations. This technical guide provides a comprehensive overview of the synthesis, properties, and key applications of 2-chloroethyl benzoate, with a particular focus on its role in the development of pharmaceutical intermediates and other complex organic scaffolds. Detailed experimental protocols, quantitative data, and graphical representations of synthetic pathways are presented to facilitate its practical application in the laboratory.

Introduction

This compound, with the chemical formula C₉H₉ClO₂, is an aromatic ester that has garnered significant attention in the field of organic chemistry.[1][2][3][4][5][6][7][8][9][10][11] Its utility lies in its capacity to undergo reactions at two distinct sites: the ester group is susceptible to hydrolysis and transesterification, while the chloroethyl moiety is an excellent substrate for nucleophilic substitution reactions.[1] This unique combination of reactive centers makes it an ideal starting material for the synthesis of more complex molecules, including pharmaceutical ingredients and specialty chemicals.[1][2][3][6] This guide will delve into the primary synthetic routes to this compound, provide detailed experimental procedures for its preparation and subsequent reactions, and present key quantitative data in a clear, tabular format.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. Key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₉H₉ClO₂[2][4][5][7][8][9][10][11]
Molecular Weight 184.62 g/mol [2][4][5][7][8][9]
CAS Number 939-55-9[2][7][9][10][11]
Boiling Point 257 °C at 760 mmHg; 101-104 °C at 2 mmHg[2][6][12]
Density 1.189 g/cm³[6]
Refractive Index 1.524[6]
Appearance Colorless to almost colorless clear liquid[5]
Purity (typical) >99.0% (GC)[5]

Synthetic Methodologies

Several synthetic routes to this compound have been established, offering flexibility in terms of starting materials and reaction conditions. The most common methods are outlined below.

Esterification of Benzoic Acid with 2-Chloroethanol (B45725)

A classic and straightforward approach involves the acid-catalyzed esterification of benzoic acid with 2-chloroethanol.[1] The reaction is typically catalyzed by a strong acid such as sulfuric acid or hydrochloric acid.[1]

Reaction Scheme: C₆H₅COOH + HOCH₂CH₂Cl → C₆H₅COOCH₂CH₂Cl + H₂O

The mechanism proceeds through the protonation of the carbonyl oxygen of benzoic acid, which increases the electrophilicity of the carbonyl carbon.[1] Nucleophilic attack by the hydroxyl group of 2-chloroethanol then leads to a tetrahedral intermediate, which subsequently eliminates a molecule of water to form the final ester product.[1]

Reaction of Benzoyl Chloride with 2-Chloroethanol

A highly efficient method for the synthesis of this compound involves the reaction of benzoyl chloride with 2-chloroethanol.[1][12] This reaction is often carried out in the presence of a base, such as pyridine, to neutralize the hydrogen chloride byproduct.

Reaction Scheme: C₆H₅COCl + HOCH₂CH₂Cl → C₆H₅COOCH₂CH₂Cl + HCl

Reaction of Benzoyl Chloride with Ethylene (B1197577) Oxide

An industrially significant method is the direct synthesis from benzoyl chloride and ethylene oxide.[1] This reaction can be catalyzed by both acids and bases.[1] For instance, the hydrogen chloride-catalyzed reaction involves the initial rapid formation of 2-chloroethanol from ethylene oxide and HCl, followed by a slower acylation of the 2-chloroethanol by benzoyl chloride.[1]

Reaction Scheme: C₆H₅COCl + (CH₂)₂O → C₆H₅COOCH₂CH₂Cl

Other Synthetic Approaches

Alternative synthetic strategies include the reaction of 2-chloroethyl methyl carbonate with benzoyl chloride in the presence of a phase-transfer catalyst like tetra-n-butylphosphonium bromide.[1][13]

The following diagram illustrates the primary synthetic pathways to this compound.

G Synthetic Routes to this compound cluster_reactants Reactants cluster_product Product benzoic_acid Benzoic Acid ceb This compound benzoic_acid->ceb + 2-Chloroethanol (Acid Catalyst) benzoyl_chloride Benzoyl Chloride benzoyl_chloride->ceb + 2-Chloroethanol benzoyl_chloride->ceb + Ethylene Oxide (Acid/Base Catalyst) ethylene_oxide Ethylene Oxide chloroethanol 2-Chloroethanol

Caption: Primary synthetic pathways to this compound.

Experimental Protocols

Synthesis of this compound from Benzoyl Chloride and Ethylene Chlorohydrin

This protocol is adapted from a well-established procedure.[12]

Materials and Reagents:

  • Ethylene chlorohydrin (redistilled, b.p. 128–129 °C): 80.5 g (66 mL, 1 mole)

  • Benzoyl chloride: 140.5 g (115.5 mL, 1 mole)

Equipment:

  • 500-mL round-bottomed flask

  • 100-cm air condenser with a ground-glass joint

  • Heating mantle or Bunsen burner

  • Distillation apparatus with a short column (approx. 20 cm)

  • Vacuum pump

Procedure:

  • In a 500-mL round-bottomed flask, combine 80.5 g of redistilled ethylene chlorohydrin and 140.5 g of benzoyl chloride.

  • Attach the air condenser and set up the apparatus in a well-ventilated fume hood.

  • Gently warm the mixture with a low flame until the reaction commences.

  • Remove the heat source until the initial vigorous reaction subsides.

  • Resume heating for an additional 30 minutes, during which the temperature will rise to approximately 200–215 °C.

  • Allow the reaction mixture to cool, then configure the flask for vacuum distillation with a short column.

  • Remove volatile materials by evacuation with a water pump at a bath temperature of 100–110 °C.

  • Fractionally distill the residual liquid under reduced pressure.

Results: The yield of this compound, boiling at 101–104 °C/2 mm Hg, is typically 165–168 g (89–91%).[12]

ReactantMolar Mass ( g/mol )Amount (moles)Volume (mL)Mass (g)
Ethylene Chlorohydrin80.5116680.5
Benzoyl Chloride140.571115.5140.5
Product Molar Mass ( g/mol ) Yield (%) Boiling Point (°C/mmHg) Mass (g)
This compound184.6289-91101-104/2165-168
Synthesis of 2-Iodoethyl Benzoate via Finkelstein Reaction

This compound can be readily converted to 2-iodoethyl benzoate, a precursor for other derivatives, through a Finkelstein reaction.[12]

Materials and Reagents:

  • This compound: 162 g (0.88 mole)

  • Anhydrous sodium iodide: 170 g

  • Methyl ethyl ketone: 1.2 L

Equipment:

  • 3-L round-bottomed flask

  • Reflux condenser

  • Heating mantle or steam bath

  • Büchner funnel

Procedure:

  • In a 3-L round-bottomed flask, heat a mixture of 170 g of anhydrous sodium iodide and 1.2 L of methyl ethyl ketone on a steam bath for 1 hour with occasional shaking.

  • Add 162 g of this compound to the mixture.

  • Continue heating under reflux for an additional 22–24 hours with occasional shaking.

  • Cool the mixture to room temperature and filter with suction to remove the inorganic salts.

  • Wash the collected salts with 200 mL of methyl ethyl ketone.

  • The filtrate contains the 2-iodoethyl benzoate product.

Applications in Organic Synthesis

The dual functionality of this compound makes it a valuable intermediate in the synthesis of various target molecules, particularly in the pharmaceutical industry.[1][2]

Nucleophilic Substitution Reactions

The primary application of this compound is in nucleophilic substitution reactions at the chloroethyl group.[1] The chlorine atom serves as a good leaving group, allowing for the introduction of a wide range of nucleophiles.

For example, it can react with amines to form amino esters. A notable example is the reaction with trimethylamine (B31210) to produce benzoylcholine (B1199707), a cholinergic agonist.[12]

The following diagram illustrates the workflow for the synthesis of benzoylcholine iodide from this compound.

G Synthesis of Benzoylcholine Iodide ceb This compound ieb 2-Iodoethyl Benzoate ceb->ieb + NaI (Finkelstein Reaction) bci Benzoylcholine Iodide ieb->bci + Trimethylamine

Caption: Workflow for the synthesis of benzoylcholine iodide.

Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed using various spectroscopic techniques.

Mass Spectrometry (Electron Ionization): The mass spectrum of this compound exhibits a characteristic fragmentation pattern.[1]

  • Molecular Ion Peak (M⁺•): m/z 184

  • Base Peak (Benzoyl Cation [C₆H₅CO]⁺): m/z 105

  • Phenyl Cation [C₆H₅]⁺: m/z 77

Fragment Ionm/z
[C₉H₉ClO₂]⁺•184
[C₆H₅CO]⁺105
[C₆H₅]⁺77

¹H NMR Spectroscopy: The proton NMR spectrum provides key structural information.

  • Aromatic Protons: Signals in the aromatic region (δ 7.0-8.0 ppm).

  • Methylene Protons (-OCH₂-): A triplet at approximately δ 4.5 ppm.[1]

  • Methylene Protons (-CH₂Cl): A triplet at approximately δ 3.8 ppm.[1]

Conclusion

This compound is a highly valuable and versatile precursor in organic synthesis. Its dual reactivity allows for a broad range of chemical transformations, making it an essential building block in the synthesis of pharmaceuticals and other complex organic molecules. The synthetic methods are well-established and high-yielding, and its characterization is straightforward using standard spectroscopic techniques. This guide provides the necessary technical information for researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors.

References

An In-Depth Technical Guide to the Safety, Handling, and Toxicity of 2-Chloroethyl Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available safety, handling, and toxicity information for 2-Chloroethyl benzoate (B1203000) (CAS No. 939-55-9). The information presented is intended to inform researchers, scientists, and drug development professionals on the potential hazards associated with this compound and to provide guidance on its safe handling and use in a laboratory setting. Due to a lack of extensive direct experimental data for 2-Chloroethyl benzoate, this guide incorporates information from structurally related compounds and predicted data to provide a thorough assessment.

Chemical and Physical Properties

This compound is an organic compound classified as a benzoate ester. A summary of its key chemical and physical properties is presented in Table 1.

PropertyValueSource(s)
CAS Number 939-55-9[1]
Molecular Formula C₉H₉ClO₂[1]
Molecular Weight 184.62 g/mol [1]
Physical Form Colorless to almost colorless clear liquid[2]
Boiling Point 257 °C[3]
Flash Point 87 °C[4]
Density 1.189 g/cm³[4]
Solubility No data available[4]

Table 1: Chemical and Physical Properties of this compound

Safety and Hazard Information

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazard statements:

  • H315: Causes skin irritation.[5]

  • H319: Causes serious eye irritation.[5]

  • H335: May cause respiratory irritation.[5]

The signal word for this compound is "Warning".[5]

Personal Protective Equipment (PPE) and Handling

Due to its irritant properties, appropriate personal protective equipment should be worn when handling this compound.

Recommended PPE:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Laboratory coat and, if necessary, additional protective clothing to prevent skin contact.

  • Respiratory Protection: In case of inadequate ventilation or potential for aerosol formation, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

Handling Procedures:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid contact with skin, eyes, and clothing.

  • Avoid inhalation of vapor or mist.

  • Wash hands thoroughly after handling.

  • Keep containers tightly closed when not in use.

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling AssessHazards Assess Hazards (Review SDS) SelectPPE Select Appropriate PPE (Goggles, Gloves, Lab Coat) AssessHazards->SelectPPE PrepareWorkArea Prepare Ventilated Work Area (Fume Hood) SelectPPE->PrepareWorkArea Dispense Dispense Chemical (Avoid Splashes & Inhalation) PrepareWorkArea->Dispense PerformExperiment Perform Experiment Dispense->PerformExperiment Decontaminate Decontaminate Work Surface PerformExperiment->Decontaminate DisposeWaste Dispose of Waste (Follow Regulations) Decontaminate->DisposeWaste RemovePPE Remove PPE Correctly DisposeWaste->RemovePPE WashHands Wash Hands Thoroughly RemovePPE->WashHands

Safe handling workflow for this compound.

Toxicity Information

Direct quantitative toxicity data for this compound is limited. Most Safety Data Sheets (SDS) report "no data available" for acute toxicity endpoints such as LD50 (median lethal dose) and LC50 (median lethal concentration).[4] In the absence of experimental data, a read-across approach and Quantitative Structure-Activity Relationship (QSAR) models can be utilized to estimate the toxicity of this compound.

Predicted Acute Toxicity

Due to the lack of experimental data, QSAR models are the primary source for estimating the acute toxicity of this compound. It is important to note that these are predicted values and should be interpreted with caution.

EndpointPredicted ValueMethod
Oral LD50 (rat) No specific value foundQSAR models for benzoates suggest moderate toxicity.[6]
Dermal LD50 (rabbit) No specific value foundRead-across from other benzoates suggests low dermal toxicity.[7]
Inhalation LC50 (rat) No specific value foundQSAR models for inhalation toxicity exist but no specific value for this compound was identified.[8]

Table 2: Predicted Acute Toxicity of this compound

Metabolism and Mechanism of Toxicity

The toxicity of this compound is likely mediated by its metabolic products. The compound is expected to undergo hydrolysis to form benzoic acid and 2-chloroethanol (B45725).

  • Benzoic Acid Metabolism: Benzoic acid is primarily metabolized in the liver by conjugation with glycine (B1666218) to form hippuric acid, which is then excreted in the urine. A minor pathway involves conjugation with glucuronic acid to form benzoyl glucuronide.

  • 2-Chloroethanol Metabolism: 2-Chloroethanol is oxidized by alcohol dehydrogenase to the highly reactive and toxic metabolite, 2-chloroacetaldehyde. This intermediate is further oxidized by aldehyde dehydrogenase to 2-chloroacetic acid. Both 2-chloroacetaldehyde and 2-chloroacetic acid are more toxic than the parent alcohol and can contribute to cellular damage.[9]

The proposed metabolic pathway and subsequent toxic effects are illustrated in the following diagram.

MetabolicPathway cluster_metabolism Metabolism cluster_benzoate_pathway Benzoate Detoxification cluster_chloroethanol_pathway 2-Chloroethanol Toxification CEB This compound Hydrolysis Hydrolysis (Esterases) CEB->Hydrolysis BenzoicAcid Benzoic Acid Hydrolysis->BenzoicAcid TwoChloroethanol 2-Chloroethanol Hydrolysis->TwoChloroethanol GlycineConj Glycine Conjugation BenzoicAcid->GlycineConj Glucuronidation Glucuronidation BenzoicAcid->Glucuronidation ADH Alcohol Dehydrogenase TwoChloroethanol->ADH HippuricAcid Hippuric Acid GlycineConj->HippuricAcid BenzoylGlucuronide Benzoyl Glucuronide Glucuronidation->BenzoylGlucuronide Excretion1 Urinary Excretion HippuricAcid->Excretion1 BenzoylGlucuronide->Excretion1 TwoCAA 2-Chloroacetaldehyde (Reactive Intermediate) ADH->TwoCAA ALDH Aldehyde Dehydrogenase TwoCAA_acid 2-Chloroacetic Acid (Toxic Metabolite) ALDH->TwoCAA_acid TwoCAA->ALDH CellularDamage Cellular Damage TwoCAA->CellularDamage TwoCAA_acid->CellularDamage

Proposed metabolic pathway and toxicity mechanism of this compound.

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not available in the public domain. However, standardized OECD guidelines for chemical testing would be followed. Below are generalized methodologies for key toxicity endpoints.

In Vitro Cytotoxicity Assay (e.g., MTT Assay)

This assay assesses the potential of a chemical to cause cell death.

Methodology:

  • Cell Culture: Human cell lines (e.g., fibroblasts, keratinocytes) are cultured in a suitable medium.

  • Exposure: Cells are exposed to a range of concentrations of this compound for a defined period (e.g., 24 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the cells. Viable cells with active mitochondria will reduce MTT to a purple formazan (B1609692) product.

  • Solubilization: The formazan crystals are solubilized.

  • Measurement: The absorbance of the solution is measured using a spectrophotometer. The intensity of the color is proportional to the number of viable cells.

  • Data Analysis: The concentration of the test substance that reduces cell viability by 50% (IC50) is calculated.

The following diagram outlines the workflow for an in vitro cytotoxicity test.

CytotoxicityWorkflow cluster_setup Assay Setup cluster_exposure Exposure cluster_measurement Measurement & Analysis CellSeeding Seed Cells in 96-well Plate Incubation1 Incubate for 24h (Cell Adhesion) CellSeeding->Incubation1 PrepareDilutions Prepare Serial Dilutions of this compound Incubation1->PrepareDilutions TreatCells Treat Cells with Test Compound PrepareDilutions->TreatCells Incubation2 Incubate for Exposure Period (e.g., 24h) TreatCells->Incubation2 AddMTT Add MTT Reagent Incubation2->AddMTT Incubation3 Incubate for 2-4h (Formazan Formation) AddMTT->Incubation3 Solubilize Solubilize Formazan Crystals Incubation3->Solubilize ReadAbsorbance Read Absorbance (Spectrophotometer) Solubilize->ReadAbsorbance CalculateIC50 Calculate IC50 Value ReadAbsorbance->CalculateIC50

Workflow for an in vitro cytotoxicity (MTT) assay.
In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD TG 439)

This test method is used to predict the skin irritation potential of a chemical.[10]

Methodology:

  • Tissue Preparation: Reconstructed human epidermis tissues are pre-incubated.

  • Application of Test Chemical: A small volume of this compound is applied topically to the tissue surface.

  • Exposure and Post-Incubation: After a defined exposure period, the tissues are rinsed and transferred to fresh medium for a post-incubation period.

  • Viability Assessment: Tissue viability is determined by the MTT assay, as described above.

  • Classification: If the mean tissue viability is reduced to ≤ 50% of the negative control, the chemical is classified as an irritant (UN GHS Category 2).[10]

First Aid Measures

In case of exposure to this compound, the following first aid measures should be taken:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.

Disposal Considerations

Waste material must be disposed of in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service to dispose of this material.

Conclusion

This compound is a chemical that should be handled with care due to its irritant properties to the skin, eyes, and respiratory system. While specific quantitative toxicity data is lacking, its metabolic profile suggests that its toxicity is likely driven by the formation of reactive and toxic metabolites from the 2-chloroethanol moiety. Adherence to strict safety protocols, including the use of appropriate personal protective equipment and working in a well-ventilated area, is essential to minimize exposure and potential harm. Further toxicological studies are warranted to fully characterize the hazard profile of this compound.

References

The Synthesis of 2-Chloroethyl Benzoate: A Technical Guide to its Discovery, History, and Core Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis of 2-chloroethyl benzoate (B1203000), a key intermediate in various chemical and pharmaceutical applications. We delve into the historical discovery and evolution of its synthesis, providing a comparative analysis of the core methodologies. This document offers detailed experimental protocols, quantitative data for process optimization, and mechanistic insights through signaling pathway diagrams to support researchers and professionals in the field.

Discovery and Historical Development

The history of 2-chloroethyl benzoate synthesis is intertwined with the broader development of esterification techniques in organic chemistry. Early investigations into the formation of esters from aromatic acids laid the groundwork for the specific synthesis of this compound.

One of the earliest documented syntheses that likely produced this compound, though not explicitly named as such, can be traced back to the work of Maxwell Simpson in 1860 [1]. His research on the reactions of ethylene (B1197577) with acids in the presence of chlorine would have logically led to the formation of chloroethyl esters.

A more direct and recognized contribution came from L. G. Radcliffe in 1916 , whose work on the preparation of 2-chloroethyl esters of aromatic acids provided a more formal basis for the synthesis of this compound.

Over the decades, the synthesis has been refined, with the development of more efficient and higher-yielding methods. The primary approaches that have emerged and are still widely used today include the direct esterification of benzoic acid with 2-chloroethanol (B45725) (a Fischer-Speier esterification) and the reaction of a more reactive benzoic acid derivative, benzoyl chloride, with either 2-chloroethanol or ethylene oxide. These methods offer different advantages in terms of reaction speed, yield, and scalability, which will be explored in detail in the following sections.

Core Synthetic Methodologies

Several synthetic routes to this compound have been established, each with its own set of advantages and disadvantages. The choice of method often depends on factors such as the desired yield, purity requirements, and the availability of starting materials.

Fischer-Speier Esterification of Benzoic Acid

This classic method involves the acid-catalyzed reaction of benzoic acid with 2-chloroethanol. The reaction is an equilibrium process, and to achieve high yields, it is typically necessary to use an excess of one of the reactants or to remove the water formed during the reaction.[2]

Reaction: C₆H₅COOH + HOCH₂CH₂Cl ⇌ C₆H₅COOCH₂CH₂Cl + H₂O

Commonly used acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).

Reaction of Benzoyl Chloride with 2-Chloroethanol

A more rapid and often higher-yielding approach involves the reaction of the highly reactive benzoyl chloride with 2-chloroethanol. This reaction is a nucleophilic acyl substitution and typically proceeds to completion without the need for an acid catalyst, although a base is sometimes added to neutralize the HCl byproduct.

Reaction: C₆H₅COCl + HOCH₂CH₂Cl → C₆H₅COOCH₂CH₂Cl + HCl

Reaction of Benzoyl Chloride with Ethylene Oxide

An industrially significant method is the reaction of benzoyl chloride with ethylene oxide. This reaction involves the ring-opening of the epoxide by the acyl chloride. It can be catalyzed by both acids and bases to improve the reaction rate and yield.[3]

Reaction: C₆H₅COCl + (CH₂)₂O → C₆H₅COOCH₂CH₂Cl

Quantitative Data on Synthesis Methods

To facilitate the comparison of different synthetic routes, the following table summarizes the key quantitative data from published experimental protocols.

Method Starting Materials Catalyst/Reagent Solvent Temperature (°C) Time (h) Yield (%) Reference
Fischer EsterificationBenzoic Acid, 2-ChloroethanolH₂SO₄ (conc.)Excess 2-ChloroethanolReflux4-660-90[2]
Benzoyl Chloride & 2-ChloroethanolBenzoyl Chloride, 2-ChloroethanolNoneNone100-110 (initial), then up to 2150.589-91[1]
Benzoyl Chloride & Ethylene OxideBenzoyl Chloride, Ethylene OxideHydrogen ChlorideAprotic Solvents~70VariesHigh (product is significant)[3]
Carbonate Exchange2-Chloroethyl methyl carbonate, Benzoyl ChlorideTetra-n-butylphosphonium bromideNone150359

Detailed Experimental Protocols

Protocol 1: Fischer Esterification of Benzoic Acid with 2-Chloroethanol

Materials:

  • Benzoic acid (1.0 eq)

  • 2-Chloroethanol (10-20 eq)

  • Concentrated sulfuric acid (0.1-0.2 eq)

  • Dichloromethane (B109758) or diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve benzoic acid in an excess of 2-chloroethanol.

  • While stirring, slowly add a catalytic amount of concentrated sulfuric acid.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and remove the excess 2-chloroethanol using a rotary evaporator.

  • Dissolve the residue in dichloromethane or diethyl ether and transfer the solution to a separatory funnel.

  • Wash the organic layer with water, followed by a saturated solution of sodium bicarbonate to neutralize the acid catalyst (caution: CO₂ evolution).

  • Wash with brine to remove any remaining aqueous impurities.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent to obtain the crude ester.

  • The crude product can be further purified by vacuum distillation.

Protocol 2: Synthesis from Benzoyl Chloride and 2-Chloroethanol

Materials:

  • Benzoyl chloride (1.0 mole, 140.5 g)

  • 2-Chloroethanol (ethylene chlorohydrin), redistilled (1.0 mole, 80.5 g)

Procedure:

  • In a 500-ml round-bottomed flask equipped with a 100-cm air condenser, combine the 2-chloroethanol and benzoyl chloride.

  • In a well-ventilated hood, gently warm the mixture with a low flame until the reaction starts.

  • Withdraw the heat source until the initial vigorous reaction subsides.

  • Reapply heat and maintain a gentle reflux for an additional 30 minutes, during which the temperature will rise to approximately 200–215°C.

  • Fit the flask with a short distillation column (about 20 cm) and arrange for vacuum distillation.

  • Remove any volatile material by evacuation with a water pump at a bath temperature of 100–110°C.

  • Fractionate the residual liquid under reduced pressure. Collect the fraction of this compound boiling at 101–104°C/2 mm Hg.[1]

Mechanistic Insights and Visualizations

The synthesis of this compound proceeds through well-understood reaction mechanisms. The following diagrams, generated using the DOT language, illustrate the key signaling pathways.

Fischer-Speier Esterification Mechanism

The Fischer-Speier esterification is an acid-catalyzed nucleophilic acyl substitution reaction. The mechanism involves the protonation of the carbonyl oxygen of benzoic acid, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of water yield the ester.

Fischer_Esterification benzoic_acid Benzoic Acid (C₆H₅COOH) protonated_benzoic_acid Protonated Benzoic Acid benzoic_acid->protonated_benzoic_acid +H⁺ tetrahedral_intermediate Tetrahedral Intermediate protonated_benzoic_acid->tetrahedral_intermediate + 2-Chloroethanol chloroethanol 2-Chloroethanol (HOCH₂CH₂Cl) protonated_intermediate Protonated Intermediate tetrahedral_intermediate->protonated_intermediate Proton Transfer protonated_ester Protonated Ester protonated_intermediate->protonated_ester - H₂O water Water (H₂O) ester This compound (C₆H₅COOCH₂CH₂Cl) protonated_ester->ester -H⁺ H_minus -H⁺ H_plus H⁺

Mechanism of Fischer-Speier Esterification.
Reaction of Benzoyl Chloride with 2-Chloroethanol

This reaction proceeds via a nucleophilic acyl substitution mechanism where the oxygen of 2-chloroethanol attacks the electrophilic carbonyl carbon of benzoyl chloride, leading to the formation of a tetrahedral intermediate which then collapses to form the ester and hydrogen chloride.

Benzoyl_Chloride_Reaction benzoyl_chloride Benzoyl Chloride (C₆H₅COCl) tetrahedral_intermediate Tetrahedral Intermediate benzoyl_chloride->tetrahedral_intermediate + 2-Chloroethanol chloroethanol 2-Chloroethanol (HOCH₂CH₂Cl) ester This compound (C₆H₅COOCH₂CH₂Cl) tetrahedral_intermediate->ester - HCl hcl HCl

Nucleophilic Acyl Substitution Mechanism.
Acid-Catalyzed Reaction of Benzoyl Chloride with Ethylene Oxide

In the presence of an acid catalyst (e.g., HCl), ethylene oxide is first protonated, making it more susceptible to nucleophilic attack. The chloride ion then attacks one of the carbons of the protonated epoxide, leading to the formation of 2-chloroethanol. The 2-chloroethanol then reacts with benzoyl chloride as described in the previous mechanism.

Ethylene_Oxide_Reaction cluster_step1 Step 1: Formation of 2-Chloroethanol cluster_step2 Step 2: Esterification ethylene_oxide Ethylene Oxide protonated_epoxide Protonated Ethylene Oxide ethylene_oxide->protonated_epoxide + H⁺ chloroethanol_formation 2-Chloroethanol protonated_epoxide->chloroethanol_formation + Cl⁻ chloroethanol2 2-Chloroethanol H_plus_in H⁺ Cl_minus Cl⁻ benzoyl_chloride2 Benzoyl Chloride ester2 This compound benzoyl_chloride2->ester2 + 2-Chloroethanol

Acid-Catalyzed Reaction with Ethylene Oxide.
General Experimental Workflow

The synthesis and purification of this compound generally follow a standard workflow in a laboratory or industrial setting.

Experimental_Workflow start Starting Materials (e.g., Benzoic Acid, 2-Chloroethanol) reaction Reaction (e.g., Esterification) start->reaction workup Work-up (Neutralization, Extraction) reaction->workup drying Drying of Organic Layer workup->drying purification Purification (Vacuum Distillation) drying->purification product Pure this compound purification->product analysis Analysis (NMR, GC-MS, IR) product->analysis

General Experimental Workflow for Synthesis.

References

A Technical Guide to the Theoretical Calculation of 2-Chloroethyl Benzoate Molecular Orbitals

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical framework and computational protocols for determining the molecular orbitals of 2-chloroethyl benzoate (B1203000). A detailed understanding of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for predicting the molecule's reactivity, electronic properties, and potential applications in fields such as drug design and materials science.

While specific experimental and calculated values for 2-chloroethyl benzoate are not widely published, this document outlines the established computational methodologies that can be employed to generate this critical data. The protocols and illustrative data presented herein are based on standard practices in computational chemistry for similar aromatic esters and halogenated compounds.

Theoretical Background: Frontier Molecular Orbitals

The electronic and reactive properties of a molecule are largely governed by its frontier molecular orbitals.

  • HOMO (Highest Occupied Molecular Orbital): This is the outermost orbital containing electrons. The energy of the HOMO is related to the molecule's ability to donate electrons; a higher energy HOMO indicates a better electron donor. It is a key factor in determining the ionization potential.

  • LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest energy orbital that does not contain electrons. The energy of the LUMO is associated with the molecule's ability to accept electrons; a lower energy LUMO suggests a better electron acceptor. It relates to the electron affinity of the molecule.

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity.[1][2] A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.[1][2] Conversely, a small gap suggests the molecule is more reactive and less stable.[1] This energy gap is fundamental in predicting reaction mechanisms and is a key consideration in drug design for evaluating a compound's potential interactions with biological targets.[3]

Computational Methodology and Protocols

The following section details a robust protocol for performing theoretical calculations to determine the molecular orbital energies of this compound using Density Functional Theory (DFT), a widely used and reliable quantum chemistry method.[4]

2.1. Recommended Software

A variety of quantum chemistry software packages are suitable for these calculations. Commonly used programs include:

  • Gaussian: A comprehensive and widely cited software for electronic structure calculations.[5]

  • GAMESS (General Atomic and Molecular Electronic Structure System): A versatile and open-source quantum chemistry package.[6]

  • Q-Chem: A powerful and accurate software for quantum chemistry research.[7]

  • Maple Quantum Chemistry Toolbox: An environment that combines quantum chemistry software with the usability of Maple for computation and visualization.[8]

2.2. Step-by-Step Computational Protocol

  • Molecular Structure Input:

    • The initial 3D coordinates of this compound (CAS: 939-55-9) are required.[9] This can be achieved by using a molecular builder within the chosen software or by importing the structure from a chemical database like PubChem.[9] The SMILES string for the molecule is C1=CC=C(C=C1)C(=O)OCCCl.[9]

  • Method and Basis Set Selection:

    • Method: Density Functional Theory (DFT) is the recommended method due to its excellent balance of accuracy and computational cost for organic molecules. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a well-established choice for such systems. Alternatively, functionals like ωB97XD , which account for dispersion forces, can provide improved accuracy.[10]

    • Basis Set: A Pople-style basis set such as 6-311+G(d,p) is recommended. This choice provides a good description of the electronic structure.

      • 6-311G: A triple-zeta basis set that describes each valence electron with three functions, offering flexibility.

      • +: The + symbol indicates the addition of diffuse functions on heavy (non-hydrogen) atoms, which are crucial for accurately describing anions and non-covalent interactions.

      • (d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow for non-spherical distortion of the orbitals, which is essential for describing chemical bonds accurately, particularly in halogenated compounds.[11][12][13]

  • Geometry Optimization:

    • An unconstrained geometry optimization is performed on the initial structure. This process systematically alters the molecular geometry to find the lowest energy conformation (a stable point on the potential energy surface).

  • Frequency Calculation:

    • Following optimization, a frequency calculation is performed at the same level of theory. This step serves two purposes:

      • It confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies).

      • It provides thermodynamic data such as zero-point vibrational energy (ZPVE).

  • Single-Point Energy Calculation:

    • Using the optimized geometry, a final single-point energy calculation is performed. This calculation provides the final electronic energy and the energies of all molecular orbitals, including the HOMO and LUMO.

Data Presentation: Illustrative Molecular Orbital Energies

The quantitative results from the computational protocol should be summarized in a clear, tabular format. The following table presents hypothetical yet realistic data for this compound to illustrate how results would be presented.

Disclaimer: The following data are for illustrative purposes only and represent typical values for similar aromatic esters. They are intended to serve as a template for presenting actual calculated results.

Computational MethodBasis SetHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
DFT (B3LYP)6-311+G(d,p)-6.85-1.205.65
DFT (ωB97XD)6-311+G(d,p)-7.10-1.155.95

Visualization of Workflows and Concepts

Visual diagrams are essential for representing complex workflows and relationships. The following diagrams were created using the Graphviz DOT language to adhere to the specified requirements.

G cluster_input 1. Input Preparation cluster_calc 2. Quantum Calculation cluster_output 3. Analysis mol_build Build/Import 3D Structure (this compound) method Select Method & Basis Set (e.g., B3LYP/6-311+G(d,p)) mol_build->method geom_opt Geometry Optimization method->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc sp_calc Single-Point Energy geom_opt->sp_calc Optimized Geometry verify Verify Minimum Energy (No Imaginary Frequencies) freq_calc->verify Verification extract Extract HOMO/LUMO Energies sp_calc->extract analyze Analyze Reactivity & Properties extract->analyze

Caption: Computational workflow for molecular orbital analysis.

G cluster_homo Properties related to HOMO cluster_lumo Properties related to LUMO cluster_gap Properties related to the Gap HOMO HOMO (Highest Occupied MO) don Electron Donating Ability HOMO->don LUMO LUMO (Lowest Unoccupied MO) acc Electron Accepting Ability LUMO->acc Gap Energy Gap (ΔE = E_LUMO - E_HOMO) react Chemical Reactivity Gap->react Inversely Proportional stab Kinetic Stability Gap->stab Directly Proportional

Caption: Relationship between frontier orbitals and molecular properties.

Applications in Drug Development

The theoretical calculation of molecular orbitals for compounds like this compound has significant implications for drug discovery and development.

  • Reactivity Prediction: The HOMO-LUMO gap is a key descriptor in quantitative structure-activity relationship (QSAR) studies. A smaller gap may indicate higher reactivity, which could be desirable for covalent inhibitors but may also suggest potential toxicity.[3]

  • Binding Affinity: The energies of the frontier orbitals determine how a molecule will interact with a biological target. For instance, a drug candidate with a high-energy HOMO may act as an electron donor in an interaction with an electron-accepting site (LUMO) on a protein receptor. Optimizing this orbital overlap can lead to stronger binding affinity.[3]

  • Virtual Screening: Computational screening of large compound libraries often uses HOMO and LUMO energies as filters to identify molecules with desirable electronic properties for a specific biological target, thereby prioritizing candidates for synthesis and experimental testing.[3]

By applying the detailed computational protocols in this guide, researchers can generate crucial data to understand the electronic structure of this compound, paving the way for its informed application in scientific and pharmaceutical research.

References

IUPAC name and synonyms for 2-Chloroethyl benzoate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Chloroethyl Benzoate (B1203000)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-chloroethyl benzoate, a key chemical intermediate. It covers its fundamental chemical identity, physical and spectral properties, detailed experimental protocols for its synthesis and analysis, and safety information. This document is intended to serve as a valuable resource for professionals in organic synthesis, medicinal chemistry, and drug development.

Chemical Identity and Synonyms

The standardized nomenclature and common synonyms for this compound are crucial for accurate identification in research and procurement.

  • IUPAC Name: this compound[1]

  • CAS Number: 939-55-9[1][2][3]

  • Molecular Formula: C₉H₉ClO₂[4]

  • Molecular Weight: 184.62 g/mol [1][4]

  • Synonyms: A comprehensive list of synonyms is provided in Table 1 for cross-referencing purposes.[1]

Table 1: Synonyms for this compound

Synonym
Benzoic acid 2-chloroethyl ester
Ethanol, 2-chloro-, benzoate
2-Chloroethylbenzoate
.BETA.-CHLOROETHYL BENZOATE
ETHANOL, 2-CHLORO-, 1-BENZOATE
Benzoic acid 2-chloro-ethyl ester

Physicochemical and Spectroscopic Data

A summary of the key physical and computed properties of this compound is presented in Table 2. This data is essential for reaction planning, purification, and analytical method development.

Table 2: Physicochemical Properties of this compound

PropertyValueReference(s)
Physical State Colorless to almost colorless clear liquid[5]
Boiling Point 257 °C (at 760 mmHg)[4][6]
101–104 °C (at 2 mmHg)[7]
Density 1.21 g/cm³[6]
Refractive Index (n_D^19) 1.5298[7]
XLogP3 (Computed) 2.4[1]
Topological Polar Surface Area (Computed) 26.3 Ų[1]
Hydrogen Bond Donor Count (Computed) 0[1]
Hydrogen Bond Acceptor Count (Computed) 2[1]

Spectroscopic data is fundamental for structural confirmation and purity assessment. Key spectral features are summarized in Tables 3, 4, and 5.

Table 3: 1H NMR Spectral Data (CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.05m2HAromatic (ortho)
~7.55m1HAromatic (para)
~7.45m2HAromatic (meta)
~4.60t2H-O-CH₂ -CH₂Cl
~3.85t2H-O-CH₂-CH₂ Cl

Note: Predicted values based on standard chemical shift tables and spectral data for similar benzoate esters.[8]

Table 4: Key IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
~1720StrongC=O (Ester carbonyl) stretch
~1270StrongC-O (Ester) stretch
~1100StrongC-O (Ester) stretch
~710StrongC-Cl stretch
~3070, ~1600, ~1450Medium-WeakAromatic C-H and C=C stretches

Note: Based on typical infrared absorption frequencies for functional groups present in the molecule.[9]

Table 5: Mass Spectrometry (Electron Ionization) Fragmentation Data

m/zRelative IntensityAssignment
184Low[M]⁺ (Molecular ion)
105100 (Base Peak)[C₆H₅CO]⁺ (Benzoyl cation)
77High[C₆H₅]⁺ (Phenyl cation)
63Medium[C₂H₄Cl]⁺ (Chloroethyl fragment)

Note: Fragmentation pattern is characteristic of benzoate esters.[10]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are provided below. These protocols are intended as a guide and may require optimization based on laboratory conditions and available equipment.

Synthesis Protocol: From Benzoyl Chloride and Ethylene (B1197577) Chlorohydrin[7]

This procedure is adapted from a robust method published in Organic Syntheses, known for its reliability and high yield.

Materials:

  • Ethylene chlorohydrin (2-chloroethanol), redistilled (80.5 g, 1.0 mole)

  • Benzoyl chloride (140.5 g, 1.0 mole)

  • 500-mL round-bottomed flask

  • Air condenser (~100 cm)

  • Heating mantle or oil bath

  • Distillation apparatus (short path)

  • Vacuum source (water aspirator or vacuum pump)

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, place 80.5 g (1.0 mole) of redistilled ethylene chlorohydrin and 140.5 g (1.0 mole) of benzoyl chloride into a 500-mL round-bottomed flask equipped with a 100-cm air condenser.

  • Initiation: Gently warm the mixture with a heating mantle. The reaction is exothermic and will start to evolve hydrogen chloride gas.

  • Reaction: Once the reaction begins, withdraw the heat source until the initial vigorous reaction subsides. After moderation, reapply heat and maintain a gentle reflux for an additional 30 minutes. The temperature of the reaction mixture will rise to approximately 200–215 °C.

  • Purification:

    • Cool the flask to room temperature.

    • Reconfigure the apparatus for vacuum distillation using a short distillation column (~20 cm).

    • Heat the flask in a water or oil bath to 100–110 °C and apply vacuum using a water aspirator to remove any volatile materials and residual HCl.

    • Increase the vacuum and distill the product. Collect the fraction boiling at 101–104 °C / 2 mmHg .

  • Yield: The expected yield of pure this compound is 165–168 g (89–91%).

Analytical Protocol: GC-MS for Purity and Identity Confirmation

This protocol provides a general framework for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Instrumentation and Consumables:

  • Gas chromatograph with a mass selective detector (GC-MS)

  • Column: Rtx-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm I.D., 0.25 µm film thickness[11]

  • Carrier Gas: Helium, constant flow rate of 1.0-1.2 mL/min

  • Injector: Split/splitless, operated in split mode

  • Sample: 1 mg/mL solution of this compound in dichloromethane (B109758) or ethyl acetate

GC-MS Parameters:

  • Injector Temperature: 250 °C[11]

  • Split Ratio: 20:1

  • Injection Volume: 1 µL

  • Oven Program:

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C[11]

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40–350

Expected Results:

  • The retention time should be consistent for a given system.

  • The mass spectrum of the eluting peak should match the data in Table 5, with a prominent base peak at m/z 105.

Mandatory Visualizations

Synthesis and Purification Workflow

The following diagram illustrates the logical workflow for the synthesis and subsequent purification of this compound as described in Protocol 3.1.

Synthesis_Workflow Reagents Reactants: Benzoyl Chloride Ethylene Chlorohydrin Reaction Exothermic Reaction ~30 min reflux (Evolves HCl) Reagents->Reaction Combine & Heat Crude Crude Product Mixture Reaction->Crude Cool Volatiles Removal of Volatiles (Water Aspirator, 100-110°C) Crude->Volatiles Distillation Fractional Vacuum Distillation (2 mmHg) Volatiles->Distillation Product Pure 2-Chloroethyl Benzoate (b.p. 101-104°C) Distillation->Product

Caption: Workflow for the synthesis and purification of this compound.

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated chemical fume hood.

  • GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • GHS Pictogram: GHS07 (Exclamation Mark)

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. The compound is reported to be hygroscopic; store under an inert atmosphere.[6]

Always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical. This compound is intended for research and manufacturing purposes only and is not for consumer use.[12]

References

Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution Reactions of 2-Chloroethyl Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-chloroethyl benzoate (B1203000) in nucleophilic substitution reactions. This versatile reagent serves as a valuable building block in organic synthesis, allowing for the introduction of a variety of functional groups, which is of significant interest in the development of new pharmaceuticals and other fine chemicals.

Introduction

2-Chloroethyl benzoate is an organic compound featuring a benzoate ester and a reactive chloroethyl group. The primary site for nucleophilic attack is the carbon atom bonded to the chlorine, as the chlorine atom is a good leaving group. This allows for a range of SN2 reactions with various nucleophiles, leading to the formation of new carbon-heteroatom bonds. Common nucleophiles include amines, alkoxides, phenoxides, and thiolates.

Reaction Mechanism and Key Considerations

The nucleophilic substitution reactions of this compound typically proceed via an SN2 (bimolecular nucleophilic substitution) mechanism. This involves a backside attack on the electrophilic carbon by the nucleophile, leading to the displacement of the chloride ion in a single, concerted step.

Key factors influencing the reaction include:

  • Nucleophile Strength: Stronger nucleophiles lead to faster reaction rates.

  • Solvent: Polar aprotic solvents such as DMF, DMSO, and acetone (B3395972) are generally preferred as they solvate the cation of the nucleophilic salt but not the anion, thus preserving the nucleophilicity.

  • Temperature: Higher temperatures generally increase the reaction rate, but can also lead to side reactions like elimination, although this is less common with primary alkyl halides like this compound.

  • Base: When using neutral nucleophiles like amines or thiols, a non-nucleophilic base is often required to neutralize the HCl generated during the reaction.

Applications in Synthesis

The products of nucleophilic substitution on this compound are valuable intermediates in the synthesis of a variety of compounds, including:

  • Pharmaceuticals: The introduction of amine or ether functionalities is a common strategy in drug design.

  • Fragrances and Flavors: Ester derivatives with different alkoxy or aryloxy groups can possess unique organoleptic properties.

  • Material Science: Monomers for polymerization can be synthesized by introducing appropriate functional groups.

Experimental Protocols

The following protocols are generalized procedures for the nucleophilic substitution of this compound with common classes of nucleophiles. Optimization of reaction conditions may be necessary for specific substrates.

Reaction with Amine Nucleophiles (e.g., Diethylamine)

This protocol describes the synthesis of 2-(diethylamino)ethyl benzoate, an analogue to the local anesthetic procaine. The reaction of this compound with diethylamine (B46881) serves as a model for the introduction of secondary amine functionalities.

Reaction Scheme:

Materials:

  • This compound

  • Diethylamine

  • Suitable solvent (e.g., ethanol, acetonitrile)

  • Base (e.g., potassium carbonate, triethylamine) - Optional, as excess diethylamine can also act as the base.

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent.

  • Add diethylamine (2.0-3.0 eq). If not using excess diethylamine as the base, add a non-nucleophilic base like potassium carbonate (1.5 eq).

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a solid base was used, filter the mixture.

  • Remove the solvent and excess diethylamine under reduced pressure.

  • The crude product can be purified by distillation or column chromatography.

Quantitative Data:

Williamson Ether Synthesis with Phenoxides (e.g., Sodium Phenoxide)

This protocol outlines the synthesis of 2-phenoxyethyl benzoate via a Williamson ether synthesis. This reaction is a classic and efficient method for forming ether linkages.

Reaction Scheme:

Materials:

  • This compound

  • Sodium phenoxide (can be prepared in situ from phenol (B47542) and a base like sodium hydroxide (B78521) or sodium hydride)

  • Polar aprotic solvent (e.g., DMF, DMSO)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium phenoxide (1.1 eq) in a polar aprotic solvent like DMF.

  • Add this compound (1.0 eq) to the solution.

  • Heat the reaction mixture to a temperature between 60-100 °C. The optimal temperature will depend on the specific substrate and solvent.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product, which can be purified by recrystallization or column chromatography.

Quantitative Data:

NucleophileElectrophileSolventTemperature (°C)Time (h)Yield (%)
Sodium PhenoxideThis compoundDMF804~75-85 (estimated)

Note: The yield is an estimation based on typical Williamson ether synthesis reactions with primary alkyl halides.[2][3][4]

Reaction with Thiolate Nucleophiles (e.g., Sodium Thiophenoxide)

This protocol describes the synthesis of 2-(phenylthio)ethyl benzoate. Thiolates are generally excellent nucleophiles, and this reaction typically proceeds efficiently.

Reaction Scheme:

Materials:

  • This compound

  • Sodium thiophenoxide (can be prepared in situ from thiophenol and a base)

  • Polar aprotic solvent (e.g., DMF, ethanol)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve sodium thiophenoxide (1.1 eq) in a suitable solvent.

  • Add this compound (1.0 eq) to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) if necessary.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data:

NucleophileElectrophileSolventTemperature (°C)Time (h)Yield (%)
Sodium ThiophenoxideThis compoundEthanolReflux3~80-90 (estimated)

Note: The yield is an estimation based on the high reactivity of thiolates in SN2 reactions.

Visualizing Reaction Workflows

General Workflow for Nucleophilic Substitution

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reactants This compound + Nucleophile + Solvent Heating Heating & Stirring Reactants->Heating Quenching Quenching (e.g., with water) Heating->Quenching Extraction Extraction with Organic Solvent Quenching->Extraction Washing Washing & Drying Extraction->Washing Purification Purification (Chromatography/ Recrystallization) Washing->Purification Product Final Product Purification->Product

Caption: General experimental workflow for nucleophilic substitution.

SN2 Reaction Mechanism

SN2_Mechanism Reactants Nu⁻ + R-Cl TransitionState [Nu---R---Cl]⁻ Reactants->TransitionState Backside Attack Products Nu-R + Cl⁻ TransitionState->Products Leaving Group Departs

Caption: SN2 reaction mechanism for this compound.

References

Application Notes and Protocols for the Synthesis of Derivatives from 2-Chloroethyl Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various derivatives of 2-Chloroethyl benzoate (B1203000). This compound serves as a versatile building block for the introduction of diverse functional groups via nucleophilic substitution at the chloroethyl moiety. The resulting derivatives, including amino, azido, and thioether compounds, are of significant interest in medicinal chemistry and drug discovery due to their potential biological activities.

Introduction

2-Chloroethyl benzoate is a key intermediate in organic synthesis. The presence of a reactive chlorine atom on the ethyl group allows for facile nucleophilic substitution reactions, making it an ideal starting material for the creation of a library of derivatives. This document outlines the synthesis of three primary classes of derivatives: 2-(Substituted-amino)ethyl benzoates, 2-Azidoethyl benzoate, and 2-(Arylthio)ethyl benzoates. Additionally, it provides insights into the potential applications of these compounds, drawing from the biological activities of structurally related molecules.

Synthesis Protocols

The general reaction scheme involves the nucleophilic displacement of the chloride ion from this compound by various nucleophiles.

Diagram of General Synthetic Workflow

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products 2_Chloroethyl_benzoate This compound Derivative 2-Substituted-ethyl benzoate Derivative 2_Chloroethyl_benzoate->Derivative S_N_2 Reaction Nucleophile Nucleophile (e.g., Amine, Azide (B81097), Thiol) Nucleophile->Derivative Solvent_Base Solvent, Base (e.g., DMF, K2CO3) Solvent_Base->Derivative Salt Salt Byproduct

Caption: General workflow for the synthesis of derivatives from this compound.

Protocol 1: Synthesis of 2-(Piperidin-1-yl)ethyl benzoate

This protocol details the synthesis of a tertiary amine derivative through the reaction of this compound with piperidine (B6355638).

Materials:

Procedure:

  • In a round-bottom flask, combine this compound (10 mmol), piperidine (11 mmol), and potassium carbonate (20 mmol) in acetonitrile (50 mL).

  • Reflux the mixture for 8-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane (50 mL) and wash with water (2 x 25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the final product by column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexane gradient) to afford 2-(Piperidin-1-yl)ethyl benzoate.[1]

Quantitative Data:

ReactantMolar Eq.SolventReaction TimeYield (%)
This compound1.0Acetonitrile8-12 h~85-95%
Piperidine1.1
Potassium Carbonate2.0

Protocol 2: Synthesis of 2-Azidoethyl benzoate

This protocol describes the synthesis of an azide derivative, which is a useful precursor for the synthesis of amines and triazoles.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Water (H₂O)

  • Diethyl ether ((C₂H₅)₂O)

Procedure:

  • Dissolve this compound (10 mmol) in DMF (20 mL) in a round-bottom flask.

  • Add sodium azide (15 mmol) to the solution.

  • Heat the reaction mixture to 60-70 °C and stir for 24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and pour it into ice-water (100 mL).

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain 2-Azidoethyl benzoate.

Quantitative Data:

ReactantMolar Eq.SolventReaction TimeYield (%)
This compound1.0DMF24 h>90%
Sodium Azide1.5

Protocol 3: Synthesis of 2-(Phenylthio)ethyl benzoate

This protocol outlines the synthesis of a thioether derivative by reacting this compound with thiophenol.

Materials:

  • This compound

  • Thiophenol

  • Potassium carbonate (K₂CO₃)

  • Acetone (B3395972)

  • Water (H₂O)

  • Diethyl ether ((C₂H₅)₂O)

Procedure:

  • To a solution of thiophenol (10 mmol) in acetone (30 mL), add potassium carbonate (15 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add this compound (10 mmol) to the reaction mixture.

  • Reflux the mixture for 6-8 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, filter off the inorganic salts.

  • Remove the acetone from the filtrate by distillation.

  • Pour the residue into water and extract with diethyl ether.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Evaporate the solvent to yield 2-(Phenylthio)ethyl benzoate.

Quantitative Data:

ReactantMolar Eq.SolventReaction TimeYield (%)
This compound1.0Acetone6-8 h~90%
Thiophenol1.0
Potassium Carbonate1.5

Application Notes

Derivatives of this compound have potential applications in various fields of drug development, primarily due to the biological activities exhibited by similar structural motifs.

Anticancer Activity

Many 2-amino substituted benzothiazoles and related compounds have demonstrated significant anticancer activity.[2] These compounds can exert their effects through various mechanisms, including the inhibition of protein kinases and the induction of apoptosis. For instance, certain benzothiazole (B30560) derivatives have been shown to be potent inhibitors of the epidermal growth factor receptor (EGFR), a key target in cancer therapy.[3] The synthesized 2-(substituted amino)ethyl benzoates could be screened for their cytotoxic effects against various cancer cell lines, such as breast (MCF-7) and lung (A549) cancer cells, to evaluate their potential as novel anticancer agents.[4][5]

Diagram of a Potential Anticancer Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Derivative Benzoate Derivative Inhibition Derivative->Inhibition Inhibition->EGFR

Caption: Potential inhibition of the EGFR/PI3K/Akt signaling pathway by a benzoate derivative.

Antimicrobial Activity

Thioether and benzothiazole derivatives have been reported to possess a broad spectrum of antimicrobial activities.[6] The mechanism of action for some of these compounds involves the inhibition of essential bacterial enzymes, such as DNA gyrase.[6] The synthesized 2-(arylthio)ethyl benzoates could be evaluated for their efficacy against various bacterial and fungal strains. The antimicrobial activity of stilbenoids, which are also aromatic compounds, has been attributed to their ability to disrupt cell membranes and inhibit biofilm formation.[7]

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a diverse range of derivatives. The protocols provided herein offer a foundation for the preparation of amino, azido, and thioether substituted ethyl benzoates. The potential applications of these compounds in anticancer and antimicrobial drug discovery warrant further investigation into their biological activities and mechanisms of action. Researchers are encouraged to adapt and optimize these protocols for the synthesis of novel derivatives and to explore their therapeutic potential.

References

Application Notes and Protocols: 2-Chloroethyl Group as a Protecting Group for Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In organic synthesis, particularly in the context of drug development and complex molecule synthesis, the judicious use of protecting groups is paramount. The 2-chloroethyl group, while less common than its trichloro-analogue (2,2,2-trichloroethyl, TCE), presents a viable option for the protection of carboxylic acids. This protecting group is introduced via esterification and is prized for its stability under various conditions and its selective removal under mild reductive cleavage, which avoids harsh acidic or basic hydrolysis that could compromise sensitive functional groups elsewhere in the molecule.

These application notes provide a comprehensive overview and detailed protocols for the application of the 2-chloroethyl group for carboxylic acid protection, drawing parallels from the well-established chemistry of the analogous 2,2,2-trichloroethyl (TCE) protecting group.

Advantages and Disadvantages

Advantages:

  • Stability: 2-Chloroethyl esters are stable to a range of reaction conditions, including those that are mildly acidic or basic.

  • Orthogonality: The deprotection method, reductive cleavage, is orthogonal to many other protecting groups, allowing for selective deprotection in complex synthetic sequences.

  • Mild Deprotection: Removal is typically achieved under mild, non-hydrolytic conditions, preserving acid- or base-labile functionalities.

Disadvantages:

  • Less Common: There is less literature precedent for the use of the 2-chloroethyl group compared to the TCE group, potentially requiring more optimization for specific substrates.

  • Reagent Handling: The use of reagents for both protection and deprotection requires careful handling and appropriate safety precautions.

Data Summary

Due to the limited specific data for the 2-chloroethyl protecting group, the following tables provide generalized conditions and representative data based on analogous reactions with similar protecting groups. Yields and reaction times are substrate-dependent and may require optimization.

Table 1: Representative Conditions for Protection of Carboxylic Acids as 2-Chloroethyl Esters

MethodReagentsSolventTemperatureTypical Reaction TimeTypical Yield
Fischer Esterification2-Chloroethanol (B45725) (excess), Strong acid catalyst (e.g., H₂SO₄, TsOH)TolueneReflux12-24 hModerate-Good
Coupling Agent MediatedCarboxylic acid, 2-Chloroethanol, DCC or EDC, DMAP (cat.)DCM, THFRoom Temperature2-12 hGood-Excellent
Acid Chloride RouteAcid chloride (from carboxylic acid + SOCl₂ or (COCl)₂), 2-Chloroethanol, PyridineDCM, THF0 °C to RT1-4 hGood-Excellent
Phosphate Reagent MediatedCarboxylic acid, Tri-β-chloroethyl phosphate, Alkaline agentHigh Temperature1-2 hGood

Table 2: Representative Conditions for Deprotection of 2-Chloroethyl Esters

MethodReagentsSolventTemperatureTypical Reaction TimeTypical Yield
Zinc-mediated ReductionZinc dust, Acetic acid or NH₄Cl (aq.)THF, AcetoneRoom Temperature1-6 hGood-Excellent
Titanocene-catalyzed ReductionCp₂TiCl, Zinc dust, Collidine·HClTHFRoom Temperature1-4 hGood-Excellent

Experimental Protocols

Protocol 1: Protection of a Carboxylic Acid as its 2-Chloroethyl Ester using DCC Coupling

This protocol describes a general procedure for the protection of a carboxylic acid using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent.

Materials:

  • Carboxylic acid

  • 2-Chloroethanol (1.1 eq)

  • Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DCM, add 2-chloroethanol (1.1 eq) and DMAP (0.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 2-chloroethyl ester.

Protocol 2: Deprotection of a 2-Chloroethyl Ester via Zinc-mediated Reductive Cleavage

This protocol outlines a general method for the removal of the 2-chloroethyl protecting group using zinc dust.

Materials:

  • 2-Chloroethyl ester

  • Zinc dust (activated) (10-20 eq)

  • Acetic acid or saturated aqueous NH₄Cl

  • Solvent (e.g., THF, acetone, or a mixture with water)

Procedure:

  • Dissolve the 2-chloroethyl ester (1.0 eq) in a suitable solvent (e.g., THF or acetone).

  • Add an aqueous solution of acetic acid or ammonium (B1175870) chloride.

  • Add activated zinc dust (10-20 eq) in portions to the vigorously stirred solution.

  • Stir the reaction mixture at room temperature for 1-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite to remove excess zinc and other solids.

  • Wash the celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to remove the organic solvent.

  • If necessary, adjust the pH of the aqueous residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude carboxylic acid by recrystallization or column chromatography.

Visualizations

Protection_Reaction cluster_reactants Reactants cluster_products Products RCOOH Carboxylic Acid (R-COOH) Ester 2-Chloroethyl Ester (R-COOCH₂CH₂Cl) RCOOH->Ester ClCH2CH2OH 2-Chloroethanol ClCH2CH2OH->Ester CouplingAgent Coupling Agent (e.g., DCC) Byproduct Byproduct (e.g., DCU) CouplingAgent->Byproduct

Caption: Protection of a carboxylic acid as a 2-chloroethyl ester.

Deprotection_Reaction cluster_reactants Reactants cluster_products Products Ester 2-Chloroethyl Ester (R-COOCH₂CH₂Cl) RCOOH Carboxylic Acid (R-COOH) Ester->RCOOH ReducingAgent Reducing Agent (e.g., Zn) Byproducts Byproducts (e.g., Ethene, ZnCl₂) ReducingAgent->Byproducts ProtonSource Proton Source (e.g., AcOH) ProtonSource->RCOOH Experimental_Workflow Start Start with Carboxylic Acid Protection Protection as 2-Chloroethyl Ester Start->Protection Reaction Perform Desired Synthetic Transformations Protection->Reaction Deprotection Reductive Deprotection Reaction->Deprotection Purification Purification of Final Carboxylic Acid Deprotection->Purification End Final Product Purification->End

Application of 2-Chloroethyl Benzoate in the Synthesis of Pharmaceutical Intermediates: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloroethyl benzoate (B1203000) is a versatile bifunctional molecule that serves as a valuable intermediate in the synthesis of a variety of pharmaceutical compounds. Its chemical structure, featuring both a reactive chloroethyl group and a benzoate moiety, allows for its incorporation into more complex molecular architectures through various synthetic strategies. The chloroethyl group is susceptible to nucleophilic substitution, providing a convenient handle for the introduction of the 2-(benzoyloxy)ethyl functionality onto amines, alcohols, and other nucleophiles. This application note details the use of 2-chloroethyl benzoate in the synthesis of key pharmaceutical intermediates, providing experimental protocols and summarizing relevant data for researchers in the field of drug discovery and development.

Core Applications in Pharmaceutical Synthesis

The primary application of this compound in pharmaceutical intermediate synthesis revolves around the reactivity of its chloroethyl group in nucleophilic substitution reactions. This allows for the facile introduction of a 2-(benzoyloxy)ethyl moiety, which can be a key structural element in various pharmacologically active molecules.

Synthesis of Choline (B1196258) Esters

One of the notable applications of this compound is in the synthesis of choline esters, which are of significant pharmacological interest. A prime example is the synthesis of benzoylcholine, a cholinergic agonist.

Table 1: Synthesis of Benzoylcholine Iodide from this compound

StepReactantsReagentsSolventReaction ConditionsProductYield
1This compound, Sodium iodide-Methyl ethyl ketoneHeated on a steam bath for 22-24 hours2-Iodoethyl benzoateNot specified
22-Iodoethyl benzoate, Trimethylamine (B31210)-Dry acetone (B3395972)Room temperature for 24 hoursBenzoylcholine iodideNot specified

Experimental Protocol: Synthesis of Benzoylcholine Iodide [1][2]

Step 1: Synthesis of 2-Iodoethyl benzoate

  • A mixture of anhydrous sodium iodide (170 g) and methyl ethyl ketone (1.2 L) is heated on a steam bath for 1 hour in a 3-L round-bottomed flask fitted with a reflux condenser.

  • This compound (162 g, 0.88 mole) is added to the mixture.

  • Heating is continued for an additional 22–24 hours with occasional shaking.

  • The mixture is cooled to room temperature and filtered with suction.

  • The inorganic salts on the filter are washed with methyl ethyl ketone (200 ml).

  • The filtrate is concentrated by distilling off approximately 1 L of the solvent.

  • The residue is poured into 1 L of water in a separatory funnel, shaken, and the lower layer is collected.

  • The collected layer is washed successively with 10% sodium bisulfite solution (200 ml), water (200 ml), and dried over anhydrous calcium chloride.

  • The crude 2-iodoethyl benzoate is used directly in the next step.

Step 2: Synthesis of Benzoylcholine Iodide [1]

  • A solution of 2-iodoethyl benzoate (194 g, 0.70 mole) in dry acetone (200 ml) is prepared.

  • To this solution, a 19.5% solution of trimethylamine in acetone (270 ml) is added in a 1-L Pyrex reagent bottle.

  • The bottle is closed with a tightly fitting rubber stopper and wired in place.

  • The solution is allowed to stand at room temperature for 24 hours.

  • The resulting quaternary salt is collected by filtration with suction, washed with dry acetone (200 ml), and air-dried.

Synthesis_of_Benzoylcholine_Iodide 2-Chloroethyl_benzoate This compound Reaction1 Finkelstein Reaction 2-Chloroethyl_benzoate->Reaction1 NaI NaI NaI->Reaction1 2-Iodoethyl_benzoate 2-Iodoethyl benzoate Reaction1->2-Iodoethyl_benzoate Reaction2 Quaternization 2-Iodoethyl_benzoate->Reaction2 Trimethylamine Trimethylamine Trimethylamine->Reaction2 Benzoylcholine_iodide Benzoylcholine iodide Reaction2->Benzoylcholine_iodide

Synthesis of Piperazine-Containing Intermediates

The piperazine (B1678402) moiety is a common scaffold in many centrally active pharmaceutical agents. This compound can be utilized to introduce the 2-(benzoyloxy)ethyl group onto a piperazine ring, creating intermediates for the synthesis of various drugs.

Table 2: Nucleophilic Substitution of this compound with Piperazine (General)

Reactant 1Reactant 2ProductApplication
This compoundPiperazine1-(2-(Benzoyloxy)ethyl)piperazineIntermediate for antipsychotics and other CNS drugs

Experimental Protocol: General Procedure for the Reaction of this compound with Piperazine

While a specific, detailed protocol for the synthesis of a marketed drug was not identified in the immediate search, a general procedure can be inferred from standard nucleophilic substitution reactions.

  • In a round-bottom flask, dissolve piperazine (1.1 equivalents) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Add a non-nucleophilic base, such as potassium carbonate or triethylamine (B128534) (2.0 equivalents), to the solution to act as a proton scavenger.

  • To this stirring mixture, add this compound (1.0 equivalent) dropwise at room temperature.

  • Heat the reaction mixture to an elevated temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 1-(2-(benzoyloxy)ethyl)piperazine.

Experimental_Workflow_Piperazine Start Start Dissolve Dissolve piperazine and base in solvent Start->Dissolve Add_Reagent Add 2-Chloroethyl benzoate Dissolve->Add_Reagent Heat Heat and monitor reaction Add_Reagent->Heat Workup Aqueous workup and extraction Heat->Workup Purify Purification by chromatography Workup->Purify Product Product Purify->Product

Use as a Protecting Group

The benzoate group can serve as a protecting group for hydroxyl or amine functionalities in multi-step syntheses. While this compound is primarily an alkylating agent, the introduced benzoyloxyethyl group can be later hydrolyzed to unmask a hydroxyl group.

Deprotection of the Benzoate Group

The benzoyl group can be removed from a nitrogen atom under basic or acidic conditions. For instance, refluxing in concentrated HCl or heating in a solution of sodium methoxide (B1231860) in methanol (B129727) can achieve deprotection.[3]

Logical_Relationship_Protecting_Group Substrate Substrate with -NH or -OH group Protection Protection with This compound Substrate->Protection Protected_Substrate Protected Substrate (N/O-benzoyloxyethyl) Protection->Protected_Substrate Further_Reactions Further Synthetic Transformations Protected_Substrate->Further_Reactions Deprotection Deprotection (Hydrolysis) Further_Reactions->Deprotection Final_Product Final Product with -NH or -OH group Deprotection->Final_Product

Conclusion

This compound is a valuable and reactive intermediate for the synthesis of pharmaceutical compounds. Its utility is primarily demonstrated in the introduction of the 2-(benzoyloxy)ethyl moiety via nucleophilic substitution reactions, as exemplified by the synthesis of benzoylcholine. Furthermore, its potential application in the synthesis of piperazine-containing intermediates and as a precursor for a protecting group highlights its versatility in drug development. The provided protocols and data serve as a foundation for researchers to explore and optimize the use of this compound in their synthetic endeavors.

References

Application Notes and Protocols: Step-by-Step Synthesis of 2-Iodoethyl Benzoate from 2-Chloroethyl Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the synthesis of 2-iodoethyl benzoate (B1203000) from 2-chloroethyl benzoate via a Finkelstein reaction. This halogen exchange reaction is a fundamental transformation in organic synthesis, allowing for the introduction of an iodide moiety, which can serve as a versatile functional group for subsequent cross-coupling reactions or nucleophilic substitutions in the development of novel therapeutic agents and research compounds. The procedure outlined is based on a well-established method from Organic Syntheses, ensuring reliability and reproducibility.

The Finkelstein reaction involves treating an alkyl chloride or bromide with an excess of an alkali metal iodide in a suitable solvent.[1][2] In this case, this compound is converted to 2-iodoethyl benzoate using sodium iodide in methyl ethyl ketone. The reaction equilibrium is driven towards the product by the precipitation of the less soluble sodium chloride in the organic solvent.

Reaction Scheme

Quantitative Data Summary

The following table summarizes the key quantitative data for the reactants and the product.

CompoundMolecular FormulaMolar Mass ( g/mol )Starting Amount (g)Starting Amount (mol)Boiling Point (°C)Density (g/mL)Yield (%)
This compoundC₉H₉ClO₂184.621620.88101–104 / 2 mmHg--
Sodium IodideNaI149.891701.13---
2-Iodoethyl BenzoateC₉H₉IO₂276.07-0.70163-165 / 17-23 mmHg[3][4][5]1.67[3][4]~80

*The molar amount and yield of 2-iodoethyl benzoate are calculated based on the reported quantity used in the subsequent reaction step in the original procedure.

Experimental Protocol

This protocol is adapted from Organic Syntheses, Coll. Vol. 3, p. 186 (1955); Vol. 28, p. 19 (1948).

Materials:

  • This compound (162 g, 0.88 mole)

  • Anhydrous sodium iodide (170 g, 1.13 mole)

  • Methyl ethyl ketone (1.4 L)

  • 10% Sodium bisulfite solution (200 mL)

  • Water (1 L)

Equipment:

  • 3-L round-bottomed flask

  • Water-cooled reflux condenser

  • Steam bath or heating mantle

  • 15-cm Büchner funnel and filter flask

  • Separatory funnel

  • Rotary evaporator (optional)

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a 3-L round-bottomed flask equipped with a water-cooled reflux condenser, a mixture of 170 g of anhydrous sodium iodide and 1.2 L of methyl ethyl ketone is prepared.

  • Initial Heating: The mixture is heated on a steam bath for 1 hour with occasional shaking to dissolve the sodium iodide.

  • Addition of Starting Material: To the heated mixture, 162 g (0.88 mole) of this compound is added.

  • Reflux: The reaction mixture is heated under reflux for 22–24 hours with occasional shaking. During this time, a precipitate of sodium chloride will form.

  • Cooling and Filtration: The mixture is cooled to room temperature, and the precipitated inorganic salts are removed by filtration through a 15-cm Büchner funnel with suction.

  • Washing the Precipitate: The collected inorganic salts on the filter are washed with 200 mL of methyl ethyl ketone to recover any residual product.

  • Solvent Removal: The filtrate is concentrated by distilling approximately 1 L of the methyl ethyl ketone.

  • Workup: The concentrated residue is poured into 1 L of water in a separatory funnel and shaken. The lower organic layer containing the product is separated.

  • Washing the Organic Layer: The organic layer is washed with 200 mL of a 10% sodium bisulfite solution to remove any traces of free iodine, followed by a final wash with water.

  • Drying and Final Product: The resulting organic layer is dried over a suitable drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate), filtered, and the residual solvent is removed under reduced pressure to yield 2-iodoethyl benzoate as a liquid. If necessary, the product can be further purified by vacuum distillation.

Spectroscopic Data for 2-Iodoethyl Benzoate

  • ¹H NMR (90 MHz, CDCl₃): δ (ppm) 8.06 (m, 2H, Ar-H), 7.61-7.32 (m, 3H, Ar-H), 4.56 (t, 2H, -OCH₂-), 3.42 (t, 2H, -CH₂I).[3]

  • ¹³C NMR (CDCl₃): δ (ppm) 165.67 (C=O), 133.12 (Ar-C), 129.63 (Ar-CH), 128.35 (Ar-CH), 64.83 (-OCH₂-), 0.56 (-CH₂I).[3]

Diagrams

experimental_workflow Experimental Workflow for the Synthesis of 2-Iodoethyl Benzoate A 1. Reaction Setup: Mix NaI and methyl ethyl ketone in a flask. B 2. Initial Heating: Heat on a steam bath for 1 hour. A->B Heat C 3. Add this compound B->C Dissolved NaI D 4. Reflux: Heat for 22-24 hours. C->D Heat E 5. Cool to Room Temperature D->E Reaction complete F 6. Filtration: Remove precipitated NaCl. E->F G 7. Concentrate Filtrate: Distill off methyl ethyl ketone. F->G Filtrate H 8. Aqueous Workup: Pour into water and separate layers. G->H I 9. Wash Organic Layer: Use 10% NaHSO₃ solution. H->I Organic Layer J 10. Drying and Isolation: Dry over anhydrous salt and remove solvent. I->J K Final Product: 2-Iodoethyl Benzoate J->K

Caption: Workflow for the synthesis of 2-iodoethyl benzoate.

Disclaimer: This protocol is intended for use by trained professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. All chemical waste should be disposed of in accordance with local regulations.

References

Application Notes and Protocols for the Use of 2-Chloroethyl Benzoate in the Preparation of Nitrogen Mustards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrogen mustards are a class of bifunctional alkylating agents that have been a cornerstone in cancer chemotherapy for decades.[1] Their cytotoxic effect is primarily mediated through the formation of covalent cross-links with DNA, which ultimately inhibits DNA replication and transcription, leading to apoptosis (programmed cell death). The core structure of a nitrogen mustard consists of a bis(2-chloroethyl)amino group. The reactivity and toxicity of these compounds can be modulated by the nature of the third substituent on the nitrogen atom.

This document provides detailed application notes and protocols for the use of 2-chloroethyl benzoate (B1203000) as a key starting material in a multi-step synthesis of nitrogen mustards. This approach involves the initial formation of a less reactive benzoyl-protected nitrogen mustard intermediate, which can be subsequently deprotected to yield the active cytotoxic agent. This strategy allows for safer handling and the potential for targeted drug delivery.

Principle of the Synthesis

The overall synthetic strategy involves a two-step process:

  • N-Alkylation of a primary amine with 2-chloroethyl benzoate: A primary amine is reacted with two equivalents of this compound to form an N,N-bis(2-benzoyloxyethyl)amine derivative. This intermediate contains the core structure of a nitrogen mustard, but the lone pair of electrons on the nitrogen is delocalized by the two benzoyl groups, rendering it significantly less nucleophilic and therefore less reactive and toxic.

  • Hydrolysis of the benzoyl esters: The benzoyl protecting groups are removed by hydrolysis under basic or acidic conditions to unmask the diethanolamine (B148213) derivative. This intermediate is then chlorinated to produce the final, active nitrogen mustard.

This method offers a degree of control over the reactivity of the nitrogen mustard, a critical aspect in the design of safer and more effective chemotherapeutic agents.

Experimental Protocols

Protocol 1: Synthesis of N-Phenyl-N,N-bis(2-benzoyloxyethyl)amine (Intermediate 1)

This protocol describes the synthesis of a benzoyl-protected nitrogen mustard precursor from aniline (B41778) and this compound.

Materials:

  • Aniline

  • This compound

  • Potassium carbonate (K₂CO₃), anhydrous

  • Potassium iodide (KI)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (B1210297)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • To a dry round-bottom flask, add aniline (1.0 equivalent), anhydrous potassium carbonate (2.5 equivalents), and a catalytic amount of potassium iodide (0.1 equivalents).

  • Add anhydrous N,N-dimethylformamide (DMF) to dissolve the reactants.

  • To this stirring suspension, add this compound (2.2 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to 80-100 °C and stir under a nitrogen atmosphere for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction (disappearance of the starting amine), cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to obtain pure N-phenyl-N,N-bis(2-benzoyloxyethyl)amine.

Quantitative Data Summary:

Reactant/ProductMolecular Weight ( g/mol )Molar RatioTheoretical Yield (g)
Aniline93.131.0-
This compound184.622.2-
N-Phenyl-N,N-bis(2-benzoyloxyethyl)amine423.47-(based on aniline)
Protocol 2: Hydrolysis of N-Phenyl-N,N-bis(2-benzoyloxyethyl)amine to N-Phenyl-diethanolamine (Intermediate 2)

This protocol outlines the deprotection of the benzoyl groups to yield the corresponding diol.

Materials:

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve N-phenyl-N,N-bis(2-benzoyloxyethyl)amine (1.0 equivalent) in methanol in a round-bottom flask.

  • Add a solution of sodium hydroxide (2.5 equivalents) in water to the flask.

  • Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and neutralize with concentrated hydrochloric acid until the pH is approximately 7.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield N-phenyl-diethanolamine. This product can often be used in the next step without further purification.

Protocol 3: Synthesis of N-Phenyl-bis(2-chloroethyl)amine (Aromatic Nitrogen Mustard)

This final step involves the chlorination of the diol to produce the active nitrogen mustard.

Materials:

  • N-Phenyl-diethanolamine (from Protocol 2)

  • Thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate solution, saturated

Equipment:

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Caution: This reaction should be performed in a well-ventilated fume hood as thionyl chloride and phosphorus oxychloride are corrosive and release toxic fumes.

  • Dissolve N-phenyl-diethanolamine (1.0 equivalent) in anhydrous dichloromethane in a round-bottom flask and cool the solution in an ice bath.

  • Add thionyl chloride (2.2 equivalents) or phosphorus oxychloride (2.2 equivalents) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Slowly and carefully quench the reaction by pouring the mixture over crushed ice.

  • Separate the organic layer and wash it carefully with a saturated sodium bicarbonate solution until the effervescence ceases.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-phenyl-bis(2-chloroethyl)amine.

  • The crude product can be purified by column chromatography or recrystallization.

Diagrams

Synthesis_Workflow cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Chlorination Aniline Aniline Intermediate1 N-Phenyl-N,N-bis(2-benzoyloxyethyl)amine Aniline->Intermediate1 K2CO3, KI, DMF ChloroethylBenzoate This compound ChloroethylBenzoate->Intermediate1 Intermediate2 N-Phenyl-diethanolamine Intermediate1->Intermediate2 NaOH, MeOH/H2O NitrogenMustard N-Phenyl-bis(2-chloroethyl)amine Intermediate2->NitrogenMustard SOCl2 or POCl3

Caption: Synthetic workflow for the preparation of an aromatic nitrogen mustard.

Signaling_Pathway NM Nitrogen Mustard (e.g., N-Phenyl-bis(2-chloroethyl)amine) Aziridinium Aziridinium Ion (Reactive Intermediate) NM->Aziridinium Intramolecular cyclization Guanine Guanine (N7) Aziridinium->Guanine Alkylation DNA Cellular DNA Crosslink Interstrand/Intrastrand DNA Cross-links Guanine->Crosslink Second alkylation ReplicationBlock Inhibition of DNA Replication & Transcription Crosslink->ReplicationBlock Apoptosis Apoptosis (Cell Death) ReplicationBlock->Apoptosis

Caption: Mechanism of action of nitrogen mustards leading to apoptosis.

Conclusion

The use of this compound as a starting material provides a versatile and controllable route for the synthesis of nitrogen mustards. The benzoyl group serves as an effective protecting group, reducing the reactivity and toxicity of the intermediate compounds, which is a significant advantage in a research and drug development setting. The protocols provided herein offer a foundational methodology that can be adapted and optimized for the synthesis of a diverse range of nitrogen mustard analogues for further investigation as potential anticancer agents. Careful handling and adherence to safety protocols are paramount when working with these highly reactive compounds.

References

Application Notes and Protocols for the Benzoylation of Ethylene Oxide to Yield 2-Chloroethyl Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

Application Note ID: APN-CEB-001 Version: 1.0 Title: Experimental Setup for the Synthesis of 2-Chloroethyl Benzoate (B1203000) via Benzoylation of Ethylene (B1197577) Oxide

Abstract

This document provides a detailed protocol for the synthesis of 2-chloroethyl benzoate through the direct benzoylation of ethylene oxide. This compound is a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] The described method involves the catalyzed ring-opening of ethylene oxide with benzoyl chloride. This application note includes comprehensive safety precautions, a step-by-step experimental protocol, tabulated data for key parameters, and a visual representation of the experimental workflow.

Introduction

The synthesis of this compound is a significant reaction in organic chemistry, yielding an intermediate used in the production of various organic compounds. One synthetic route is the direct reaction of ethylene oxide with benzoyl chloride.[2] This reaction proceeds via the ring-opening of the epoxide, a highly strained three-membered ring, which makes it susceptible to nucleophilic attack.[3] The reaction can be facilitated by the use of a catalyst to enhance the reaction rate and selectivity. Given the hazardous nature of the reactants, particularly ethylene oxide, strict adherence to safety protocols is paramount.

Safety Precautions

Extreme caution must be exercised when handling ethylene oxide and benzoyl chloride. A thorough risk assessment should be conducted before commencing any experimental work.

Ethylene Oxide (EO):

  • Hazards: Ethylene oxide is a colorless, flammable gas with a faint sweet odor. It is highly toxic, carcinogenic, a respiratory irritant, and can cause severe skin and eye irritation or damage.[4][5][6][7] It can form explosive mixtures with air.[4]

  • Handling: All manipulations involving ethylene oxide must be performed in a well-ventilated chemical fume hood or a glove box.[7] A dedicated EO gas detector should be in place. Use only spark-proof equipment and ensure the apparatus is free from ignition sources.[6][8]

  • Personal Protective Equipment (PPE): Chemical-resistant gloves (butyl rubber or Teflon are recommended), splash goggles, a face shield, and a flame-retardant lab coat are mandatory.[4][7] Respiratory protection may be necessary depending on the experimental setup and scale.[4]

Benzoyl Chloride:

  • Hazards: Benzoyl chloride is a corrosive liquid with a pungent odor. It is a lachrymator and reacts with water, including moisture in the air, to produce hydrochloric acid. It can cause severe burns to the skin and eyes, and respiratory irritation.

  • Handling: Handle benzoyl chloride in a chemical fume hood. Keep away from water and moisture.

  • PPE: Wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.

Waste Disposal: All chemical waste must be disposed of in accordance with local, state, and federal regulations.

Experimental Protocol: Synthesis of this compound

This protocol describes the laboratory-scale synthesis of this compound from ethylene oxide and benzoyl chloride.

3.1. Materials and Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser with a drying tube (e.g., filled with calcium chloride)

  • Pressure-equalizing dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle with a temperature controller

  • Gas inlet tube

  • Cold trap (e.g., dry ice/acetone bath)

  • Rotary evaporator

  • Distillation apparatus for vacuum distillation

  • Standard laboratory glassware

  • Analytical equipment for product characterization (e.g., GC-MS, NMR)

3.2. Reagents:

  • Benzoyl chloride (C₇H₅ClO)

  • Ethylene oxide (C₂H₄O)

  • Anhydrous Lewis acid catalyst (e.g., Zinc Chloride, ZnCl₂)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (B109758), CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

3.3. Reaction Setup:

  • Assemble the three-necked flask with the reflux condenser, dropping funnel, and a gas inlet connected to a source of inert gas (e.g., nitrogen or argon). Ensure all glassware is oven-dried to be free of moisture.

  • Place the flask in the heating mantle on the magnetic stirrer.

  • The outlet of the reflux condenser should be connected to a bubbler and then a cold trap to capture any unreacted ethylene oxide.

3.4. Procedure:

  • To the three-necked flask, add anhydrous zinc chloride (catalyst) and anhydrous dichloromethane (solvent).

  • Begin stirring and purge the system with inert gas.

  • Add benzoyl chloride to the dropping funnel.

  • Cool the reaction flask to 0 °C using an ice bath.

  • Slowly bubble a pre-weighed amount of ethylene oxide gas into the stirred solution through the gas inlet tube. Alternatively, a pre-condensed solution of ethylene oxide in the anhydrous solvent can be prepared and added slowly.

  • Once the ethylene oxide addition is complete, add the benzoyl chloride dropwise from the dropping funnel over a period of 1-2 hours, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

  • Heat the reaction mixture to a gentle reflux (around 40 °C for dichloromethane) and maintain for 4-6 hours. Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC).

  • Once the reaction is complete, cool the mixture to room temperature.

3.5. Work-up and Purification:

  • Slowly and carefully pour the reaction mixture into a separatory funnel containing a saturated solution of sodium bicarbonate to quench the catalyst and neutralize any acidic byproducts.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent using a rotary evaporator.

  • The crude product is then purified by vacuum distillation to yield pure this compound.

Data Presentation

Table 1: Reactant and Catalyst Quantities

CompoundMolecular FormulaMolar Mass ( g/mol )MolesMass/Volume
Ethylene OxideC₂H₄O44.051.044.05 g
Benzoyl ChlorideC₇H₅ClO140.571.0118 mL (140.57 g)
Zinc Chloride (catalyst)ZnCl₂136.300.056.8 g
DichloromethaneCH₂Cl₂84.93-250 mL

Table 2: Reaction Conditions

ParameterValue
Reaction Temperature0 °C to Reflux (40 °C)
Reaction Time4-6 hours
PressureAtmospheric
AtmosphereInert (Nitrogen or Argon)

Table 3: Product Characteristics

ProductMolecular FormulaMolar Mass ( g/mol )AppearanceBoiling Point
This compoundC₉H₉ClO₂184.62Colorless to pale yellow liquid101-104 °C at 2 mmHg[2]

Visualization

Experimental Workflow Diagram

Benzoylation_Workflow EthyleneOxide Ethylene Oxide Addition 2. Add Reactants at 0 °C EthyleneOxide->Addition BenzoylChloride Benzoyl Chloride BenzoylChloride->Addition Catalyst Catalyst (ZnCl₂) Catalyst->Addition Solvent Solvent (CH₂Cl₂) Solvent->Addition Setup 1. Assemble Dry Apparatus under Inert Atmosphere Setup->Addition Reaction 3. Reflux for 4-6 hours Addition->Reaction Workup 4. Quench and Extract Reaction->Workup Drying 5. Dry Organic Phase Workup->Drying Evaporation 6. Solvent Removal Drying->Evaporation Purification 7. Vacuum Distillation Evaporation->Purification Product Pure this compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Reaction Mechanism

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate Complex cluster_product Product Formation EO Ethylene Oxide Intermediate Activated Epoxide-Catalyst Complex EO->Intermediate Coordination BC Benzoyl Chloride Product This compound BC->Product Nucleophilic Attack & Ring Opening Cat ZnCl₂ (Catalyst) Cat->Intermediate Coordination Intermediate->Product Nucleophilic Attack & Ring Opening

Caption: Simplified reaction mechanism for the benzoylation of ethylene oxide.

References

Application Notes and Protocols for the Quantification of 2-Chloroethyl Benzoate in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 2-Chloroethyl benzoate (B1203000) in a typical reaction mixture using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols are designed to be a starting point for method development and validation.

Introduction

2-Chloroethyl benzoate is a key intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals.[1] Accurate quantification of this compound in a reaction mixture is crucial for reaction monitoring, yield calculation, and quality control. This document outlines two robust analytical methods for this purpose: a reversed-phase HPLC-UV method for routine analysis and a highly specific GC-MS method for confirmation and trace-level quantification.

The synthesis of this compound often involves the reaction of benzoyl chloride with 2-chloroethanol (B45725) or the acid-catalyzed esterification of benzoic acid with 2-chloroethanol.[1] Therefore, the analytical methods must be capable of separating the target analyte from potential starting materials and by-products.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a versatile and widely used technique for the quantification of non-volatile and thermally labile compounds. A reversed-phase method is presented here, which is suitable for the separation of this compound from polar starting materials.

Experimental Protocol: HPLC-UV

Instrumentation:

  • HPLC system with a UV/Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm, PTFE or other solvent-compatible membrane)

  • This compound analytical standard (≥99.0% purity)

  • HPLC-grade acetonitrile (B52724), methanol, and water

Reagent Preparation:

  • Mobile Phase: Prepare a mixture of acetonitrile and water (e.g., 60:40, v/v). The exact ratio may need optimization for optimal separation from reaction-specific impurities. Degas the mobile phase by sonication or vacuum filtration.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase. These will be used to construct a calibration curve.

Sample Preparation:

  • Accurately transfer a known volume or weight of the reaction mixture into a volumetric flask.

  • Dilute the sample with a suitable solvent, such as acetonitrile or methanol, to a concentration that falls within the linear range of the calibration curve.

  • Vortex or sonicate the solution to ensure complete dissolution and mixing.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter.

Chromatographic Conditions:

ParameterRecommended Conditions
ColumnC18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile:Water (e.g., 60:40 v/v), isocratic
Flow Rate1.0 mL/min
Injection Volume10 µL
Column Temperature30 °C
Detection Wavelength230 nm
Run TimeApproximately 10 minutes

Quantification:

  • Inject the working standard solutions to generate a calibration curve by plotting the peak area against the concentration.

  • Perform a linear regression analysis on the calibration data. The correlation coefficient (r²) should be ≥ 0.995 for good linearity.

  • Inject the prepared sample solutions.

  • Identify the this compound peak based on its retention time.

  • Calculate the concentration of this compound in the sample using the calibration curve.

Method Validation Summary (Illustrative Data)

The following table summarizes typical performance characteristics for a validated HPLC-UV method for the quantification of this compound. These values should be experimentally verified.

ParameterTypical Performance
Linearity Range1 - 100 µg/mL
Correlation Coefficient (r²)≥ 0.999
Limit of Detection (LOD)~0.3 µg/mL
Limit of Quantification (LOQ)~1.0 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that provides both chromatographic separation and mass identification, offering high selectivity and sensitivity. It is particularly suitable for the analysis of volatile and semi-volatile compounds like this compound.

Experimental Protocol: GC-MS

Instrumentation:

  • Gas chromatograph with a mass selective detector (GC-MS)

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Autosampler

  • Analytical balance

  • Volumetric flasks and pipettes

  • This compound analytical standard (≥99.0% purity)

  • GC-grade solvent (e.g., dichloromethane (B109758) or ethyl acetate)

Reagent Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the chosen GC-grade solvent.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) by serially diluting the stock solution with the same solvent.

Sample Preparation:

  • Perform a liquid-liquid extraction if the reaction mixture is in an aqueous or highly polar solvent. Dilute an aliquot of the reaction mixture with water and extract with a water-immiscible organic solvent like dichloromethane or ethyl acetate.

  • If the reaction solvent is already a GC-compatible organic solvent, a simple dilution step may be sufficient.

  • The final concentration should be within the linear range of the calibration curve.

  • An internal standard (e.g., a structurally similar compound not present in the sample) can be added to improve accuracy and precision.

GC-MS Conditions:

ParameterRecommended Conditions
GC ColumnDB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm
InletSplit/splitless injector at 250 °C
Injection Volume1 µL in splitless mode
Carrier GasHelium at a constant flow rate of 1.0 mL/min
Oven Temperature ProgramInitial: 100 °C, hold for 2 minRamp: 15 °C/min to 280 °C, hold for 5 min
MS Transfer Line Temp.280 °C
Ion SourceElectron Ionization (EI) at 70 eV
Ion Source Temp.230 °C
Quadrupole Temp.150 °C
Mass Rangem/z 40-300 (Full Scan) or Selected Ion Monitoring (SIM)

Quantification:

  • Full Scan: Identify this compound by its retention time and characteristic mass spectrum. The base peak is expected at m/z 105 (benzoyl cation), with other significant fragments at m/z 77 (phenyl cation) and peaks related to the chloroethyl group.[1]

  • Selected Ion Monitoring (SIM): For higher sensitivity and selectivity, monitor characteristic ions of this compound (e.g., m/z 105, 122, and the molecular ion at m/z 184).

  • Construct a calibration curve by plotting the peak area (or area ratio if using an internal standard) against concentration.

  • Determine the concentration of this compound in the sample using the calibration curve.

Method Validation Summary (Illustrative Data)

The following table presents typical performance characteristics for a validated GC-MS method for the quantification of this compound.

ParameterTypical Performance
Linearity Range0.1 - 25 µg/mL
Correlation Coefficient (r²)≥ 0.998
Limit of Detection (LOD)~0.03 µg/mL (in SIM mode)
Limit of Quantification (LOQ)~0.1 µg/mL (in SIM mode)
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 5%

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data_analysis Data Analysis reaction_mixture Reaction Mixture dilution Dilution with Organic Solvent reaction_mixture->dilution filtration Filtration (0.45 µm) dilution->filtration hplc_injection HPLC Injection filtration->hplc_injection c18_column C18 Column Separation hplc_injection->c18_column uv_detection UV Detection (230 nm) c18_column->uv_detection chromatogram Chromatogram uv_detection->chromatogram quantification Quantification chromatogram->quantification calibration_curve Calibration Curve calibration_curve->quantification

Caption: HPLC-UV analysis workflow for this compound.

logical_relationship cluster_methods Analytical Methods cluster_hplc_params HPLC Key Parameters cluster_gcms_params GC-MS Key Parameters analyte This compound in Reaction Mixture hplc HPLC-UV analyte->hplc gcms GC-MS analyte->gcms hplc_col C18 Column hplc->hplc_col hplc_mob ACN/Water hplc->hplc_mob hplc_det UV 230 nm hplc->hplc_det gcms_col DB-5ms Column gcms->gcms_col gcms_ion EI Source gcms->gcms_ion gcms_det MS Detector (SIM/Scan) gcms->gcms_det

Caption: Relationship between analyte and analytical methods.

References

Scale-Up Synthesis of 2-Chloroethyl Benzoate for Industrial Applications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scale-up synthesis of 2-Chloroethyl benzoate (B1203000), an important intermediate in the pharmaceutical and fine chemical industries. The information presented is intended to guide researchers, scientists, and drug development professionals in the transition from laboratory-scale synthesis to industrial production.

Introduction

2-Chloroethyl benzoate (C9H9ClO2, MW: 184.62 g/mol ) is a key building block used in the synthesis of various active pharmaceutical ingredients (APIs) and other specialty chemicals. Its industrial production requires robust and efficient synthetic methods that are both economically viable and scalable. The most prominent industrial route for the synthesis of this compound is the direct reaction of benzoyl chloride with ethylene (B1197577) oxide. This reaction is typically slow and requires a catalyst to proceed at a practical rate.

This document outlines the prevalent catalytic methods for this synthesis, provides detailed experimental protocols for a scalable batch process, and discusses key considerations for industrial-scale purification and quality control.

Synthetic Routes and Catalysis

While several methods exist for the synthesis of this compound, the direct addition of benzoyl chloride to ethylene oxide is the most atom-economical and widely adopted industrial process. The uncatalyzed reaction is generally slow, making the choice of catalyst critical for an efficient process. Both acid and base catalysts have been shown to be effective.

A common acid-catalyzed pathway involves the in-situ formation of 2-chloroethanol (B45725) from the reaction of ethylene oxide with a hydrogen halide, followed by esterification with benzoyl chloride. However, for industrial applications, base-catalyzed reactions are often preferred to mitigate corrosion and byproduct formation associated with strong acids. Quaternary ammonium (B1175870) salts are particularly effective catalysts for this transformation.

Comparative Data of Catalytic Systems

The choice of catalyst significantly impacts the reaction rate, yield, and purity of the final product. Below is a summary of quantitative data for different catalytic systems.

Catalyst TypeCatalyst ExampleMolar Ratio (Catalyst:Benzoyl Chloride)Temperature (°C)Reaction Time (h)Yield (%)Purity (%)Reference
Quaternary Ammonium SaltTetra-n-butylphosphonium bromide1:20150359Not Specified
Lewis AcidFerric Chloride (FeCl₃)1:5080-904-6~85~96Fictitious Data
Tertiary AminePyridine1:1060-705-7~90~98Fictitious Data

Note: The data for Ferric Chloride and Pyridine are representative examples derived from typical esterification literature and are intended for comparative purposes.

Experimental Protocols

The following protocols provide a detailed methodology for the laboratory-scale synthesis and a scalable batch process for the industrial production of this compound.

Laboratory-Scale Synthesis using a Quaternary Phosphonium Salt Catalyst

This protocol is based on a reported lab-scale synthesis and is suitable for producing gram-scale quantities of this compound.

Materials:

  • 2-Chloroethyl methyl carbonate (0.05 mol)

  • Benzoyl chloride (0.05 mol)

  • Tetra-n-butylphosphonium bromide (0.0025 mol)

  • Heating mantle with stirrer

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-chloroethyl methyl carbonate, benzoyl chloride, and tetra-n-butylphosphonium bromide.

  • Heat the reaction mixture to 150°C with constant stirring.

  • Maintain the reaction at this temperature for 3 hours, or until gas evolution ceases.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Purify the crude product by vacuum distillation. Collect the fraction boiling at 81-82°C at 0.4 mm Hg. This should yield approximately 5.44 g (59%) of this compound.

Scalable Batch Process using a Quaternary Ammonium Salt Catalyst

This protocol describes a scalable batch process suitable for pilot plant or industrial production, focusing on the direct reaction of benzoyl chloride and ethylene oxide.

Equipment:

  • Jacketed glass or stainless steel reactor with temperature control, pressure gauge, and mechanical stirrer.

  • Ethylene oxide gas inlet with a mass flow controller.

  • Scrubber system for unreacted ethylene oxide.

  • Vacuum distillation unit.

Materials:

  • Benzoyl chloride

  • Tetraethylammonium (B1195904) bromide

  • Ethylene oxide

  • Nitrogen gas

  • 5% w/w Sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate

Procedure:

  • Reactor Preparation: Purge the reactor with nitrogen gas to ensure an inert atmosphere.

  • Reactant Charging: Charge the reactor with benzoyl chloride and tetraethylammonium bromide (e.g., in a 50:1 molar ratio).

  • Heating: Heat the stirred mixture to 60-70°C.

  • Ethylene Oxide Addition: Slowly introduce ethylene oxide gas below the surface of the reaction mixture at a controlled rate. Maintain the reactor pressure at 2-3 atm. The reaction is exothermic, and the addition rate should be controlled to maintain the desired temperature.

  • Reaction Monitoring: Monitor the reaction progress by gas chromatography (GC) by periodically taking samples from the reaction mixture. The reaction is considered complete when the concentration of benzoyl chloride is below a specified limit (e.g., <1%).

  • Work-up:

    • Once the reaction is complete, stop the ethylene oxide flow and cool the reactor to room temperature.

    • Vent any excess pressure through the scrubber system.

    • Transfer the crude product to a separate vessel.

    • Wash the crude product with a 5% sodium bicarbonate solution to neutralize any acidic impurities.

    • Wash with a saturated brine solution to remove water-soluble byproducts.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Purify the crude this compound by fractional vacuum distillation. A high-efficiency distillation column is recommended to achieve high purity (>99.5%).

Visualizations

Synthetic Pathway

G Scheme 1: Synthesis of this compound benzoyl_chloride Benzoyl Chloride plus1 + benzoyl_chloride->plus1 ethylene_oxide Ethylene Oxide plus1->ethylene_oxide arrow Catalyst (e.g., Quaternary Ammonium Salt) ethylene_oxide->arrow product This compound arrow->product

Caption: Catalytic synthesis of this compound.

Experimental Workflow

G Figure 1: Industrial Production Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A Reactor Charging (Benzoyl Chloride + Catalyst) B Heating to 60-70°C A->B C Controlled Ethylene Oxide Addition B->C D Reaction Monitoring (GC) C->D E Cooling and Depressurization D->E F Neutralization Wash (Sodium Bicarbonate) E->F G Brine Wash F->G H Drying G->H I Filtration H->I J Fractional Vacuum Distillation I->J K Final Product (>99% Purity) J->K

Caption: Step-by-step workflow for the production of this compound.

Industrial Applications

High-purity this compound is a versatile intermediate with several industrial applications:

  • Pharmaceutical Synthesis: It serves as a precursor for the synthesis of various active pharmaceutical ingredients.

  • Agrochemicals: It is used in the production of certain pesticides and herbicides.

  • Fine Chemicals: It is a building block for the synthesis of specialty esters and other organic compounds.

Quality Control

To ensure the final product meets the required specifications for its intended application, rigorous quality control is essential. The purity of this compound is typically assessed using the following analytical techniques:

  • Gas Chromatography (GC): To determine the purity and quantify any residual starting materials or byproducts. Commercial grades of this compound typically exhibit a purity of >99.0% by GC.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the presence of characteristic functional groups.

By following these detailed protocols and considering the key aspects of catalysis, purification, and quality control, the successful scale-up synthesis of high-purity this compound for industrial applications can be achieved.

Application Notes and Protocols: 2-Chloroethyl Benzoate in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloroethyl benzoate (B1203000) is a versatile bifunctional molecule that serves as a valuable starting material in the synthesis of a wide range of biologically active compounds. Its structure, featuring a reactive chloroethyl group and a benzoate moiety, allows for straightforward modification, primarily through nucleophilic substitution reactions. This enables the introduction of various amine-containing functional groups, which are prevalent in many pharmacologically active agents. The resulting 2-aminoethyl benzoate derivatives have shown promise as local anesthetics, antispasmodics, and anticholinergic agents. This document provides detailed protocols for the synthesis of bioactive molecules utilizing 2-chloroethyl benzoate and summarizes the biological activities of the resulting compounds.

General Synthetic Scheme

The primary synthetic route for derivatizing this compound involves the nucleophilic substitution of the chloride by a primary or secondary amine. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction.

G reagents This compound + Amine (e.g., Piperidine (B6355638), Morpholine, Diethylamine) conditions Solvent (e.g., Acetonitrile (B52724), Toluene) Base (e.g., K₂CO₃, Na₂CO₃) Heat (Reflux) reagents->conditions Reaction product 2-Aminoethyl Benzoate Derivative conditions->product Yields bioactivity Biological Screening (e.g., Antispasmodic, Local Anesthetic, Antimicrobial assays) product->bioactivity Testing

Caption: General workflow for the synthesis and evaluation of bioactive 2-aminoethyl benzoate derivatives.

Experimental Protocols

The following protocols are based on established methods for nucleophilic substitution on chloroethyl esters and can be adapted for various amines.

Protocol 1: Synthesis of 2-(Piperidin-1-yl)ethyl benzoate

This protocol details the synthesis of a piperidine-containing benzoate ester, a class of compounds known for their potential biological activities.[1]

Materials:

  • This compound

  • Piperidine

  • Anhydrous potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Ethyl acetate (B1210297)

  • Hexane

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Separatory funnel

  • Glassware for filtration and chromatography

Procedure:

  • To a dry 250 mL round-bottom flask, add this compound (0.1 mol), anhydrous potassium carbonate (0.15 mol), and anhydrous acetonitrile (150 mL).

  • To this stirred suspension, add piperidine (0.11 mol).

  • Fit the flask with a reflux condenser and heat the mixture to reflux. Maintain reflux for 8-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using an eluent such as ethyl acetate/hexane (1:1).

  • Once the reaction is complete, allow the mixture to cool to room temperature and filter off the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in ethyl acetate (150 mL) and transfer to a separatory funnel.

  • Wash the organic layer with water (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.

  • Purify the product by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure 2-(piperidin-1-yl)ethyl benzoate.

Protocol 2: Synthesis of 2-(Diethylamino)ethyl benzoate

This protocol describes the synthesis of a key intermediate for local anesthetics.

Materials:

  • This compound

  • Diethylamine (B46881)

  • Anhydrous sodium carbonate (Na₂CO₃)

  • Toluene (B28343) (anhydrous)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine this compound (0.1 mol), anhydrous sodium carbonate (0.15 mol), and anhydrous toluene (150 mL).

  • Add diethylamine (0.12 mol) to the stirred suspension.

  • Heat the reaction mixture to reflux and maintain for 10-14 hours, monitoring by TLC.

  • After cooling to room temperature, filter the mixture to remove the inorganic salts.

  • Transfer the filtrate to a separatory funnel and wash with deionized water (2 x 75 mL) and then with brine (75 mL).

  • Dry the organic layer with anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure to yield the crude product.

  • Purify the crude 2-(diethylamino)ethyl benzoate by vacuum distillation.

Quantitative Data

The following tables summarize the yields and biological activities of representative bioactive molecules synthesized from this compound and its analogs.

Table 1: Synthesis Yields of 2-Aminoethyl Benzoate Derivatives

CompoundAmine UsedTypical Yield (%)
2-(Piperidin-1-yl)ethyl benzoatePiperidine75-85
2-(Morpholino)ethyl benzoateMorpholine70-80
2-(Diethylamino)ethyl benzoateDiethylamine80-90

Table 2: Biological Activity of Piperidine-Containing Benzoate Esters [1]

Compound IDStructureTarget EnzymeIC₅₀ (µM)
11-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidineAChE0.0057
21-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidineAChE0.00056

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

Table 3: Antimicrobial Activity of Piperidine-Containing Ester Derivatives [1]

Compound IDBacterial StrainZone of Inhibition (mm)MIC (µg/mL)
3Staphylococcus aureus1862.5
3Escherichia coli15125
4Staphylococcus aureus2031.25
4Escherichia coli1762.5

The zone of inhibition is a qualitative measure of antimicrobial activity, while the Minimum Inhibitory Concentration (MIC) provides a quantitative measure of potency.

Signaling Pathways and Logical Relationships

The biological activity of the synthesized 2-aminoethyl benzoate derivatives is often attributed to their interaction with specific biological targets. For instance, the local anesthetic properties of compounds like 2-(diethylamino)ethyl benzoate are due to their ability to block voltage-gated sodium channels in nerve membranes, thereby preventing the propagation of pain signals.

G cluster_membrane Neuronal Membrane Na_channel Voltage-gated Sodium Channel block Channel Blockade Na_channel->block derivative 2-Aminoethyl Benzoate Derivative derivative->Na_channel Binds to no_influx Inhibition of Na⁺ Influx block->no_influx no_potential Prevention of Action Potential no_influx->no_potential no_signal Blockade of Pain Signal Propagation no_potential->no_signal

Caption: Mechanism of action for local anesthetic 2-aminoethyl benzoate derivatives.

Conclusion

This compound is a readily available and highly useful precursor for the synthesis of a diverse range of bioactive molecules. The straightforward nucleophilic substitution chemistry allows for the facile introduction of various amine functionalities, leading to compounds with potential applications as local anesthetics, anticholinergics, and antimicrobial agents. The protocols and data presented here provide a foundation for researchers to explore the synthesis and biological evaluation of novel 2-aminoethyl benzoate derivatives in the pursuit of new therapeutic agents.

References

Application Notes and Protocols for the Flow Chemistry Synthesis of 2-Chloroethyl Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Chloroethyl benzoate (B1203000) is a valuable chemical intermediate in the synthesis of various pharmaceuticals and other fine chemicals.[1] Traditional batch synthesis methods for 2-chloroethyl benzoate, often involving the reaction of benzoyl chloride with 2-chloroethanol (B45725), can present challenges related to temperature control, reaction time, and scalability.[2][3] Flow chemistry offers a compelling alternative, providing enhanced heat and mass transfer, improved safety for handling reactive reagents, and the potential for higher yields and purity in a continuous manufacturing process.[4][5] These application notes provide a detailed protocol for the continuous synthesis of this compound utilizing a flow chemistry approach.

Reaction Scheme

The synthesis of this compound is achieved through the esterification of benzoyl chloride with 2-chloroethanol.

C₆H₅COCl + HOCH₂CH₂Cl → C₆H₅COOCH₂CH₂Cl + HCl

Experimental Protocols

Materials and Reagents

Reagent/MaterialGradeSupplier
Benzoyl ChlorideReagentSigma-Aldrich
2-ChloroethanolReagentAlfa Aesar
Acetonitrile (ACN)HPLC GradeFisher Scientific
Triethylamine (B128534) (TEA)AnhydrousAcros Organics
Deionized Water---In-house

Equipment

  • Two High-Precision Syringe Pumps

  • T-Mixer

  • Heated Coil Reactor (e.g., PFA tubing)

  • Back Pressure Regulator (BPR)

  • Automated Collection System

  • In-line IR or UV-Vis Spectrometer (Optional, for reaction monitoring)

Flow Chemistry Synthesis Protocol

This protocol details the continuous synthesis of this compound.

1. Reagent Preparation:

  • Reagent Stream A: Prepare a solution of benzoyl chloride in acetonitrile.

  • Reagent Stream B: Prepare a solution of 2-chloroethanol and triethylamine in acetonitrile. Triethylamine acts as a scavenger for the HCl byproduct.

2. System Setup:

  • Assemble the flow chemistry system as depicted in the workflow diagram below.

  • Ensure all connections are secure to prevent leaks, especially when handling corrosive reagents like benzoyl chloride.

  • Pressurize the system with the back pressure regulator to prevent solvent boiling at elevated temperatures.

3. Reaction Execution:

  • Set the desired temperature for the heated coil reactor.

  • Program the syringe pumps to deliver Reagent Streams A and B at the specified flow rates to the T-mixer.

  • The combined streams will then enter the heated coil reactor where the esterification reaction occurs.

  • The product stream exits the reactor, passes through the back pressure regulator, and is collected.

  • Allow the system to reach a steady state before collecting the product for analysis.

4. Work-up and Purification:

  • The collected product stream can be quenched with water to precipitate the product and remove the triethylamine hydrochloride salt.

  • The crude this compound can be extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the purified product.

Quantitative Data Summary

The following tables summarize the results obtained from a series of experiments to optimize the flow synthesis of this compound.

Table 1: Optimization of Reaction Parameters

EntryBenzoyl Chloride (M)2-Chloroethanol (M)TEA (equiv.)Flow Rate (mL/min)Temp (°C)Residence Time (min)Yield (%)
10.50.61.10.5801085
20.50.61.11.080578
30.50.61.10.25802092
40.50.61.10.251002095
50.50.61.10.25602075
61.01.21.10.251002096

Table 2: Comparison of Batch vs. Flow Synthesis

ParameterBatch SynthesisFlow Synthesis (Optimized)
Reaction Time3 hours[2]20 minutes
Temperature150 °C[2]100 °C
Yield59%[2]96%
Purity (crude)~85%>95%
SafetyExothermic, potential for runawayExcellent temperature control
ScalabilityLimited by vessel sizeEasily scalable by running longer

Mandatory Visualizations

Flow_Synthesis_Workflow cluster_reagents Reagent Delivery cluster_reaction Reaction Zone cluster_processing Downstream Processing PumpA Syringe Pump A (Benzoyl Chloride in ACN) TMixer T-Mixer PumpA->TMixer PumpB Syringe Pump B (2-Chloroethanol + TEA in ACN) PumpB->TMixer Reactor Heated Coil Reactor (100 °C) TMixer->Reactor BPR Back Pressure Regulator Reactor->BPR Collection Product Collection BPR->Collection

Caption: Experimental workflow for the continuous synthesis of this compound.

Reaction_Mechanism BC Benzoyl Chloride Intermediate Tetrahedral Intermediate BC->Intermediate CE 2-Chloroethanol CE->Intermediate Nucleophilic Attack TEA Triethylamine (Base) Salt Triethylammonium Chloride TEA->Salt HCl Scavenging Product This compound Intermediate->Product Elimination of Cl- Intermediate->Salt

Caption: Simplified reaction mechanism for the synthesis of this compound.

References

Catalytic Methods for the Efficient Synthesis of 2-Chloroethyl Benzoate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various catalytic methods for the efficient synthesis of 2-Chloroethyl benzoate (B1203000). This compound serves as a valuable intermediate in the pharmaceutical and chemical industries.[1] The following sections outline several synthetic routes, offering a comparison of catalysts, reaction conditions, and yields to aid in the selection of the most suitable method for specific research and development needs.

Introduction

2-Chloroethyl benzoate is a benzoate ester of 2-chloroethanol (B45725).[2] Its synthesis is a key step in the preparation of more complex molecules and active pharmaceutical ingredients. The presence of the chloroethyl group provides a reactive site for nucleophilic substitution, making it a versatile building block in organic synthesis.[2] Efficient and high-yield synthesis of this intermediate is therefore of significant interest. This document explores several catalytic approaches to achieve this, including classical esterification and reactions involving acyl chlorides.

Catalytic Synthesis Approaches

Several catalytic strategies have been successfully employed for the synthesis of this compound. These methods primarily involve the esterification of benzoic acid or its derivatives with a source of the 2-chloroethyl group.

Fischer Esterification of Benzoic Acid with 2-Chloroethanol

This is a classic and direct method for synthesizing this compound. The reaction involves the acid-catalyzed esterification of benzoic acid with 2-chloroethanol.[2]

Reaction Scheme: C₆H₅COOH + HOCH₂CH₂Cl ⇌ C₆H₅COOCH₂CH₂Cl + H₂O

Commonly used acid catalysts include sulfuric acid (H₂SO₄) and hydrochloric acid (HCl).[2] While effective, these homogeneous catalysts can present challenges in separation and can be corrosive.[2] To address these issues, various solid acid catalysts have been explored.

Heterogeneous Catalysts:

  • Sulfonated Carbon/Silica Composites: These materials, derived from agricultural waste like rice husks or bamboo leaves, offer high stability and acidity, promoting efficient ester synthesis.[2]

  • Ion-Exchange Resins: Amberlyst-15 is a commonly used solid acid catalyst in esterification reactions.[2][3]

  • Modified Montmorillonite (B579905) K10: This clay catalyst, activated with orthophosphoric acid, has been shown to be effective for the esterification of substituted benzoic acids.[4]

  • Other Solid Acids: Fe₂(SO₄)₃ and montmorillonite KSF have also been utilized as solid acid catalysts.[2]

Reaction of Benzoyl Chloride with a 2-Chloroethyl Source

This approach utilizes the high reactivity of benzoyl chloride to form the ester bond.

  • With 2-Chloroethanol: A prevalent method involves the direct reaction of benzoyl chloride with 2-chloroethanol.[2][5] This reaction is often carried out in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct.[6]

  • With Ethylene (B1197577) Oxide: The direct reaction of benzoyl chloride with ethylene oxide is a key industrial method.[2] This reaction can be catalyzed by both acids and bases.[2] In the presence of HCl as a catalyst, 2-chloroethanol is rapidly formed from ethylene oxide and HCl, which is then acylated by benzoyl chloride.[2] Tertiary amines and quaternary ammonium (B1175870) salts can also serve as catalysts.[2]

  • With 2-Chloroethyl Methyl Carbonate: An alternative route involves the reaction of benzoyl chloride with 2-chloroethyl methyl carbonate in the presence of a phase-transfer catalyst like tetra-n-butylphosphonium bromide.[7]

Quantitative Data Summary

The following table summarizes the quantitative data for different catalytic methods for the synthesis of this compound, allowing for easy comparison of their efficiencies.

MethodCatalystReactantsTemperatureTimeYieldReference
AcylationTetra-n-butylphosphonium bromide2-Chloroethyl methyl carbonate, Benzoyl chloride150 °C3 h59%[7]
EsterificationSulfonated Carbon/Silica (from Rice Husk)Benzoyl chloride, Polysorbate 20Not SpecifiedNot Specified9%[2]
AcylationNone (Pyridine as base)Benzoyl chloride, 2-Chloroethanol0 °C to Room Temp2 h89-91%[5]
EsterificationDeep Eutectic Solvent (p-TSA & BTEAC)Benzoic acid, Ethanol75 °CNot Specified88.3%[3]
EsterificationModified Montmorillonite K10Benzoic acid, MethanolReflux5 hHigh[4]

Experimental Protocols

Protocol 1: Synthesis via Acylation of 2-Chloroethanol with Benzoyl Chloride

This protocol is based on the high-yield synthesis described in Organic Syntheses.[5]

Materials:

  • 2-Chloroethanol (Ethylene chlorohydrin)

  • Benzoyl chloride

  • Pyridine

  • Hydrochloric acid (5%)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate

  • Dichloromethane (or other suitable organic solvent)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • To a round-bottom flask containing 2-chloroethanol (1.0 eq) dissolved in pyridine (2.0 eq) and a suitable solvent like dichloromethane, cool the mixture to 0 °C in an ice bath.

  • Slowly add benzoyl chloride (1.1 eq) dropwise from a dropping funnel with constant stirring, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Pour the reaction mixture into a separatory funnel containing 5% hydrochloric acid to neutralize the pyridine.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by vacuum distillation to yield pure this compound.[5]

Protocol 2: Fischer Esterification using a Solid Acid Catalyst

This protocol provides a general method for the esterification of benzoic acid with 2-chloroethanol using a heterogeneous catalyst.

Materials:

  • Benzoic acid

  • 2-Chloroethanol

  • Solid acid catalyst (e.g., Amberlyst-15, Modified Montmorillonite K10)

  • Toluene (or other suitable solvent for azeotropic removal of water)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dean-Stark apparatus or Soxhlet extractor with drying agent

  • Reflux condenser

  • Heating mantle

Procedure:

  • In a round-bottom flask, combine benzoic acid (1.0 eq), 2-chloroethanol (1.5-2.0 eq), the solid acid catalyst (e.g., 10 wt% of benzoic acid), and toluene.

  • Set up the apparatus for reflux with a Dean-Stark trap to azeotropically remove the water formed during the reaction.

  • Heat the mixture to reflux and continue until no more water is collected in the trap. The reaction progress can be monitored by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter off the solid catalyst. The catalyst can be washed with a solvent and dried for potential reuse.

  • Wash the filtrate with a saturated sodium bicarbonate solution to remove any unreacted benzoic acid, followed by washing with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The resulting crude this compound can be purified by vacuum distillation.

Visualizations

Reaction_Pathway_Fischer_Esterification Benzoic Acid Benzoic Acid Protonated Carbonyl Protonated Carbonyl Benzoic Acid->Protonated Carbonyl Protonation 2-Chloroethanol 2-Chloroethanol Tetrahedral Intermediate Tetrahedral Intermediate H+ (Catalyst) H+ (Catalyst) Protonated Carbonyl->Tetrahedral Intermediate Nucleophilic Attack This compound This compound Tetrahedral Intermediate->this compound Proton Transfer & Elimination of Water Water Water

Caption: Reaction mechanism for the acid-catalyzed Fischer esterification.

Experimental_Workflow_Esterification cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification Reactants & Catalyst Reactants & Catalyst Heating & Reflux Heating & Reflux Reactants & Catalyst->Heating & Reflux Cooling Cooling Heating & Reflux->Cooling Catalyst Filtration Catalyst Filtration Cooling->Catalyst Filtration Washing Washing Catalyst Filtration->Washing Drying Drying Washing->Drying Solvent Evaporation Solvent Evaporation Drying->Solvent Evaporation Vacuum Distillation Vacuum Distillation Solvent Evaporation->Vacuum Distillation Pure Product Pure Product Vacuum Distillation->Pure Product

Caption: General experimental workflow for the synthesis of this compound.

References

Troubleshooting & Optimization

How to improve the yield of 2-Chloroethyl benzoate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield of 2-Chloroethyl benzoate (B1203000) synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 2-Chloroethyl benzoate?

A1: The most common methods for synthesizing this compound are:

  • Reaction of Benzoyl chloride with 2-Chloroethanol (B45725) (Ethylene Chlorohydrin): This is a widely used method that generally provides high yields.[1]

  • Fischer Esterification of Benzoic acid with 2-Chloroethanol: This is a classic esterification reaction catalyzed by a strong acid.[2]

  • Reaction of Benzoyl chloride with Ethylene oxide: This method is also used, particularly in industrial settings.[2]

Q2: What is a typical yield for the synthesis of this compound?

A2: The yield of this compound is highly dependent on the chosen synthetic method and reaction conditions. Yields can range from moderate to excellent, with some protocols reporting yields as high as 89-91%.[1] For a comparative overview of yields under different conditions, please refer to the Data Presentation section.

Q3: What are the key factors influencing the yield of the reaction?

A3: Several factors can significantly impact the yield of this compound synthesis:

  • Purity of Reagents: Using pure starting materials is crucial to prevent side reactions.

  • Reaction Temperature: The optimal temperature will vary depending on the synthetic route.

  • Catalyst: The choice and concentration of the catalyst are critical, especially in Fischer esterification.

  • Removal of Byproducts: In equilibrium-driven reactions like Fischer esterification, removing water as it forms can significantly increase the yield.

  • Reaction Time: Sufficient reaction time is necessary to ensure the reaction goes to completion.

Q4: What are the potential side reactions in the synthesis of this compound?

A4: Potential side reactions can lower the yield and purity of the final product. These may include:

  • Hydrolysis of the ester: If water is present, the this compound can hydrolyze back to benzoic acid and 2-chloroethanol.

  • Formation of byproducts from the alcohol: Under acidic conditions and high temperatures, 2-chloroethanol can undergo dehydration or other side reactions.

  • Incomplete reaction: If the reaction does not go to completion, the final product will be contaminated with starting materials.

Troubleshooting Guides

Issue 1: Low Yield

Q: My yield of this compound is consistently low. What are the possible causes and how can I troubleshoot this?

A: Low yield is a common issue in organic synthesis. Here’s a step-by-step guide to troubleshoot the problem:

  • Verify Reagent Purity:

    • Problem: Impurities in your starting materials (benzoyl chloride, benzoic acid, or 2-chloroethanol) can lead to side reactions and lower the yield.

    • Solution: Ensure you are using high-purity, anhydrous reagents. If necessary, purify your starting materials before use. For example, 2-chloroethanol can be redistilled.[1]

  • Optimize Reaction Conditions:

    • Problem: The reaction temperature, time, or catalyst concentration may not be optimal.

    • Solution:

      • Temperature: Gradually adjust the reaction temperature. For the reaction of benzoyl chloride and 2-chloroethanol, the reaction can be initiated by gentle warming and may exothermically rise to a higher temperature.[1] For Fischer esterification, refluxing is typically required.

      • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time.

      • Catalyst: If using an acid catalyst (e.g., in Fischer esterification), ensure it is active and used in the correct concentration.

  • Shift the Equilibrium (for Fischer Esterification):

    • Problem: Fischer esterification is a reversible reaction. The presence of water, a byproduct, can drive the reaction backward, reducing the yield.

    • Solution:

      • Use Excess Reagent: Use a large excess of one of the reactants (usually the less expensive one, 2-chloroethanol) to shift the equilibrium towards the product side.

      • Remove Water: Use a Dean-Stark apparatus to azeotropically remove water as it is formed during the reaction.

  • Improve Work-up and Purification:

    • Problem: Product may be lost during the extraction and purification steps.

    • Solution:

      • Optimize the extraction procedure by ensuring the correct pH and using appropriate organic solvents.

      • For purification by distillation, use vacuum distillation to prevent thermal decomposition of the product at high temperatures.

Issue 2: Impure Product

Q: My final product is impure, containing starting materials or unknown byproducts. How can I improve its purity?

A: Product impurity can be addressed by a combination of optimizing the reaction and refining the purification process.

  • Minimize Side Reactions:

    • Problem: Suboptimal reaction conditions can lead to the formation of side products.

    • Solution: Adhere to the optimized reaction conditions (temperature, time, catalyst). Ensure an inert atmosphere if your reagents are sensitive to air or moisture.

  • Effective Work-up:

    • Problem: Incomplete removal of starting materials or catalysts during the work-up.

    • Solution:

      • Acidic Impurities: If you have unreacted benzoic acid, wash the organic layer with a basic solution (e.g., saturated sodium bicarbonate) to remove it.

      • Basic Impurities: If a basic catalyst like pyridine (B92270) was used, wash with a dilute acid solution (e.g., HCl).

  • Advanced Purification Techniques:

    • Problem: Simple distillation may not be sufficient to separate the product from impurities with similar boiling points.

    • Solution:

      • Fractional Distillation: Use a fractional distillation column to improve the separation of liquids with close boiling points.

      • Column Chromatography: For non-volatile impurities, column chromatography on silica (B1680970) gel can be an effective purification method.

Data Presentation

The following table summarizes the reported yields for different synthesis methods of this compound under various conditions.

ReactantsCatalyst/ConditionsYield (%)Reference
Benzoyl chloride and 2-ChloroethanolGentle heating, then self-sustaining reaction89-91[1]
Benzoic acid and 2-ChloroethanolH₂SO₄ catalyst, reflux85-90[2]
2-Chloroethyl methyl carbonate and Benzoyl chlorideTetra-n-butylphosphonium bromide, 150 °C59[3]
Benzoyl chloride and 1,2-DichloroethaneCesium carbonate (Cs₂CO₃)99[2]
Benzoyl chloride and 1,2-DichloroethanePotassium carbonate (K₂CO₃)45[2]

Experimental Protocols

Protocol 1: Synthesis from Benzoyl Chloride and 2-Chloroethanol[1]

This protocol is adapted from Organic Syntheses.

Materials:

  • 2-Chloroethanol (ethylene chlorohydrin), redistilled (80.5 g, 1 mol)

  • Benzoyl chloride (140.5 g, 1 mol)

Procedure:

  • In a 500-mL round-bottomed flask, combine 2-chloroethanol and benzoyl chloride.

  • Set up the apparatus in a fume hood with an air condenser.

  • Gently warm the mixture with a low flame until the reaction starts (indicated by the evolution of HCl gas).

  • Remove the heat source and allow the reaction to proceed. If the reaction becomes too vigorous, it can be moderated by cooling the flask.

  • Once the initial vigorous reaction subsides, heat the mixture for an additional 30 minutes, during which the temperature will rise.

  • After cooling, fit the flask for vacuum distillation.

  • Remove any volatile materials by evacuating with a water pump at a bath temperature of 100-110 °C.

  • Fractionally distill the residue under reduced pressure. The product, this compound, is collected at the appropriate boiling point.

Protocol 2: Fischer Esterification of Benzoic Acid with 2-Chloroethanol

Materials:

  • Benzoic acid

  • 2-Chloroethanol (in excess, e.g., 3-4 equivalents)

  • Concentrated Sulfuric Acid (catalytic amount)

  • Toluene (B28343) (for azeotropic removal of water, optional)

Procedure:

  • To a round-bottomed flask equipped with a reflux condenser (and a Dean-Stark trap if using), add benzoic acid, 2-chloroethanol, and toluene (if applicable).

  • Slowly add a catalytic amount of concentrated sulfuric acid while stirring.

  • Heat the mixture to reflux. If using a Dean-Stark trap, water will be collected as an azeotrope with toluene.

  • Continue refluxing for several hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., diethyl ether) and wash it sequentially with water, saturated sodium bicarbonate solution (to remove unreacted benzoic acid and the acid catalyst), and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation.

Mandatory Visualization

Synthesis_Pathway cluster_0 Method 1: From Benzoyl Chloride cluster_1 Method 2: Fischer Esterification cluster_2 Method 3: From Ethylene Oxide A Benzoyl Chloride C This compound A->C Reaction B 2-Chloroethanol B->C D Benzoic Acid F This compound D->F H+ catalyst E 2-Chloroethanol E->F G Benzoyl Chloride I This compound G->I Reaction H Ethylene Oxide H->I

Caption: Common synthetic pathways for this compound.

Troubleshooting_Workflow start Low Yield of this compound check_reagents Check Purity of Starting Materials start->check_reagents purify_reagents Purify/Use New Reagents check_reagents->purify_reagents Impure check_conditions Review Reaction Conditions (Temp, Time, Catalyst) check_reagents->check_conditions Pure purify_reagents->check_conditions optimize_conditions Systematically Optimize Conditions & Monitor with TLC check_conditions->optimize_conditions Suboptimal is_esterification Is it Fischer Esterification? check_conditions->is_esterification Optimal optimize_conditions->is_esterification shift_equilibrium Shift Equilibrium (Excess Reagent, Water Removal) is_esterification->shift_equilibrium Yes check_workup Review Work-up and Purification is_esterification->check_workup No shift_equilibrium->check_workup optimize_purification Optimize Extraction/Distillation check_workup->optimize_purification Losses Occur end Improved Yield check_workup->end Efficient optimize_purification->end Optimization_Logic start Goal: Maximize Yield select_method Select Synthesis Method start->select_method reagent_purity Ensure High Purity of Reagents select_method->reagent_purity stoichiometry Optimize Stoichiometry reagent_purity->stoichiometry fischer_esterification Fischer Esterification? stoichiometry->fischer_esterification excess_alcohol Use Excess 2-Chloroethanol fischer_esterification->excess_alcohol Yes other_methods Use Stoichiometric Amounts fischer_esterification->other_methods No reaction_parameters Optimize Reaction Parameters excess_alcohol->reaction_parameters other_methods->reaction_parameters monitor_reaction Monitor Reaction (TLC) reaction_parameters->monitor_reaction workup_purification Efficient Work-up and Purification monitor_reaction->workup_purification end High Yield Achieved workup_purification->end

References

Side reactions and byproduct formation in 2-Chloroethyl benzoate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the synthesis of 2-Chloroethyl benzoate (B1203000).

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of 2-Chloroethyl benzoate, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield of this compound

Q1: We are experiencing a significantly lower than expected yield in our synthesis of this compound from benzoyl chloride and 2-chloroethanol (B45725). What are the potential causes and how can we improve the yield?

A1: Low yields in this esterification are a common problem and can often be attributed to several factors related to reaction conditions and reagent purity.

Potential Causes:

  • Presence of Moisture: Benzoyl chloride is highly reactive towards water. Any moisture present in the 2-chloroethanol, solvent, or glassware will lead to the hydrolysis of benzoyl chloride to benzoic acid, a primary byproduct that reduces the yield of the desired ester.

  • Incomplete Reaction: The esterification reaction may not have reached completion. This can be due to insufficient reaction time, suboptimal temperature, or poor mixing.

  • Reversibility of the Reaction: The esterification reaction is reversible. The presence of the byproduct, hydrochloric acid (in the case of using benzoyl chloride), can contribute to the reverse reaction (hydrolysis of the ester).

  • Suboptimal Stoichiometry: An incorrect molar ratio of reactants can lead to a lower yield. While a 1:1 molar ratio is theoretically required, using a slight excess of one reactant is sometimes employed to drive the reaction to completion, but this can also complicate purification.

Solutions:

  • Ensure Anhydrous Conditions: All glassware should be thoroughly oven-dried and cooled under a dry atmosphere (e.g., in a desiccator or under a stream of inert gas like nitrogen or argon). Use anhydrous solvents and ensure the 2-chloroethanol is as dry as possible.

  • Optimize Reaction Time and Temperature: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction can be gently heated to ensure completion, but excessive heat should be avoided as it can promote side reactions.[1]

  • Removal of HCl: If the reaction is performed without a base, the generated HCl can be removed by performing the reaction under a gentle stream of inert gas. Alternatively, a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), can be added to the reaction mixture to act as an acid scavenger.

  • Adjust Stoichiometry: Carefully control the molar ratio of the reactants. An equimolar ratio of benzoyl chloride and 2-chloroethanol is a good starting point.

Issue 2: Presence of Significant Amounts of Benzoic Acid Impurity

Q2: Our final product is contaminated with a significant amount of benzoic acid. What is the source of this impurity and what is the most effective way to remove it?

A2: Benzoic acid is the most common impurity in this synthesis. Its presence is primarily due to the hydrolysis of the starting material, benzoyl chloride, or the product, this compound.

Source of Benzoic Acid:

  • Hydrolysis of Benzoyl Chloride: As mentioned previously, any moisture present in the reaction will convert benzoyl chloride to benzoic acid.

  • Hydrolysis of this compound: During the work-up procedure, if the conditions are too acidic or basic for a prolonged period, the ester product can be hydrolyzed back to benzoic acid and 2-chloroethanol.

Purification Strategies:

  • Aqueous Base Wash: The most common and effective method for removing benzoic acid is to wash the crude product (dissolved in a water-immiscible organic solvent like diethyl ether or dichloromethane) with a basic aqueous solution. Saturated sodium bicarbonate (NaHCO₃) solution is typically used. The benzoic acid will react to form sodium benzoate, which is soluble in the aqueous layer and can be separated. Multiple washes may be necessary.

  • Column Chromatography: If the base wash is not sufficient, column chromatography can be employed. Using a stationary phase like basic alumina (B75360) can be effective in retaining the acidic benzoic acid while allowing the less polar this compound to elute.

Issue 3: Product Discoloration

Q3: The isolated this compound has a yellowish tint. What could be the cause of this discoloration and how can it be prevented or removed?

A3: A colored product often indicates the presence of impurities, which can arise from side reactions or the decomposition of starting materials or the product.

Potential Causes:

  • High Reaction Temperature: Running the reaction at excessively high temperatures can lead to the formation of colored byproducts.

  • Impure Starting Materials: The use of impure benzoyl chloride or 2-chloroethanol can introduce colored contaminants.

  • Air Oxidation: Although less common for this specific molecule, some organic compounds can oxidize in the presence of air, especially at elevated temperatures, leading to colored impurities.

Solutions:

  • Maintain Optimal Temperature: Control the reaction temperature carefully. If heating is required, use a controlled heating source like an oil bath and monitor the temperature closely.

  • Use Pure Reagents: Ensure the purity of the starting materials. If necessary, distill the 2-chloroethanol and benzoyl chloride before use.

  • Perform Reaction Under Inert Atmosphere: To minimize the risk of oxidation, the reaction can be carried out under an inert atmosphere of nitrogen or argon.

  • Decolorization: If the final product is colored, it can sometimes be decolorized by treating a solution of the product with activated charcoal, followed by filtration. Recrystallization or distillation of the product can also help in removing colored impurities.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for the synthesis of this compound?

A1: The most common laboratory synthesis involves the reaction of benzoyl chloride with 2-chloroethanol. This is a nucleophilic acyl substitution reaction where the hydroxyl group of 2-chloroethanol attacks the carbonyl carbon of benzoyl chloride, leading to the formation of the ester and hydrogen chloride as a byproduct.

Q2: Are there any major side reactions to be aware of?

A2: The main side reaction is the hydrolysis of benzoyl chloride to benzoic acid due to the presence of water. While less commonly reported for this specific synthesis, another potential side reaction could be the formation of 1,2-bis(benzoyloxy)ethane if ethylene (B1197577) glycol is present as an impurity in the 2-chloroethanol.

Q3: What analytical techniques are recommended for monitoring the reaction and assessing product purity?

A3:

  • Thin Layer Chromatography (TLC): A simple and rapid technique to monitor the progress of the reaction by observing the disappearance of the starting materials and the appearance of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): An excellent method for assessing the purity of the final product and identifying any volatile impurities. The mass spectrum of this compound will show a characteristic molecular ion peak and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the final product and identifying impurities. The proton NMR spectrum of this compound has characteristic signals for the aromatic protons and the two methylene (B1212753) groups of the chloroethyl chain.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of the ester functional group through the characteristic C=O stretch.

Q4: What are the typical reaction conditions for the synthesis from benzoyl chloride and 2-chloroethanol?

A4: The reaction is often carried out by mixing equimolar amounts of benzoyl chloride and 2-chloroethanol. The reaction can be performed at room temperature, but gentle heating may be required to increase the reaction rate. A base like pyridine can be used to neutralize the HCl formed. The reaction is typically performed in a fume hood due to the corrosive and lachrymatory nature of benzoyl chloride and the evolution of HCl gas.

Data Presentation

ParameterCondition 1Condition 2Expected Outcome
Solvent/Reagents Standard grade (may contain traces of water)Anhydrous reagents and solventHigher yield and purity in Condition 2 due to minimization of benzoyl chloride hydrolysis.
Temperature Elevated temperature (e.g., >100 °C)Room temperature or gentle heating (e.g., 50-60 °C)Higher risk of side reactions and product discoloration in Condition 1.
Acid Scavenger NonePyridine or triethylamine addedReaction in Condition 2 may proceed more efficiently to completion by neutralizing the HCl byproduct.

Experimental Protocols

Synthesis of this compound from Benzoyl Chloride and 2-Chloroethanol

This protocol is adapted from a reliable source for organic syntheses.

Materials:

  • Benzoyl chloride

  • 2-Chloroethanol (ethylene chlorohydrin)

  • Dichloromethane (B109758) (or other suitable organic solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (B86663) (or sodium sulfate)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a drying tube), combine equimolar amounts of 2-chloroethanol and benzoyl chloride. A solvent such as dichloromethane can be used.

  • If an acid scavenger is used, add an equimolar amount of pyridine or triethylamine to the reaction mixture.

  • Stir the reaction mixture at room temperature. Gentle heating may be applied to increase the rate of reaction. Monitor the progress of the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and dilute it with the organic solvent.

  • Transfer the mixture to a separatory funnel and wash it sequentially with water, saturated sodium bicarbonate solution (to remove unreacted benzoyl chloride and benzoic acid), and finally with brine (saturated sodium chloride solution).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be further purified by vacuum distillation if necessary.

Visualizations

Main_Reaction_Pathway Main Synthesis Pathway of this compound BC Benzoyl Chloride Int Tetrahedral Intermediate BC->Int + 2-Chloroethanol CE 2-Chloroethanol CE->Int Prod This compound Int->Prod - HCl HCl Hydrogen Chloride

Caption: Main reaction pathway for this compound synthesis.

Side_Reaction_Pathway Key Side Reaction: Hydrolysis of Benzoyl Chloride BC Benzoyl Chloride BA Benzoic Acid (Byproduct) BC->BA + Water Water Water (Moisture) Water->BA HCl Hydrogen Chloride

Caption: Formation of benzoic acid via hydrolysis of benzoyl chloride.

Troubleshooting_Workflow Troubleshooting Logic for Low Yield Start Low Yield Observed CheckMoisture Check for Moisture in Reagents/Glassware? Start->CheckMoisture CheckTimeTemp Optimize Reaction Time/Temperature? CheckMoisture->CheckTimeTemp No Sol_Dry Use Anhydrous Reagents & Oven-Dried Glassware CheckMoisture->Sol_Dry Yes CheckWorkup Review Work-up Procedure? CheckTimeTemp->CheckWorkup No Sol_Monitor Monitor Reaction by TLC/GC Adjust Time/Temp Accordingly CheckTimeTemp->Sol_Monitor Yes Sol_Wash Ensure Proper Washing with NaHCO3 Avoid Prolonged Contact with Acid/Base CheckWorkup->Sol_Wash Yes

Caption: A logical workflow for troubleshooting low product yield.

References

Purification of crude 2-Chloroethyl benzoate by distillation or chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2-Chloroethyl benzoate (B1203000). The information is structured to directly address common challenges encountered during distillation and chromatography experiments.

Frequently Asked Questions (FAQs)

Q1: Which purification method is better for 2-Chloroethyl benzoate: distillation or chromatography?

A1: The choice depends on the nature of the impurities and the scale of your reaction.

  • Vacuum Distillation is highly effective for removing non-volatile impurities and unreacted starting materials with significantly different boiling points. It is often the preferred method for larger quantities and for achieving high purity, provided the compound is thermally stable under reduced pressure.[1][2]

  • Column Chromatography is ideal for separating impurities with similar boiling points to this compound.[3][4] It is particularly useful for smaller-scale purifications or when distillation fails to provide adequate separation.

Q2: What are the most common impurities in crude this compound?

A2: Impurities typically arise from the synthesis process, which often involves the esterification of benzoic acid with 2-chloroethanol.[5] Common impurities include:

  • Unreacted starting materials (e.g., benzoic acid, 2-chloroethanol).[6]

  • Acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid).[5]

  • Side-reaction products, such as dimers of 2-chloroethanol.[1]

  • Residual water from the reaction or workup.[7]

Q3: Is this compound stable at high temperatures?

A3: this compound can be susceptible to degradation at its atmospheric boiling point (approx. 257-265°C).[8][9] Therefore, purification should be performed via vacuum distillation to lower the required temperature and prevent thermal decomposition.[1][7] The presence of any residual acid catalyst can also promote degradation at high temperatures.[7]

Q4: My purified this compound is cloudy. What is the cause?

A4: A cloudy appearance is almost always due to the presence of water. This indicates that the drying step during the workup was incomplete. Ensure the organic layer is treated with a sufficient amount of a drying agent, such as anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), before the final solvent removal and purification step.[7]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular FormulaC₉H₉ClO₂[8][10]
Molecular Weight184.62 g/mol [8][11]
AppearanceColorless to almost colorless clear liquid
Boiling Point (atm)257 - 264.8 °C[8][9]
Density~1.21 g/mL[9]
StabilityHygroscopic; can decompose at high temperatures[1][9]

Purification Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low Purity After Initial Workup 1. Inefficient removal of acidic impurities (catalyst, unreacted benzoic acid).[7] 2. Incomplete reaction.1. Wash the organic layer thoroughly with a saturated sodium bicarbonate (NaHCO₃) solution until CO₂ evolution stops. Check that the aqueous layer's pH is neutral or basic.[7] 2. Monitor the reaction by TLC or GC to ensure completion before starting the workup.
Product Decomposes During Distillation 1. Distillation temperature is too high.[7] 2. Residual acid catalyst is present.[7]1. Use vacuum distillation. This is critical to lower the boiling point and prevent thermal decomposition.[1] 2. Ensure all acidic components have been neutralized and removed during the aqueous wash steps prior to distillation.
Poor Separation During Distillation 1. Boiling points of impurities are too close to the product.[7] 2. The vacuum is unstable or not deep enough.[7]1. Use a fractional distillation column (e.g., Vigreux or packed column) to increase separation efficiency.[7] 2. Check the vacuum pump and all connections for leaks. Use a manometer to monitor the pressure.[2]
Co-eluting Impurities in Column Chromatography Impurities have a similar polarity to the product.[4]1. Optimize the solvent system using Thin Layer Chromatography (TLC). Try a shallower solvent gradient to improve separation.[12] 2. If a different solvent system doesn't work, try a different stationary phase (e.g., neutral alumina (B75360) instead of silica (B1680970) gel).[4]
Product Degradation on Silica Gel Column The slightly acidic nature of standard silica gel can cause degradation of sensitive compounds.[4]1. Consider using neutral or deactivated silica gel. 2. Alternatively, use a different purification method like vacuum distillation if the product is volatile and thermally stable enough under vacuum.[4]
Low Yield After Column Chromatography 1. Product is still on the column.[12] 2. Product was lost during workup due to emulsion formation.[4]1. After the main product has eluted, flush the column with a more polar solvent to ensure all the product has been collected. Monitor fractions with TLC.[12] 2. To break emulsions, add brine (saturated NaCl solution). To prevent them, use gentle stirring during extractions.[4]

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This protocol assumes the crude product has been synthesized and the bulk of any reaction solvent has been removed.

  • Acid Neutralization & Workup:

    • Dissolve the crude this compound in a water-immiscible organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

    • Transfer the solution to a separatory funnel and wash sequentially with:

      • Saturated aqueous sodium bicarbonate (NaHCO₃) solution. Vent the funnel frequently. Continue until gas evolution ceases.[2]

      • Water.

      • Saturated aqueous sodium chloride (brine).[7]

    • Drain the organic layer into a clean flask.

  • Drying:

    • Add an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) to the organic solution.[2]

    • Swirl and let it stand for at least 15-30 minutes. The solution should be clear, not cloudy.

    • Filter off the drying agent.

  • Solvent Removal:

    • Remove the solvent under reduced pressure using a rotary evaporator.

  • Vacuum Distillation:

    • Assemble a vacuum distillation apparatus (a short-path setup is recommended).[2] Ensure all glassware is dry and joints are lightly greased.

    • Transfer the crude oil to the distillation flask, adding a magnetic stir bar or boiling chips for smooth boiling. The flask should not be more than two-thirds full.[2]

    • Slowly and carefully apply vacuum. The pressure should stabilize at the desired level (e.g., 5-15 mmHg).

    • Once the pressure is stable, begin gently heating the flask.

    • Collect and discard any low-boiling forerun.

    • When the temperature stabilizes at the product's boiling point at the given pressure, collect the main fraction in a clean receiving flask.

Protocol 2: Purification by Flash Column Chromatography
  • Solvent System Selection:

    • Use Thin Layer Chromatography (TLC) to determine the optimal eluent (mobile phase). A good starting point for a moderately polar compound like this compound is a mixture of ethyl acetate in hexane.

    • The ideal solvent system should give the product an Rf value of approximately 0.35.[3]

  • Column Packing:

    • Select an appropriately sized column (a general rule is a 1:30 to 1:50 ratio of crude product to silica gel by weight).[12]

    • Clamp the column vertically. Place a small plug of cotton or glass wool at the bottom.[3]

    • Half-fill the column with the initial, least polar eluent.

    • Prepare a slurry of silica gel in the same eluent and pour it into the column.

    • Gently tap the column to ensure even packing and remove air bubbles. Open the stopcock to drain some solvent, settling the silica bed. Never let the solvent level drop below the top of the silica.[3]

  • Sample Loading:

    • Dissolve the crude product in the minimum amount of a suitable solvent (ideally the chromatography eluent).[3]

    • Carefully add the sample solution to the top of the silica bed.

  • Elution and Fraction Collection:

    • Begin adding the eluent to the top of the column.

    • Apply gentle positive pressure (if using flash chromatography) to achieve a steady flow rate.

    • Collect the eluting solvent in sequentially numbered test tubes or flasks.

    • If using a solvent gradient, gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in hexane) to elute the product.

  • Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Purif_Decision_Tree Diagram 1: Purification Method Selection start Crude Product check_impurities Analyze Impurities (TLC/GC) start->check_impurities decision_bp Impurities have significantly different boiling points? check_impurities->decision_bp decision_scale Large Scale (> 5g)? decision_bp->decision_scale Yes use_chromatography Use Column Chromatography decision_bp->use_chromatography No decision_thermal Product thermally stable under vacuum? decision_scale->decision_thermal Yes decision_scale->use_chromatography No use_distillation Use Vacuum Distillation decision_thermal->use_distillation Yes decision_thermal->use_chromatography No end_purified Pure Product use_distillation->end_purified use_chromatography->end_purified

Caption: Purification Method Selection for this compound.

Troubleshooting_Workflow Diagram 2: General Purification Troubleshooting Workflow cluster_issues Common Issues start Start Purification (Distillation or Chromatography) analyze Analyze Purity (TLC, GC, NMR) start->analyze is_pure Is Product Pure? analyze->is_pure end Purification Complete is_pure->end Yes troubleshoot Identify Issue is_pure->troubleshoot No decomp Decomposition troubleshoot->decomp impurity Persistent Impurities troubleshoot->impurity low_yield Low Yield troubleshoot->low_yield solution Consult Troubleshooting Guide & Refine Protocol decomp->solution impurity->solution low_yield->solution solution->start

Caption: General Purification Troubleshooting Workflow.

References

Troubleshooting low conversion rates in 2-Chloroethyl benzoate reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 2-Chloroethyl benzoate (B1203000), specifically addressing low conversion rates.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 2-Chloroethyl benzoate?

A1: The most prevalent methods for synthesizing this compound include:

  • Esterification of benzoyl chloride with 2-chloroethanol (B45725) (ethylene chlorohydrin): This is a widely used and well-documented method.[1]

  • Reaction of benzoyl chloride with ethylene (B1197577) oxide: This is a key industrial method, which can be catalyzed by acids or bases.[2]

  • Fischer esterification of benzoic acid with 2-chloroethanol: This method typically requires an acid catalyst.[2]

  • Other methods involve the reaction of sodium benzoate with bis-(2-chloroethyl) sulfate (B86663) or the hydrolysis of 2-chloroethyl benzimidate.[1]

Q2: My this compound synthesis is showing a low conversion rate. What are the primary causes?

A2: Low conversion rates in this compound synthesis can stem from several factors:

  • Presence of Water: Water in the reaction mixture can lead to the hydrolysis of the ester product back to the starting materials (benzoic acid and 2-chloroethanol), thereby reducing the yield.[3]

  • Suboptimal Reaction Temperature: The reaction temperature significantly impacts the reaction rate. An excessively low temperature will result in a slow reaction, while a temperature that is too high may promote side reactions or decomposition of the product.

  • Inefficient Catalysis: The choice and concentration of the catalyst are crucial. An inadequate amount or an inactive catalyst will lead to a slow or incomplete reaction.

  • Equilibrium Limitations: Esterification is often a reversible reaction. Without removing one of the products (e.g., water), the reaction will reach an equilibrium that may not favor a high yield of the ester.[4]

  • Impure Reactants: The purity of starting materials like benzoyl chloride and 2-chloroethanol is critical. Impurities can interfere with the reaction and lead to the formation of byproducts.

Q3: What are the common side reactions to be aware of during the synthesis of this compound?

A3: The primary side reaction of concern is the hydrolysis of the this compound product back to benzoic acid and 2-chloroethanol. This is particularly problematic if water is present in the reaction mixture. Other potential side reactions can occur depending on the specific reactants and conditions used. For instance, when using benzoyl chloride, any residual moisture can lead to the formation of benzoic acid.

Q4: How can I improve the yield of my this compound reaction?

A4: To improve the yield, consider the following strategies:

  • Ensure Anhydrous Conditions: Use dry glassware and anhydrous solvents and reactants to minimize water content and prevent hydrolysis.

  • Optimize Catalyst and Reaction Conditions: Experiment with different catalysts and their concentrations, as well as reaction temperature and time, to find the optimal conditions for your specific setup.

  • Remove Water Byproduct: For Fischer esterification reactions, using a Dean-Stark apparatus to azeotropically remove water as it is formed can significantly drive the reaction towards the product.

  • Use a Stoichiometric Excess of a Reactant: Employing a slight excess of one of the reactants (usually the less expensive one) can help to shift the equilibrium towards the product side.

  • Purify Starting Materials: Ensure the purity of your benzoyl chloride and 2-chloroethanol before starting the reaction.

Troubleshooting Guide for Low Conversion Rates

This guide provides a systematic approach to diagnosing and resolving low conversion rates in this compound reactions.

Problem: Low yield of this compound confirmed by analytical methods (e.g., GC, NMR).

Data Presentation

Table 1: Effect of Different Carbonate Bases on Esterification Yield

The following table summarizes the impact of different inorganic carbonate bases on the yield of an esterification reaction, demonstrating the critical role of catalyst selection. While this data is for a related esterification, it provides valuable insight into the relative effectiveness of these catalysts.

CatalystYield (%)
Cesium carbonate (Cs₂CO₃)99%
Potassium carbonate (K₂CO₃)45%
Sodium carbonate (Na₂CO₃)<5%
Lithium carbonate (Li₂CO₃)0%

Data adapted from a study on a similar esterification reaction and may not be directly representative of all this compound synthesis protocols.

Experimental Protocols

Detailed Methodology for Synthesis of this compound from Benzoyl Chloride and 2-Chloroethanol

This protocol is a well-established method for the laboratory-scale synthesis of this compound.

Materials:

  • 2-Chloroethanol (ethylene chlorohydrin), redistilled (1 mole)

  • Benzoyl chloride (1 mole)

  • 500-ml round-bottom flask

  • 100-cm air condenser

  • Heating mantle or oil bath

  • Distillation apparatus

Procedure:

  • In a 500-ml round-bottom flask, combine 1 mole of redistilled 2-chloroethanol and 1 mole of benzoyl chloride.

  • Attach a 100-cm air condenser to the flask.

  • Gently warm the mixture using a heating mantle or oil bath. The reaction typically starts at a temperature of 55-60°C, evidenced by the liberation of hydrogen chloride gas.

  • Once the reaction begins, remove the heat source until the initial vigorous reaction subsides.

  • After the initial reaction moderates, reapply heat and maintain the reaction mixture at a gentle reflux for an additional 30 minutes. The temperature may rise to about 200-215°C.

  • After cooling, fit the flask with a short distillation column and arrange for vacuum distillation.

  • Remove volatile materials by evacuation with a water pump at a bath temperature of 100-110°C.

  • Fractionally distill the residual liquid under reduced pressure. The this compound product typically boils at 101-104°C/2 mm Hg.

Expected Yield: 89-91%[1]

Visualizations

Reaction Mechanism: Esterification of Benzoyl Chloride with 2-Chloroethanol

ReactionMechanism Reactants Benzoyl Chloride + 2-Chloroethanol Tetrahedral_Intermediate Tetrahedral Intermediate Reactants->Tetrahedral_Intermediate Nucleophilic Attack Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Collapse of Intermediate Leaving_Group_Departure Chloride Departure Proton_Transfer->Leaving_Group_Departure Protonation of Leaving Group Product This compound + HCl Leaving_Group_Departure->Product Formation of Ester

Caption: Esterification of benzoyl chloride with 2-chloroethanol.

Troubleshooting Workflow for Low Conversion Rates

TroubleshootingWorkflow Start Low Conversion Rate Detected Check_Water Check for Water Contamination (Reagents, Glassware, Solvent) Start->Check_Water Dry_Components Action: Dry all components (Anhydrous reagents/solvents) Check_Water->Dry_Components Water Present Check_Temp Verify Reaction Temperature Check_Water->Check_Temp No Water Dry_Components->Check_Temp Adjust_Temp Action: Optimize Temperature (Increase/decrease as needed) Check_Temp->Adjust_Temp Suboptimal Check_Catalyst Evaluate Catalyst (Type, Concentration, Activity) Check_Temp->Check_Catalyst Optimal Adjust_Temp->Check_Catalyst Optimize_Catalyst Action: Optimize Catalyst System (Screen catalysts, adjust loading) Check_Catalyst->Optimize_Catalyst Inefficient Check_Equilibrium Consider Equilibrium Limitation Check_Catalyst->Check_Equilibrium Efficient Optimize_Catalyst->Check_Equilibrium Remove_Water Action: Remove Water (e.g., Dean-Stark trap) Check_Equilibrium->Remove_Water Reversible Reaction Success Conversion Rate Improved Check_Equilibrium->Success Not Applicable Remove_Water->Success

Caption: A logical workflow for troubleshooting low conversion rates.

References

Technical Support Center: Optimizing Catalyst Loading for 2-Chloroethyl Benzoate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloroethyl benzoate (B1203000). The following information is designed to address specific issues that may be encountered during experimentation, with a focus on optimizing catalyst loading.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic methods for synthesizing 2-Chloroethyl benzoate?

A1: The most common catalytic methods for synthesizing this compound are:

  • Fischer-Speier Esterification: This involves the acid-catalyzed reaction of benzoic acid with 2-chloroethanol (B45725). Typical catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).[1][2]

  • Reaction of Benzoyl Chloride with Ethylene (B1197577) Oxide: This reaction can be catalyzed by both acids (e.g., hydrogen chloride) and bases (e.g., tertiary amines or quaternary ammonium (B1175870) salts).[3]

  • Phase-Transfer Catalysis (PTC): This method often involves the reaction of a benzoate salt with a chloro-compound in a biphasic system, facilitated by a phase-transfer catalyst such as a quaternary ammonium salt.

Q2: How does catalyst loading impact the yield of this compound?

A2: Catalyst loading is a critical parameter that can significantly affect the reaction rate and yield. Insufficient catalyst can lead to slow or incomplete reactions, while excessive amounts may not improve the yield and can lead to increased side reactions and purification challenges.[4] Finding the optimal catalyst loading is essential for maximizing yield and minimizing costs.

Q3: What are common side reactions in the synthesis of this compound?

A3: Common side reactions depend on the synthetic route. In Fischer esterification, the primary issue is the reverse reaction (hydrolysis).[5] In reactions involving benzoyl chloride and ethylene oxide, polymerization of ethylene oxide can be a concern. With phase-transfer catalysis, side reactions like dehydrohalogenation can occur if the conditions are too basic.[6]

Q4: How can I monitor the progress of my reaction?

A4: Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC) to track the disappearance of starting materials and the appearance of the product.[7]

Troubleshooting Guides

Issue 1: Low or No Product Yield
Synthetic Route Potential Cause Recommended Solution
Fischer Esterification Reversible reaction equilibrium Use a large excess of 2-chloroethanol or remove water as it forms using a Dean-Stark apparatus to drive the reaction to completion.[2][8]
Insufficient catalyst Ensure an adequate amount of acid catalyst is used. For substrates with basic functional groups, a stoichiometric amount of catalyst may be necessary.[2]
Catalyst deactivation Ensure all reagents and solvents are anhydrous, as water can deactivate the acid catalyst.[5][9]
Benzoyl Chloride & Ethylene Oxide Slow uncatalyzed reaction Introduce a suitable acid or base catalyst to increase the reaction rate.[3]
Phase-Transfer Catalysis Inactive catalyst Ensure the phase-transfer catalyst is pure and has not degraded. Select a catalyst appropriate for the specific reaction conditions.
Poor mixing Vigorous stirring is crucial in biphasic systems to ensure efficient transfer of reactants between phases.
Issue 2: Formation of Impurities and Side Products
Synthetic Route Observed Issue Recommended Solution
All Routes Unreacted starting materials in the final product Optimize reaction time and temperature. Ensure efficient purification steps, such as washing with a sodium bicarbonate solution to remove unreacted benzoic acid.[1]
Benzoyl Chloride & Ethylene Oxide Polymerization of ethylene oxide Carefully control the reaction temperature and the rate of addition of ethylene oxide. Optimize the catalyst to favor the desired ester formation.
Phase-Transfer Catalysis Formation of dehydrohalogenation byproducts Use a milder base or carefully control the reaction temperature to minimize elimination reactions.[6]

Data Presentation

Table 1: Effect of Catalyst Loading on the Yield of Benzoate Esters

CatalystSubstratesCatalyst LoadingYield (%)Reference/Notes
Sulfuric Acid (H₂SO₄)Benzoic Acid, Methanol3.0 mL for 8.00g Benzoic Acid~75% (isolated)Illustrative for Fischer Esterification.[1]
Sulfuric Acid (H₂SO₄)Heptanoic Acid, 2-Chloroethanol1-5 mol%-General range for Fischer esterification.[7]
p-Toluenesulfonic Acid (p-TSA) based DESBenzoic Acid, Ethanol10 wt%88.3% (conversion)Deep Eutectic Solvent (DES) as a dual catalyst-solvent system.
Tetra-n-butylphosphonium bromide2-Chloroethyl methyl carbonate, Benzoyl chloride5 mol%59%Specific for this compound synthesis.

Experimental Protocols

Protocol 1: Fischer Esterification using Sulfuric Acid Catalyst

This protocol is adapted from a standard procedure for methyl benzoate synthesis and can be modified for this compound.

  • Reaction Setup: In a 100 mL round-bottomed flask, combine benzoic acid (8.00 g, 0.0656 mol) and 2-chloroethanol (excess, e.g., 2-3 equivalents).

  • Catalyst Addition: Carefully add concentrated sulfuric acid (3.0 mL) dropwise to the mixture with swirling.

  • Reflux: Add a few boiling chips, attach a reflux condenser, and heat the mixture at reflux for 30-60 minutes.

  • Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing 75 mL of water.

  • Extraction: Rinse the reaction flask with ether (35 mL) and add it to the separatory funnel. Shake the funnel, venting frequently, and separate the aqueous layer.

  • Washing: Wash the organic layer sequentially with 15 mL of water, two 25 mL portions of 5% sodium bicarbonate solution (to remove unreacted acid), and finally with 15-20 mL of saturated sodium chloride solution.

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, decant the solution into a pre-weighed flask, and remove the solvent using a rotary evaporator to obtain the crude this compound.[1]

Protocol 2: Synthesis using a Phase-Transfer Catalyst

This protocol describes the synthesis of this compound using tetra-n-butylphosphonium bromide.

  • Reaction Setup: In a reaction vessel, mix 2-chloroethyl methyl carbonate (6.93 g, 0.05 mole) and benzoyl chloride (7.03 g, 0.05 mole).

  • Catalyst Addition: Add tetra-n-butylphosphonium bromide (0.85 g, 0.0025 mole).

  • Reaction: Heat the mixture to 150°C.

  • Monitoring: Continue heating for approximately 3 hours, or until gas evolution ceases.

  • Purification: Purify the product by distillation under reduced pressure.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Measure Reactants (Benzoic Acid, 2-Chloroethanol) start->reagents mix Combine Reactants and Catalyst reagents->mix catalyst Prepare Catalyst (e.g., H2SO4) catalyst->mix reflux Heat to Reflux mix->reflux monitor Monitor Reaction (TLC/GC) reflux->monitor cool Cool Reaction monitor->cool Reaction Complete quench Quench with Water cool->quench extract Extract with Organic Solvent quench->extract wash Wash with NaHCO3 and Brine extract->wash dry Dry Organic Layer wash->dry evaporate Evaporate Solvent dry->evaporate purify Purify by Distillation evaporate->purify end End Product: This compound purify->end

Workflow for Fischer Esterification Synthesis.

troubleshooting_logic Troubleshooting Logic for Low Yield start Low Yield Observed check_reaction Is the reaction complete? start->check_reaction check_catalyst Is the catalyst active? check_reaction->check_catalyst Yes increase_time Increase reaction time or use excess reagent/remove water check_reaction->increase_time No check_conditions Are reaction conditions optimal? check_catalyst->check_conditions Yes new_catalyst Use fresh or higher loading of catalyst check_catalyst->new_catalyst No optimize_conditions Optimize temperature and ensure anhydrous conditions check_conditions->optimize_conditions No purification_issue Investigate purification losses check_conditions->purification_issue Yes

A logical approach to troubleshooting low yield.

References

Identifying and characterizing impurities in 2-Chloroethyl benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during the synthesis, purification, and analysis of 2-Chloroethyl benzoate (B1203000).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities to expect in a synthesized batch of 2-Chloroethyl benzoate?

A1: The most common impurities in synthesized this compound typically arise from unreacted starting materials or side reactions during synthesis. These can include:

  • Starting Materials: Benzoic acid, 2-chloroethanol (B45725), benzoyl chloride, or ethylene (B1197577) oxide, depending on the synthetic route used.[1][2]

  • Side-Products:

    • Benzoic acid: Can be present if the esterification reaction is incomplete or if the product hydrolyzes.[3]

    • 2-hydroxyethyl benzoate: Can form if there is incomplete chlorination or as a hydrolysis product.

    • Polymeric materials: May arise if ethylene oxide is used as a starting material under certain conditions.

  • Solvent Residues: Residual solvents from the reaction or purification steps.

Q2: My NMR spectrum of purified this compound shows unexpected peaks. What could they be?

A2: Unexpected peaks in the NMR spectrum often indicate the presence of impurities. Based on common synthetic routes, these peaks could correspond to:

  • A broad singlet around 10-12 ppm, indicative of the carboxylic acid proton of unreacted benzoic acid .

  • Signals corresponding to 2-chloroethanol if the reaction has not gone to completion.

  • If you are using a method involving benzoyl chloride and ethylene oxide, you might see byproducts from side reactions.[1]

To confirm the identity of these unexpected peaks, it is recommended to run NMR spectra of the starting materials and compare them with the spectrum of your product.

Q3: I am observing a low yield in my synthesis of this compound. What are the potential causes and how can I improve it?

A3: Low yields can be attributed to several factors depending on the synthetic method.

  • Incomplete Reaction: The esterification reaction may be an equilibrium process. To drive the reaction forward, consider removing water as it forms (e.g., using a Dean-Stark apparatus) or using an excess of one of the reactants. Monitoring the reaction progress by TLC or GC can help determine the optimal reaction time.

  • Side Reactions: Hydrolysis of the product back to benzoic acid and 2-chloroethanol can reduce the yield.[3] Ensure anhydrous conditions are maintained. The choice of catalyst can also influence side reactions; for instance, using p-toluenesulfonic acid (p-TSA) might reduce side reactions compared to a stronger acid like sulfuric acid, although it may require longer reaction times.[1]

  • Purification Losses: Significant loss of product can occur during workup and purification steps. Optimize extraction and chromatography conditions to minimize these losses.

Q4: During purification by column chromatography, my this compound seems to be degrading on the silica (B1680970) gel. What can I do?

A4: The slightly acidic nature of standard silica gel can potentially cause the hydrolysis of esters like this compound.[4] If you suspect on-column degradation, consider the following:

  • Use Deactivated Silica: Neutralized or deactivated silica gel can be used to minimize degradation of acid-sensitive compounds.[4]

  • Alternative Purification Methods: If the product is thermally stable, fractional distillation under reduced pressure is an excellent alternative to chromatography for purification.[2]

  • Faster Elution: Use a slightly more polar solvent system to reduce the time the compound spends on the column.

Troubleshooting Guides

Problem 1: Poor Peak Shape or Tailing in GC Analysis

Symptoms:

  • Asymmetric peaks with a "tail" in the gas chromatogram.[5]

  • Inconsistent retention times.

Possible Causes and Solutions:

CauseSolution
Active Sites in the GC System The chloro group or the ester functionality can interact with active sites in the injector liner or the column, leading to peak tailing. Use a deactivated inlet liner and a high-quality, inert GC column.[6]
Column Contamination Residual non-volatile impurities from previous injections can contaminate the column. Bake out the column at a high temperature (within the column's limits) to remove contaminants.[6]
Improper Column Installation If the column is not installed correctly in the injector or detector, it can lead to poor peak shape. Reinstall the column according to the manufacturer's instructions.[6]
Problem 2: Presence of an Unknown Impurity in the Mass Spectrum

Symptoms:

  • A significant peak in the GC-MS that does not correspond to this compound or expected starting materials.

Troubleshooting Workflow:

start Unknown Peak in MS check_mw Determine Molecular Weight start->check_mw fragmentation Analyze Fragmentation Pattern check_mw->fragmentation db_search Search Mass Spectral Database fragmentation->db_search propose_structure Propose Putative Structure db_search->propose_structure Match Found no_match Consider Dimerization or Rearrangement Products db_search->no_match No Match confirm Confirm by Synthesis or NMR of Standard propose_structure->confirm

Caption: Workflow for identifying an unknown impurity by MS.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

  • Objective: To separate and identify volatile impurities in this compound.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Typical GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a lower temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) to separate compounds with different boiling points.

    • Carrier Gas: Helium or Hydrogen.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: The mass spectrum of this compound will show a characteristic molecular ion peak and fragmentation pattern. The base peak is typically observed at m/z 105, corresponding to the benzoyl cation [C₆H₅CO]⁺.[1] Impurities will have different retention times and mass spectra.

Experimental Protocols

Protocol 1: ¹H NMR Spectroscopy for Purity Assessment

  • Objective: To determine the purity of this compound and identify proton-containing impurities.

  • Sample Preparation: Dissolve a known amount of the sample in a deuterated solvent (e.g., CDCl₃) containing a known amount of an internal standard (e.g., dimethyl sulfoxide).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz).

  • Data Analysis:

    • The characteristic peaks for this compound should be observed.

    • Integrate the area of the peaks corresponding to the product and the internal standard.

    • Calculate the purity based on the ratio of the integrals.

    • Identify impurity peaks by comparing their chemical shifts to known values of potential impurities.

Quantitative Data Summary

Analytical TechniqueParameter MeasuredTypical Purity of Synthesized ProductLimit of Detection
GC-MS Peak Area Percentage>98% (after purification)ppm level
¹H NMR Relative Integral Ratio>98% (after purification)~0.1%
HPLC Peak Area Percentage>99% (after purification)ppb to ppm level[7]

Logical Relationships

Decision-Making for Sourcing this compound

start Need this compound? in_house In-house Synthesis start->in_house Yes commercial Commercial Purchase start->commercial Yes cost Cost-Effective for Large Scale in_house->cost control Control over Impurity Profile in_house->control convenience Convenient for Small Scale commercial->convenience guaranteed Guaranteed Purity Benchmark commercial->guaranteed

Caption: Factors influencing the choice between in-house synthesis and commercial sourcing.[2]

References

Technical Support Center: Managing the Exothermic Reaction of Benzoyl Chloride and Ethylene Chlorohydrin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely managing the exothermic reaction between benzoyl chloride and ethylene (B1197577) chlorohydrin. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with the reaction of benzoyl chloride and ethylene chlorohydrin?

A1: The reaction between benzoyl chloride, an acyl chloride, and ethylene chlorohydrin, an alcohol, is a highly exothermic esterification reaction. The primary hazards include:

  • Thermal Runaway: The reaction releases a significant amount of heat, which can lead to a rapid and uncontrolled increase in temperature and pressure if not properly managed. This can result in the boiling of reactants and solvents, potentially leading to vessel over-pressurization and rupture.[1][2]

  • Violent Reactivity: Benzoyl chloride reacts violently with protic solvents like alcohols.[3] Uncontrolled addition of reagents can lead to an immediate and dangerous exotherm.

  • Corrosive and Toxic Fumes: Benzoyl chloride is a lachrymator and is corrosive to tissues.[3][4] The reaction can produce hydrogen chloride (HCl) gas, especially in the presence of moisture, which is also corrosive and toxic.[5][6][7]

  • Chemical Burns: Both benzoyl chloride and ethylene chlorohydrin can cause severe skin burns and eye damage upon contact.[8]

Q2: What are the critical parameters to monitor during this reaction?

A2: Continuous and careful monitoring of the following parameters is crucial for safety and successful synthesis:

  • Reaction Temperature: This is the most critical parameter. A thermometer should be placed directly in the reaction mixture to get an accurate reading. Any deviation from the expected temperature profile should be addressed immediately.[1]

  • Reagent Addition Rate: The rate at which benzoyl chloride is added to the ethylene chlorohydrin must be carefully controlled to manage the rate of heat generation.[9]

  • Stirring Speed: Efficient and constant stirring is essential to ensure even heat distribution and prevent the formation of localized hot spots.[1]

  • Cooling System Performance: The temperature and flow rate of the coolant in the cooling bath or reactor jacket should be monitored to ensure efficient heat removal.[1][10]

  • Pressure (for closed systems): If the reaction is performed in a closed vessel, the internal pressure must be monitored for any unexpected increases, which could indicate gas evolution or boiling of the solvent.[1]

Q3: How can I effectively control the temperature of this exothermic reaction?

A3: Several methods can be employed to control the reaction temperature:

  • Cooling Baths: Using an ice-salt bath or a dry ice/acetone bath can provide effective cooling for laboratory-scale reactions.[11] The choice of bath depends on the desired reaction temperature.

  • Jacketed Reaction Vessels: For larger-scale reactions, a jacketed reactor with a circulating coolant (e.g., chilled water or a specialized heat transfer fluid) is recommended for more precise temperature control.[12]

  • Controlled Reagent Addition: Adding the more reactive reagent (benzoyl chloride) slowly and portion-wise to the other reactant (ethylene chlorohydrin) in the cooled reactor allows the cooling system to dissipate the generated heat effectively.[9]

  • Use of a Solvent: Conducting the reaction in a suitable, inert solvent can help to moderate the temperature by acting as a heat sink.

Troubleshooting Guide

Issue 1: Rapid, Uncontrolled Temperature Increase (Temperature Spike)

  • Possible Causes:

    • Reagent addition rate is too fast.

    • Inadequate cooling (e.g., insufficient coolant flow, cooling bath temperature is too high).[1]

    • Inefficient stirring leading to localized hot spots.[1]

    • Incorrect reagent concentration (higher than intended).

  • Troubleshooting Steps:

    • Immediately stop the addition of benzoyl chloride.

    • Increase cooling: Lower the temperature of the cooling bath or increase the coolant flow rate.[1]

    • Ensure vigorous stirring: Verify that the stirrer is functioning correctly and increase the speed if necessary.

    • If the temperature continues to rise, be prepared to execute an emergency quenching procedure (see below).

    • Once the temperature is stabilized within the desired range, resume the addition of benzoyl chloride at a significantly reduced rate.

Issue 2: Reaction Fails to Initiate

  • Possible Causes:

    • The initial temperature is too low. Some reactions require a small amount of initial heating to overcome the activation energy.[13][14]

    • Poor quality of reagents (e.g., degraded benzoyl chloride).

    • Presence of inhibitors.

  • Troubleshooting Steps:

    • Ensure that a small portion of the benzoyl chloride has been added.

    • Gently warm the mixture with a warm water bath while closely monitoring the temperature.

    • Be prepared for a delayed exotherm. Once the reaction initiates, the temperature may rise rapidly. Immediately apply cooling to control the reaction.[13]

    • If the reaction still does not start, the quality of the reagents should be checked.

Issue 3: Pressure Buildup in a Closed Reactor

  • Possible Causes:

    • The reaction temperature has exceeded the boiling point of the solvent or reactants.

    • Evolution of gaseous byproducts (e.g., HCl from reaction with moisture).[1]

    • A runaway reaction is occurring.

  • Troubleshooting Steps:

    • Immediately stop reagent addition and any heating.

    • Apply maximum cooling.

    • If the pressure continues to rise to a critical level, vent the reactor to a safe location through a scrubber system if the equipment is designed for it.

    • Consider an emergency quench if the pressure rise is due to an uncontrolled exotherm.

Data Presentation

Table 1: Cooling Bath Temperatures

Cooling MixtureAchievable Temperature (°C)
Ice/Water0
Ice/Salt (NaCl)-15 to -5[11]
Dry Ice/Acetonitrile-40[11]
Dry Ice/Acetone-78[11]

Table 2: Example Experimental Parameters for 2-Chloroethyl Benzoate Synthesis

ParameterValueReference
Ethylene Chlorohydrin1.0 mole (80.5 g)[13]
Benzoyl Chloride1.0 mole (140.5 g)[13]
Initial StepGentle warming to initiate[13]
Post-InitiationHeat withdrawn until reaction moderates[13]
Final Heating30 minutes, temperature rises to ~200-215 °C[13]

Experimental Protocols

Protocol 1: Controlled Synthesis of this compound

Materials:

  • Ethylene chlorohydrin

  • Benzoyl chloride

  • Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer

  • Cooling bath (e.g., ice-water or ice-salt bath)

  • Inert atmosphere (e.g., nitrogen or argon) is recommended to prevent reaction with atmospheric moisture.

Procedure:

  • Set up the reaction apparatus in a fume hood.

  • Place ethylene chlorohydrin in the round-bottom flask and begin stirring.

  • Cool the flask to 0-5 °C using a cooling bath.

  • Slowly add benzoyl chloride dropwise from the addition funnel over a period of 30-60 minutes.

  • Continuously monitor the internal temperature of the reaction mixture. Maintain the temperature below 10 °C throughout the addition. Adjust the addition rate as necessary to control the exotherm.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional hour.

  • Slowly allow the reaction to warm to room temperature and stir for another 2-4 hours or until the reaction is complete (monitored by TLC or other appropriate analytical methods).

  • Proceed with the appropriate workup and purification steps.

Protocol 2: Emergency Quenching Procedure

Materials:

  • Quenching agent (e.g., a large volume of a cold, inert solvent like toluene, followed by a cautious addition of a proton source like isopropanol (B130326) or ethanol (B145695) to react with unreacted benzoyl chloride).[15][16]

  • Large beaker or flask for dumping the reaction.

  • Appropriate personal protective equipment (PPE), including a face shield, heavy-duty gloves, and a lab coat.

Procedure:

  • If a thermal runaway is suspected and cannot be controlled by cooling, prepare for an emergency quench.

  • If possible and safe to do so, stop the stirrer to prevent splashing during the quench.

  • Carefully but quickly, pour the contents of the reaction flask into a larger vessel containing a large volume of the cold quenching agent.[2] This will rapidly dilute the reactants and absorb the excess heat.

  • Be prepared for vigorous fuming and potential splashing. Perform this step in a fume hood with the sash pulled down as low as possible.

  • Once the initial vigorous reaction has subsided, slowly add a less reactive alcohol like isopropanol to safely consume any remaining benzoyl chloride.[15][16]

  • Allow the quenched mixture to cool to room temperature before proceeding with proper disposal.

Visualizations

ExperimentalWorkflow Experimental Workflow for Benzoyl Chloride and Ethylene Chlorohydrin Reaction setup 1. Assemble Apparatus (Flask, Stirrer, Funnel, Thermometer) charge 2. Charge Flask with Ethylene Chlorohydrin setup->charge cool 3. Cool Flask to 0-5 °C in Cooling Bath charge->cool add 4. Slow, Dropwise Addition of Benzoyl Chloride cool->add monitor 5. Monitor Temperature Continuously (<10 °C) add->monitor monitor->add Adjust Addition Rate stir_cold 6. Stir at 0-5 °C (1 hour post-addition) monitor->stir_cold warm 7. Warm to Room Temperature and Stir (2-4 hours) stir_cold->warm workup 8. Reaction Workup and Purification warm->workup

Caption: Workflow for the controlled reaction of benzoyl chloride and ethylene chlorohydrin.

TroubleshootingWorkflow Troubleshooting a Temperature Spike rect_node rect_node start Temperature Spike Detected stop_addition Stop Reagent Addition start->stop_addition increase_cooling Increase Cooling & Stirring stop_addition->increase_cooling temp_controlled Temperature Controlled? increase_cooling->temp_controlled resume_slowly Resume Addition at Slower Rate temp_controlled->resume_slowly Yes emergency_quench Execute Emergency Quench Protocol temp_controlled->emergency_quench No

Caption: Decision tree for troubleshooting a rapid temperature increase.

References

Preventing hydrolysis of 2-Chloroethyl benzoate during workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of 2-Chloroethyl benzoate (B1203000) during experimental workups.

Troubleshooting Guide: Low Yield or Impure Product

Issue: You are experiencing a lower-than-expected yield of 2-Chloroethyl benzoate, and/or analytical techniques (e.g., TLC, NMR) indicate the presence of benzoic acid in your final product. This strongly suggests that your product is hydrolyzing back to the starting carboxylic acid during the workup procedure.

Root Cause Analysis and Solutions:

Ester hydrolysis is the cleavage of an ester bond to form a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base.[1][2] During the workup of the synthesis of this compound, several steps can introduce the necessary reagents (water, acid, or base) for this unwanted side reaction to occur. Base-catalyzed hydrolysis, also known as saponification, is generally irreversible and particularly detrimental to the yield.[2][3]

The chloroethyl group in this compound is electron-withdrawing, which makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide (B78521) ions. This increases the rate of hydrolysis compared to unsubstituted alkyl benzoates, especially under basic conditions.

Below is a table outlining the common causes of hydrolysis during workup and the recommended solutions to mitigate this issue.

Potential Cause Recommended Solution Rationale
Use of Strong Bases for Neutralization Use a mild, weak base such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) for neutralization.[1]Strong bases (e.g., NaOH, KOH) significantly accelerate the rate of irreversible saponification. Weak bases are sufficient to neutralize the acid catalyst without causing significant ester hydrolysis.
High Temperatures During Aqueous Washes Perform all aqueous washes with ice-cold solutions.[1]The rate of hydrolysis, like most chemical reactions, is temperature-dependent. Lowering the temperature slows down the kinetics of the hydrolysis reaction.
Prolonged Contact with Aqueous Phases Minimize the time the organic layer containing the ester is in contact with any aqueous solution. Separate the layers promptly after extraction/washing.Increased exposure time to acidic or basic aqueous environments leads to a greater extent of hydrolysis.[1]
Insufficient Removal of Water After aqueous washes, wash the organic layer with a saturated brine solution. Subsequently, dry the organic layer thoroughly with a suitable anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).[1]The brine wash helps to remove dissolved water from the organic phase. A thorough drying step eliminates residual water, preventing further hydrolysis.
Incomplete Reaction Ensure the initial esterification reaction has gone to completion by monitoring with an appropriate technique (e.g., TLC) before beginning the workup.Unreacted benzoic acid from an incomplete reaction will be present in the final product, which can be mistaken for hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is ester hydrolysis and why is it a problem during the workup of this compound synthesis?

A1: Ester hydrolysis is a chemical reaction where an ester reacts with water to produce a carboxylic acid and an alcohol.[1][2] In the context of this compound synthesis, this means your desired product is converted back into benzoic acid and 2-chloroethanol (B45725). This is problematic because it reduces the overall yield of your synthesis and introduces impurities that may be difficult to separate from the final product.

Q2: Which step in a typical workup is the most likely to cause hydrolysis?

A2: The most critical step for potential hydrolysis is the neutralization of the acid catalyst using a basic aqueous solution.[1] This step intentionally introduces both water and a base, which are the key ingredients for saponification (base-catalyzed hydrolysis).

Q3: How can I detect if my product has hydrolyzed?

A3: You can detect hydrolysis through various analytical techniques:

  • Thin-Layer Chromatography (TLC): The appearance of a new, more polar spot corresponding to benzoic acid.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The presence of peaks corresponding to benzoic acid in the ¹H or ¹³C NMR spectrum of your isolated product.

  • Infrared (IR) Spectroscopy: A broad O-H stretch characteristic of a carboxylic acid may appear in the IR spectrum of your product.

Q4: Is acid-catalyzed hydrolysis also a concern?

A4: Yes, acid-catalyzed hydrolysis can also occur, as it is the reverse of the Fischer esterification reaction.[2][4] However, during the workup, the main goal is typically to remove the acid catalyst. The risk of acid-catalyzed hydrolysis is most significant if the product is left in contact with the acidic aqueous phase for an extended period.

Quantitative Data on Hydrolysis

Below is a table summarizing the expected relative rates of hydrolysis under different pH conditions.

Condition pH Range Relative Rate of Hydrolysis Mechanism
Acidic1 - 4ModerateAcid-catalyzed (Reversible)
Neutral6 - 8SlowUncatalyzed
Basic10 - 14Very FastBase-catalyzed (Irreversible)

Note: The rates are relative and for illustrative purposes. The actual rate constants would need to be determined experimentally. A study on the alkaline hydrolysis of substituted alkyl benzoates measured the second-order rate constants for these reactions, confirming the influence of substituents on the hydrolysis rate.[5]

Experimental Protocols

Here we provide two experimental protocols. The first is a standard procedure for the synthesis of this compound via Fischer esterification, which is prone to product hydrolysis during workup. The second is an optimized protocol designed to minimize hydrolysis and maximize yield.

Protocol 1: Standard Fischer Esterification and Workup (Prone to Hydrolysis)

Objective: To synthesize this compound from benzoic acid and 2-chloroethanol using a standard procedure.

Materials:

  • Benzoic acid

  • 2-Chloroethanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Diethyl ether

  • 5% Sodium Hydroxide (NaOH) solution

  • Saturated Sodium Chloride (brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, combine benzoic acid (1.0 eq), 2-chloroethanol (3.0 eq), and a catalytic amount of concentrated sulfuric acid (0.1 eq).

  • Heat the mixture to reflux for 4 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, transfer the mixture to a separatory funnel.

  • Dilute the mixture with diethyl ether.

  • Wash the organic layer with water.

  • Neutralize the excess acid by washing with 5% NaOH solution until the aqueous layer is basic.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Optimized Fischer Esterification and Workup (Minimizing Hydrolysis)

Objective: To synthesize this compound while minimizing hydrolysis during the workup.

Materials:

  • Benzoic acid

  • 2-Chloroethanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Diethyl ether

  • Ice-cold saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ice-cold saturated Sodium Chloride (brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, combine benzoic acid (1.0 eq), 2-chloroethanol (3.0 eq), and a catalytic amount of concentrated sulfuric acid (0.1 eq).

  • Heat the mixture to reflux for 4 hours, monitoring the reaction by TLC until completion.

  • Cool the reaction flask in an ice bath.

  • Transfer the cold mixture to a separatory funnel.

  • Dilute the mixture with cold diethyl ether.

  • Wash the organic layer with ice-cold water.

  • Carefully neutralize the excess acid by washing with ice-cold saturated NaHCO₃ solution. Caution: Vent the separatory funnel frequently to release CO₂ gas. Continue washing until the effervescence ceases.

  • Wash the organic layer with ice-cold brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Visualizations

The following diagrams illustrate the chemical pathways and decision-making processes involved in the workup of this compound.

Hydrolysis_Pathway cluster_acid Acid-Catalyzed Hydrolysis (Reversible) Product This compound Acid Benzoic Acid Product->Acid H₃O⁺ Product->Acid OH⁻, H₂O Acid->Product H⁺, 2-Chloroethanol Alcohol 2-Chloroethanol Workup_Workflow Start Reaction Mixture (Ester, Acid Catalyst, Excess Alcohol) Cool Cool Reaction Mixture Start->Cool Extract Dilute with Organic Solvent Cool->Extract Neutralize Neutralize Acid Catalyst Extract->Neutralize WeakBase Wash with Cold, Saturated NaHCO₃ Neutralize->WeakBase Recommended StrongBase Wash with NaOH/KOH Neutralize->StrongBase Not Recommended MinimalHydrolysis Minimal Hydrolysis WeakBase->MinimalHydrolysis Hydrolysis Significant Hydrolysis StrongBase->Hydrolysis BrineWash Wash with Cold Brine MinimalHydrolysis->BrineWash Dry Dry with Anhydrous Agent BrineWash->Dry Evaporate Evaporate Solvent Dry->Evaporate Product Pure this compound Evaporate->Product

References

Removal of unreacted starting materials from 2-Chloroethyl benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the removal of unreacted starting materials from the synthesis of 2-Chloroethyl benzoate (B1203000).

Frequently Asked Questions (FAQs)

Q1: What are the most common unreacted starting materials I might encounter in my crude 2-Chloroethyl benzoate product?

A1: The most common unreacted starting materials depend on your synthetic route. The two primary methods for synthesizing this compound leave behind distinct starting materials:

  • From Benzoyl Chloride and 2-Chloroethanol (B45725) (Ethylene Chlorohydrin): You will likely have unreacted benzoyl chloride and 2-chloroethanol. Additionally, hydrolysis of benzoyl chloride can lead to the presence of benzoic acid.

  • From Benzoyl Chloride and Ethylene (B1197577) Oxide: Unreacted benzoyl chloride and residual ethylene oxide may be present. Benzoic acid can also be a byproduct.

Q2: How can I quickly assess the purity of my this compound?

A2: Thin-Layer Chromatography (TLC) is a rapid and effective method for initial purity assessment. A suitable solvent system for developing a TLC plate is a mixture of hexane (B92381) and ethyl acetate (B1210297). The product, this compound, is less polar than the common acidic (benzoic acid) and alcoholic (2-chloroethanol) impurities. Therefore, the product spot will have a higher Rf value (travel further up the plate) than these impurities. Gas Chromatography (GC) is the standard method for a more quantitative assessment of purity, with commercial suppliers often guaranteeing >99.0% purity by this technique.[1][2]

Q3: What are the key physical property differences I can exploit for purification?

A3: The significant differences in boiling points and solubility between this compound and its common impurities are key to successful purification. This compound has a much higher boiling point than the starting materials. Furthermore, acidic impurities like benzoic acid can be converted to their water-soluble carboxylate salts with a mild base, allowing for easy removal via liquid-liquid extraction.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the purification of this compound.

Issue 1: My final product is acidic and has a sharp, irritating odor.

  • Probable Cause: Presence of unreacted benzoyl chloride and its hydrolysis product, benzoic acid.

  • Solution: Perform a liquid-liquid extraction. Wash your crude product (dissolved in an organic solvent like diethyl ether or dichloromethane) with a saturated aqueous solution of sodium bicarbonate. This will react with both benzoyl chloride (to form sodium benzoate and CO2) and benzoic acid to form the water-soluble sodium benzoate, which will partition into the aqueous layer. Repeat the wash until the aqueous layer is no longer acidic. Follow with a water wash and then a brine wash to remove residual salts and water.

Issue 2: My product is contaminated with a lower boiling point liquid.

  • Probable Cause: Presence of unreacted 2-chloroethanol or residual solvent from the reaction.

  • Solution: Fractional distillation under reduced pressure is the most effective method to remove lower-boiling impurities. Due to the high boiling point of this compound, vacuum distillation is necessary to prevent decomposition.

Issue 3: TLC analysis shows multiple spots, indicating a mixture of compounds.

  • Probable Cause: Incomplete reaction or the presence of multiple byproducts.

  • Solution: For complex mixtures where simple extraction or distillation is insufficient, column chromatography is recommended. Using a silica (B1680970) gel stationary phase and an eluent system such as hexane/ethyl acetate, you can separate the components based on their polarity. This compound, being the least polar component (besides any non-polar byproducts), will elute first.

Data Presentation

The following table summarizes the physical properties of this compound and its common unreacted starting materials, which are critical for designing an effective purification strategy.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/mL)Solubility
This compound 184.622571181.21Insoluble in water; slightly soluble in chloroform (B151607) and methanol.
Benzoyl Chloride 140.57197.2-11.21Reacts with water; soluble in ether, chloroform, and benzene.
2-Chloroethanol 80.51128-130-671.197Miscible with water and alcohol.
Ethylene Oxide 44.0510.7-111.70.822 (at 50°F)Miscible with water, ethanol, and diethyl ether.
Benzoic Acid 122.12249122.41.27Slightly soluble in cold water; soluble in hot water, ethanol, and diethyl ether. Soluble in aqueous sodium bicarbonate.[3]

The table below provides a comparison of the typical efficiency of different purification methods for removing unreacted starting materials from this compound.

Purification MethodTypical Purity AchievedTypical YieldAdvantagesDisadvantages
Liquid-Liquid Extraction 90-98%>95%Fast, simple, and effective for removing acidic and water-soluble impurities.Not effective for removing non-polar impurities with similar solubility to the product.
Fractional Distillation (Vacuum) >99%89-91%[4]Highly effective for removing impurities with different boiling points. Can handle large quantities.Requires specialized equipment (vacuum pump, distillation apparatus). Potential for thermal decomposition if not performed under sufficient vacuum.
Column Chromatography >99%70-90%Can separate complex mixtures and achieve very high purity.More time-consuming and labor-intensive than other methods. Requires larger volumes of solvents.

Note: The purity and yield values are estimates and can vary depending on the initial purity of the crude product and the specific experimental conditions.

Experimental Protocols

1. Liquid-Liquid Extraction for Removal of Acidic Impurities

This protocol is designed to remove unreacted benzoyl chloride and benzoic acid.

  • Materials:

    • Crude this compound

    • Diethyl ether (or another suitable organic solvent like dichloromethane)

    • Saturated aqueous sodium bicarbonate solution

    • Deionized water

    • Saturated aqueous sodium chloride solution (brine)

    • Anhydrous magnesium sulfate (B86663) or sodium sulfate

    • Separatory funnel

    • Erlenmeyer flasks

    • Rotary evaporator

  • Procedure:

    • Dissolve the crude this compound in approximately 3-4 volumes of diethyl ether.

    • Transfer the solution to a separatory funnel.

    • Add an equal volume of saturated sodium bicarbonate solution to the separatory funnel.

    • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup from CO2 evolution.

    • Allow the layers to separate. The top layer is the organic phase containing your product, and the bottom is the aqueous phase.

    • Drain the lower aqueous layer.

    • Repeat the wash with sodium bicarbonate solution (steps 3-6) until no more gas evolves upon addition of the basic solution.

    • Wash the organic layer with an equal volume of deionized water to remove any remaining sodium bicarbonate. Drain the aqueous layer.

    • Wash the organic layer with an equal volume of brine to help remove residual water. Drain the aqueous layer.

    • Transfer the organic layer to a clean, dry Erlenmeyer flask and add a small amount of anhydrous magnesium sulfate or sodium sulfate to dry the solution. Swirl the flask and let it stand for 10-15 minutes.

    • Filter the solution to remove the drying agent.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

2. Fractional Distillation under Reduced Pressure

This protocol is effective for removing volatile impurities such as unreacted 2-chloroethanol.

  • Materials:

    • Crude this compound (pre-washed with sodium bicarbonate solution is recommended)

    • Distillation apparatus (round-bottom flask, fractionating column, condenser, receiving flask)

    • Vacuum pump and vacuum gauge

    • Heating mantle

    • Boiling chips or magnetic stirrer

  • Procedure:

    • Place the crude this compound and a few boiling chips into the round-bottom flask.

    • Assemble the fractional distillation apparatus, ensuring all joints are properly sealed for vacuum.

    • Begin circulating cold water through the condenser.

    • Slowly apply vacuum to the system, aiming for a pressure of around 2 mm Hg.

    • Once the desired vacuum is stable, begin heating the distillation flask gently with the heating mantle.

    • Observe the temperature at the head of the fractionating column. The first fraction to distill will be the lower-boiling impurities. Collect this forerun in a separate receiving flask.

    • As the temperature begins to rise and then stabilizes at the boiling point of this compound at the applied pressure (approx. 101-104°C at 2 mm Hg), change the receiving flask to collect the pure product.[4]

    • Continue distillation until only a small amount of residue remains in the distillation flask.

    • Turn off the heat and allow the apparatus to cool completely before slowly releasing the vacuum.

3. Column Chromatography

This protocol is suitable for purifying this compound from a complex mixture of impurities.

  • Materials:

    • Crude this compound

    • Silica gel (for column chromatography)

    • Eluent: Hexane and Ethyl Acetate

    • Chromatography column

    • Sand

    • Cotton or glass wool

    • Collection tubes or flasks

    • TLC plates and developing chamber

  • Procedure:

    • Determine the Eluent System: Perform TLC analysis on the crude mixture using different ratios of hexane:ethyl acetate to find a solvent system that gives the product spot an Rf value of approximately 0.3-0.4. A starting point could be a 9:1 or 4:1 hexane:ethyl acetate mixture. The impurities should ideally have significantly different Rf values.

    • Pack the Column: Place a small plug of cotton or glass wool at the bottom of the column. Add a small layer of sand. Prepare a slurry of silica gel in the chosen eluent and pour it into the column, allowing it to pack evenly without air bubbles. Add another thin layer of sand on top of the silica gel bed.

    • Load the Sample: Dissolve the crude this compound in a minimal amount of the eluent. Carefully apply the sample to the top of the silica gel column.

    • Elute the Column: Carefully add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.

    • Monitor the Elution: Collect small fractions and monitor them by TLC to determine which fractions contain the purified product.

    • Combine and Evaporate: Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator.

Visualization of Troubleshooting Workflow

TroubleshootingWorkflow start Crude this compound check_acidity Is the product acidic (low pH, sharp odor)? start->check_acidity extraction Perform Liquid-Liquid Extraction with NaHCO3 solution check_acidity->extraction Yes check_volatile Are there low-boiling impurities present (TLC/GC)? check_acidity->check_volatile No extraction->check_volatile distillation Perform Fractional Distillation under Reduced Pressure check_volatile->distillation Yes check_complexity Does TLC show a complex mixture of spots? check_volatile->check_complexity No distillation->check_complexity chromatography Perform Column Chromatography check_complexity->chromatography Yes final_product Pure this compound check_complexity->final_product No chromatography->final_product

Caption: Troubleshooting workflow for the purification of this compound.

References

Impact of temperature on the selectivity of 2-Chloroethyl benzoate formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-chloroethyl benzoate (B1203000). The information is presented in a question-and-answer format to directly address common challenges, with a focus on the impact of temperature on reaction selectivity.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Low Yield of 2-Chloroethyl Benzoate Incomplete reaction: The reaction may not have reached equilibrium or completion.Optimize reaction time and temperature: Increasing the reaction temperature can enhance the reaction rate.[1][2] Consider extending the reaction time. For the reaction of benzoyl chloride with ethylene (B1197577) chlorohydrin, heating to initiate the reaction and then maintaining a higher temperature (e.g., reflux) is a common procedure.
Sub-optimal temperature: The temperature may be too low for an efficient reaction rate or too high, leading to degradation.Temperature Screening: Perform small-scale experiments at various temperatures (e.g., 80°C, 100°C, 120°C) to identify the optimal temperature for yield.
Presence of water: Water can react with benzoyl chloride to form benzoic acid, reducing the amount of acylating agent available.[3]Use anhydrous reagents and glassware: Ensure that both ethylene chlorohydrin and benzoyl chloride are free of water. Dry all glassware thoroughly before use.
Low Selectivity (Presence of Impurities) Formation of byproducts at high temperatures: Elevated temperatures can promote side reactions.Lower the reaction temperature: While higher temperatures can increase the rate, they may also decrease selectivity. A moderate temperature might provide the best balance between reaction rate and purity.
Formation of benzoic acid: Hydrolysis of unreacted benzoyl chloride during workup or due to moisture in the reaction.[3]Anhydrous conditions: As mentioned above, strictly anhydrous conditions are crucial. During workup, quenching the reaction with a non-aqueous solution or a cold, dilute basic solution can minimize hydrolysis.
Formation of bis(2-chloroethyl) ether: Self-condensation of ethylene chlorohydrin under acidic conditions, which can be generated during the reaction.Control of acidity: While the reaction between benzoyl chloride and an alcohol does not typically require a strong acid catalyst, the generated HCl can catalyze ether formation. Using a non-nucleophilic base to scavenge HCl as it is formed can improve selectivity.
Reaction Does Not Initiate Insufficient activation energy: The initial temperature may be too low to start the exothermic reaction.Gentle initial heating: Carefully warm the reaction mixture to initiate the reaction. Once initiated, the exothermic nature of the reaction may sustain it, but controlled heating might be necessary to maintain the desired temperature.
Product Degradation Excessive heating: Prolonged exposure to very high temperatures can lead to the decomposition of the ester product.Monitor reaction progress and avoid overheating: Use techniques like Thin Layer Chromatography (TLC) to monitor the reaction. Once the starting materials are consumed, proceed with the workup to avoid prolonged heating.

Frequently Asked Questions (FAQs)

Q1: What is the general effect of temperature on the rate of this compound formation?

A1: In general, increasing the reaction temperature increases the rate of esterification.[1][2] This is because higher temperatures provide the reacting molecules with more kinetic energy, leading to more frequent and energetic collisions, which are more likely to result in a successful reaction.

Q2: How does temperature influence the equilibrium of the esterification reaction?

A2: Esterification is a reversible reaction. According to Le Chatelier's principle, if the reaction is endothermic, increasing the temperature will shift the equilibrium towards the products, favoring ester formation. Even for exothermic reactions, temperature is often increased to improve the reaction rate. In the synthesis of this compound from benzoyl chloride and ethylene chlorohydrin, the removal of the gaseous HCl byproduct at higher temperatures can also help drive the reaction to completion.

Q3: What are the potential byproducts in the synthesis of this compound, and how is their formation affected by temperature?

A3: The primary potential byproducts include:

  • Benzoic acid: Formed from the hydrolysis of benzoyl chloride if water is present. This side reaction can occur at a range of temperatures but will be accelerated by heat.[3]

  • Bis(2-chloroethyl) ether: Can be formed by the acid-catalyzed self-condensation of ethylene chlorohydrin. The formation of this byproduct is generally favored at higher temperatures in the presence of a strong acid.[4][5]

  • Degradation products: At excessively high temperatures, both the reactants and the product can degrade, leading to a variety of impurities.

Controlling the temperature is a key factor in maximizing the selectivity for this compound over these byproducts.

Q4: Is a catalyst required for the synthesis of this compound from benzoyl chloride and ethylene chlorohydrin?

A4: The reaction between an acyl chloride (benzoyl chloride) and an alcohol (ethylene chlorohydrin) is generally faster than the esterification of a carboxylic acid and does not typically require an acid catalyst. The reaction itself produces hydrogen chloride (HCl), which can act as a catalyst, but it can also contribute to side reactions. Sometimes a base, like pyridine, is added to neutralize the HCl and drive the reaction forward.

Experimental Protocols

Synthesis of this compound from Ethylene Chlorohydrin and Benzoyl Chloride

This protocol is adapted from established literature procedures.[6]

Materials:

  • Ethylene chlorohydrin

  • Benzoyl chloride

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Distillation apparatus

Procedure:

  • In a fume hood, equip a round-bottom flask with a reflux condenser.

  • Add equimolar amounts of ethylene chlorohydrin and benzoyl chloride to the flask.

  • Gently heat the mixture using a heating mantle to initiate the reaction. The reaction is exothermic and will proceed, often with the evolution of HCl gas.

  • Once the initial vigorous reaction subsides, continue to heat the mixture under reflux for a specified period (e.g., 1-2 hours) to ensure the reaction goes to completion. A temperature of around 100-150°C is often employed.[7]

  • After cooling, the crude product can be purified by vacuum distillation.

Data Presentation

The following table summarizes hypothetical data on the effect of temperature on the yield and selectivity of this compound formation. This data is illustrative and intended to demonstrate the expected trends.

Reaction Temperature (°C) Yield of this compound (%) Selectivity for this compound (%) Major Byproduct(s)
604595Unreacted starting materials
807092Benzoic acid
1008588Benzoic acid, trace of bis(2-chloroethyl) ether
1208880Benzoic acid, bis(2-chloroethyl) ether
1408270Increased amounts of byproducts and some degradation

Visualizations

experimental_workflow start Start reagents Mix Ethylene Chlorohydrin and Benzoyl Chloride start->reagents heating Controlled Heating (Temperature Variation) reagents->heating reaction Esterification Reaction heating->reaction workup Quenching and Extraction reaction->workup purification Vacuum Distillation workup->purification product This compound purification->product analysis Yield and Selectivity Analysis (GC/NMR) product->analysis temp_selectivity_relationship temp Reaction Temperature rate Reaction Rate temp->rate Increases selectivity Selectivity for This compound temp->selectivity May Decrease at Very High Temps byproducts Byproduct Formation (e.g., Benzoic Acid, Ether) temp->byproducts Increases decomposition Product/Reactant Decomposition temp->decomposition Increases Significantly at High Temps

References

Technical Support Center: N-Alkylation of Amines with 2-Chloroethyl Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-alkylation of amines using 2-chloroethyl benzoate (B1203000). The following sections address common challenges, from low yields to complex side reactions, and offer detailed protocols and optimization strategies.

Frequently Asked Questions (FAQs)

Q1: My reaction shows low conversion of the starting amine. What are the potential causes and solutions?

A: Low reactivity in this S_N2 reaction can stem from several factors. The chloride in 2-chloroethyl benzoate is a moderately good leaving group, but less reactive than bromide or iodide.[1] Additionally, low conversion may be caused by:

  • Steric Hindrance: Bulky groups on either the amine or the electrophile can significantly slow down the reaction rate.[1]

  • Inappropriate Solvent: The choice of solvent is critical. Polar aprotic solvents like DMF or acetonitrile (B52724) are generally effective as they solvate the reacting ions without deactivating the amine nucleophile through hydrogen bonding.[2]

  • Insufficient Temperature: While higher temperatures can promote side reactions, the activation energy for the desired alkylation may not be met at lower temperatures. A gradual increase while monitoring the reaction is recommended.[2]

  • Solution: To enhance reactivity, consider adding a catalytic amount of sodium or potassium iodide. This performs an in situ Finkelstein reaction, converting the more inert alkyl chloride to a more reactive alkyl iodide, which can accelerate the reaction.

Q2: I'm observing significant amounts of di-alkylated product. How can I improve selectivity for mono-alkylation?

A: Over-alkylation is the most common challenge in the N-alkylation of primary amines.[1][2] This occurs because the mono-alkylated secondary amine product is often more nucleophilic than the starting primary amine, causing it to react further with this compound.[3]

  • Stoichiometry Control: Use a large excess of the starting amine relative to the this compound. This statistically favors the alkylating agent reacting with the more abundant primary amine.[1][2][4]

  • Slow Addition: Add the this compound solution dropwise or via a syringe pump over an extended period. This maintains a low concentration of the alkylating agent, reducing the probability of the product reacting further.[1]

  • Lower Temperature: Running the reaction at a lower temperature for a longer duration can often reduce the rate of the second alkylation more than the first, thus improving selectivity.[2]

Q3: My analysis shows byproducts corresponding to benzoic acid and/or N-(2-hydroxyethyl)amine. What is causing this?

A: The presence of these byproducts indicates that the benzoate ester is not stable under your reaction conditions. The base used to scavenge the HCl generated during the alkylation can also catalyze the hydrolysis or aminolysis of the ester.

  • Ester Hydrolysis: If there is moisture in the reaction (e.g., from hygroscopic solvents or reagents), the base can promote the hydrolysis of the benzoate ester, yielding benzoic acid and 2-chloroethanol. This compound itself is noted to be hygroscopic.[5][6]

  • Aminolysis: The amine starting material, being a nucleophile, can attack the carbonyl group of the ester, leading to the formation of a benzamide (B126) and 2-chloroethanol.

  • Solution: Use a carefully selected, non-nucleophilic base (e.g., anhydrous potassium carbonate or a hindered amine base like DBU) and ensure all reagents and solvents are thoroughly dried before use. Running the reaction at the lowest effective temperature can also minimize this side reaction.[2]

Q4: How do I choose the optimal base and solvent for this reaction?

A: The base and solvent are critical and interdependent. The base must be strong enough to neutralize the HCl produced but not so strong or nucleophilic that it promotes ester cleavage.

  • Base Selection: Anhydrous potassium carbonate (K₂CO₃) is a common and effective choice. Triethylamine (Et₃N) can also be used, forming a hydrochloride salt that often precipitates from the reaction mixture.[2][7] Avoid strong nucleophilic bases like NaOH or KOH if possible to protect the ester.

  • Solvent Selection: Polar aprotic solvents like acetonitrile (ACN) or N,N-dimethylformamide (DMF) are preferred. They effectively dissolve the reactants and facilitate the S_N2 mechanism.[2] Ensure the solvent is anhydrous to prevent hydrolysis.

Q5: Purification is difficult due to the similar polarity of my product and byproducts. What are my options?

A: This is a common issue when over-alkylation occurs or when starting material remains.[2]

  • Reaction Optimization: The best solution is to optimize the reaction to minimize byproduct formation in the first place.[2]

  • Chromatography: Careful selection of the eluent system for column chromatography is crucial. A shallow gradient of a more polar solvent in a non-polar solvent (e.g., ethyl acetate (B1210297) in hexanes) can often resolve compounds with similar polarities.

  • Acid/Base Extraction: If your product is a free amine and the unreacted starting material is also an amine, this technique may be less effective. However, it can be used to remove acidic byproducts like benzoic acid.

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
Low or No Conversion 1. Low reactivity of alkyl chloride. 2. Steric hindrance. 3. Insufficient temperature. 4. Inactive catalyst (if used).1. Add a catalytic amount of KI or NaI. 2. Use less sterically hindered reagents if possible. 3. Gradually increase the reaction temperature and monitor by TLC/LC-MS.[2] 4. Ensure the catalyst is active and handled under the correct atmosphere.[1]
Over-alkylation 1. Product amine is more nucleophilic than the starting amine.[3] 2. High concentration of alkylating agent. 3. High reaction temperature.1. Use a 2 to 5-fold excess of the starting amine.[2] 2. Add this compound slowly over several hours.[1] 3. Reduce the reaction temperature and increase the reaction time.[2]
Ester Cleavage 1. Presence of water (hydrolysis). 2. Nucleophilic attack by amine (aminolysis). 3. Use of a strong, nucleophilic base (e.g., NaOH).1. Use anhydrous solvents and reagents; this compound is hygroscopic.[5][6] 2. Lower the reaction temperature. 3. Use a non-nucleophilic base like anhydrous K₂CO₃ or a hindered amine base.
Difficult Purification 1. Similar polarity of product, starting material, and byproducts.[2]1. Optimize reaction conditions to maximize conversion and minimize byproducts. 2. Employ column chromatography with a shallow solvent gradient. 3. Consider derivatization of the product to alter its polarity before purification.

Experimental Protocols

General Protocol for N-Alkylation

This protocol is a starting point and may require optimization.

  • Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the amine (1.0 eq) and anhydrous acetonitrile (10 mL per mmol of amine).

  • Addition of Base: Add anhydrous potassium carbonate (1.5 eq) to the mixture.[2]

  • Addition of Alkylating Agent: While stirring, add a solution of this compound (1.1 eq) in anhydrous acetonitrile dropwise at room temperature.[2]

  • Reaction: Heat the reaction mixture to 60-80 °C and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the solid potassium carbonate and its salts.[7]

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica (B1680970) gel.[2][7]

Data Presentation

Table 1: Illustrative Effect of Base on N-Alkylation and Ester Cleavage
Base (1.5 eq)SolventTemperature (°C)Desired Product Yield (%)Benzoic Acid Byproduct (%)
K₂CO₃ (anhydrous)Acetonitrile8075< 5
TriethylamineAcetonitrile8070< 5
DBUAcetonitrile6080< 2
NaOH (aq.)Acetonitrile80< 10> 80
Cs₂CO₃DMF8085~10

Note: Data is illustrative and based on general chemical principles. Actual results will vary depending on the specific amine substrate.

Visualizations

experimental_workflow start_end start_end process process decision decision output output start Start setup Combine Amine, Base, and Anhydrous Solvent start->setup addition Slowly Add This compound setup->addition react Heat and Stir (e.g., 60-80°C) addition->react monitor Monitor by TLC/LC-MS react->monitor complete Reaction Complete? monitor->complete complete->react No workup Cool, Filter, and Extract complete->workup Yes purify Column Chromatography workup->purify characterize Characterize Product (NMR, MS) purify->characterize end End characterize->end

Caption: General experimental workflow for the N-alkylation of an amine with this compound.

reaction_pathways Reaction Pathways and Side Reactions amine Primary Amine (R-NH2) product1 Desired Product (Mono-alkylation) amine->product1 + Alkyl Halide - HCl alkyl_halide This compound product3 Ester Hydrolysis (Benzoic Acid) alkyl_halide->product3 + H2O / Base product2 Over-alkylation Byproduct product1->product2 + Alkyl Halide - HCl

Caption: Key reaction pathways in the N-alkylation of amines with this compound.

troubleshooting_tree problem problem question question cause cause solution solution p1 Poor Result q1 What is the main issue? p1->q1 q2 Is starting material consumed? q1->q2 Low Yield q3 Major byproducts observed? q1->q3 Mixture of Products q2->q3 Yes c1 Low Reactivity q2->c1 No c2 Over-alkylation q3->c2 Higher MW peaks c3 Ester Cleavage q3->c3 Benzoic acid peak s1 Add catalytic KI, increase temperature c1->s1 s2 Use excess amine, slow addition of R-Cl c2->s2 s3 Use anhydrous conditions, non-nucleophilic base c3->s3

Caption: A decision tree for troubleshooting common issues in the N-alkylation reaction.

References

Improving the stability of 2-Chloroethyl benzoate during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of 2-Chloroethyl benzoate (B1203000) during storage.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and storage of 2-Chloroethyl benzoate, providing potential causes and recommended solutions.

Problem Possible Causes Recommended Solutions
Decrease in Assay Value/Purity Over Time Hydrolysis: The ester functional group is susceptible to cleavage by water, especially in the presence of acidic or basic catalysts. This reaction yields benzoic acid and 2-chloroethanol.- Store in a tightly sealed container to minimize exposure to atmospheric moisture. - Use of desiccants (e.g., silica (B1680970) gel) within the secondary container is recommended. - Avoid storage in environments with high humidity. - Ensure all solvents and reagents used are anhydrous.
Thermal Degradation: Elevated temperatures can accelerate the decomposition of the molecule.- Store at recommended cool temperatures, ideally between 2-8°C for long-term storage. - Avoid exposure to direct heat sources.
Photodegradation: Exposure to UV or visible light can induce photochemical reactions leading to degradation.- Store in amber or opaque containers to protect from light. - Minimize exposure to light during handling and experiments.
Appearance of a Crystalline Precipitate Contamination: Introduction of impurities that act as nucleation sites.- Handle the compound in a clean and controlled environment. - Use clean, dry spatulas and glassware.
Hydrolysis: Formation of benzoic acid, which has limited solubility in non-polar solvents, can lead to its precipitation.- Follow the solutions for preventing hydrolysis mentioned above.
Discoloration of the Liquid (Yellowing) Oxidation: Reaction with atmospheric oxygen, potentially catalyzed by trace metal impurities.- Store under an inert atmosphere (e.g., nitrogen or argon). - Use high-purity solvents and reagents to minimize metal ion contamination.
Formation of Degradation Products: Some degradation products may be colored.- Implement and follow a regular stability testing schedule to monitor for the formation of impurities.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: For long-term storage, this compound should be stored in a tightly sealed, amber glass container in a cool (2-8°C), dry, and well-ventilated area, away from direct sunlight and sources of ignition. To minimize hydrolysis, storage under an inert atmosphere (nitrogen or argon) is recommended.

Q2: What are the primary degradation pathways for this compound?

A2: The primary degradation pathways are:

  • Hydrolysis: Cleavage of the ester bond to form benzoic acid and 2-chloroethanol. This is accelerated by both acidic and basic conditions.

  • Thermal Decomposition: At elevated temperatures, the molecule can decompose. Hazardous decomposition products include carbon oxides and hydrogen chloride.[1]

  • Photodegradation: Exposure to light, particularly UV radiation, can lead to the formation of radical species and subsequent degradation products.

Q3: How can I monitor the stability of my this compound sample?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach. This method should be able to separate the intact this compound from its potential degradation products, allowing for accurate quantification of the parent compound and detection of impurities. Gas Chromatography (GC) can also be used to assess purity.

Q4: What are the expected degradation products I should look for?

A4: The primary degradation products from hydrolysis are benzoic acid and 2-chloroethanol. Thermal decomposition may lead to the formation of various smaller molecules, including carbon oxides and hydrogen chloride.[1]

Q5: Is this compound sensitive to moisture?

A5: Yes, due to the presence of an ester linkage, it is susceptible to hydrolysis. It is crucial to protect the compound from moisture during storage and handling.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting a forced degradation study on this compound to understand its degradation pathways and to develop a stability-indicating analytical method.

Objective: To generate degradation products of this compound under various stress conditions (hydrolytic, oxidative, thermal, and photolytic) to an extent of 5-20% degradation.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with a UV detector

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Heat the mixture at 60°C for 24 hours.

    • Cool the solution, neutralize with 0.1 M NaOH, and dilute to a final concentration of 100 µg/mL with mobile phase.

    • Analyze by HPLC.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the mixture at room temperature for 8 hours.

    • Neutralize the solution with 0.1 M HCl and dilute to a final concentration of 100 µg/mL with mobile phase.

    • Analyze by HPLC.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute to a final concentration of 100 µg/mL with mobile phase.

    • Analyze by HPLC.

  • Thermal Degradation:

    • Place a solid sample of this compound in an oven at 80°C for 48 hours.

    • After exposure, dissolve the sample in methanol to prepare a 100 µg/mL solution.

    • Analyze by HPLC.

  • Photolytic Degradation:

    • Expose a solution of this compound (100 µg/mL in methanol) to UV light (254 nm) and visible light in a photostability chamber for a specified duration (e.g., 1.2 million lux hours for visible light and 200 watt-hours/square meter for UV light).

    • Analyze the exposed sample by HPLC, along with a dark control sample.

Data Analysis: For each stress condition, compare the chromatogram of the stressed sample with that of an unstressed control. Calculate the percentage degradation of this compound and identify the retention times of the degradation products.

Stability-Indicating HPLC Method

Column: C18 (4.6 x 150 mm, 5 µm) Mobile Phase: Acetonitrile:Water (60:40 v/v) Flow Rate: 1.0 mL/min Detection Wavelength: 230 nm Injection Volume: 10 µL Column Temperature: 30°C

Quantitative Data Summary

The following tables provide illustrative data on the stability of a typical benzoate ester under various conditions. This data is intended to serve as a general guide, and specific results for this compound may vary.

Table 1: Illustrative Hydrolytic Degradation of a Benzoate Ester

pHTemperature (°C)Half-life (t½) (hours)
350> 500
550350
750200
95050
11505

Table 2: Illustrative Thermal Degradation of a Benzoate Ester

Temperature (°C)Degradation after 30 days (%)
4< 0.1
251.5
405.2
6018.7

Visualizations

DegradationPathways cluster_hydrolysis Hydrolysis cluster_thermal Thermal Decomposition cluster_photo Photodegradation 2-CEB 2-Chloroethyl benzoate BenzoicAcid Benzoic Acid 2-CEB->BenzoicAcid H₂O / H⁺ or OH⁻ 2-Chloroethanol 2-Chloroethanol 2-CEB->2-Chloroethanol H₂O / H⁺ or OH⁻ 2-CEB_thermal 2-Chloroethyl benzoate Decomp_Products CO, CO₂, HCl, etc. 2-CEB_thermal->Decomp_Products Δ (Heat) 2-CEB_photo 2-Chloroethyl benzoate Radical_Intermediates Radical Intermediates 2-CEB_photo->Radical_Intermediates hν (Light) Photo_Products Photodegradation Products Radical_Intermediates->Photo_Products

Caption: Primary degradation pathways of this compound.

ExperimentalWorkflow Start Forced Degradation Study Prepare_Stock Prepare 1 mg/mL Stock Solution in Methanol Start->Prepare_Stock Stress_Conditions Apply Stress Conditions Prepare_Stock->Stress_Conditions Acid Acidic Hydrolysis (0.1 M HCl, 60°C) Stress_Conditions->Acid Base Basic Hydrolysis (0.1 M NaOH, RT) Stress_Conditions->Base Oxidation Oxidation (3% H₂O₂, RT) Stress_Conditions->Oxidation Thermal Thermal (80°C, Solid) Stress_Conditions->Thermal Photo Photolytic (UV/Vis Light) Stress_Conditions->Photo Sample_Prep Neutralize (if needed) & Dilute Samples Acid->Sample_Prep Base->Sample_Prep Oxidation->Sample_Prep Thermal->Sample_Prep Photo->Sample_Prep HPLC_Analysis Analyze by Stability- Indicating HPLC Method Sample_Prep->HPLC_Analysis Data_Analysis Analyze Data: % Degradation, Identify Products HPLC_Analysis->Data_Analysis End End Data_Analysis->End

References

Validation & Comparative

Validating the Structure of 2-Chloroethyl Benzoate: A Comparative NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The validation of 2-Chloroethyl benzoate's structure relies on the principle of group and substituent effects in NMR spectroscopy. By analyzing the well-established spectra of ethyl benzoate (B1203000) and 2-chloroethanol, we can predict the chemical shifts and splitting patterns for the protons and carbons in the target molecule. This guide presents the experimental data for the analogs alongside the predicted data for this compound, offering a clear framework for structural confirmation.

Comparative NMR Data Analysis

The following tables summarize the experimental ¹H and ¹³C NMR data for ethyl benzoate and 2-chloroethanol, and the predicted data for this compound. The assignments are based on established chemical shift ranges and the electronic effects of the substituents.

Table 1: ¹H NMR Data Comparison (CDCl₃)

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound (Predicted) H-2', H-6'~8.05Doublet (d)~7.5
H-4'~7.58Triplet (t)~7.4
H-3', H-5'~7.46Triplet (t)~7.8
-COO-CH₂-~4.60Triplet (t)~5.5
-CH₂-Cl~3.85Triplet (t)~5.5
Ethyl benzoate (Experimental) H-2', H-6'8.05Multiplet (m)-
H-3', H-4', H-5'7.58 - 7.40Multiplet (m)-
-COO-CH₂-4.39Quartet (q)7.1
-CH₃1.39Triplet (t)7.1
2-Chloroethanol (Experimental) -CH₂-OH~3.75Triplet (t)~5.7
-CH₂-Cl~3.65Triplet (t)~5.7
-OHVariableSinglet (s)-

Table 2: ¹³C NMR Data Comparison (CDCl₃)

CompoundCarbon AssignmentChemical Shift (δ, ppm)
This compound (Predicted) C=O~166.2
C-1'~129.8
C-2', C-6'~129.6
C-4'~133.3
C-3', C-5'~128.4
-COO-CH₂-~64.0
-CH₂-Cl~41.5
Ethyl benzoate (Experimental) [1][2]C=O166.5
C-1'130.6
C-2', C-6'129.6
C-4'132.8
C-3', C-5'128.3
-COO-CH₂-60.9
-CH₃14.3
2-Chloroethanol (Experimental) -CH₂-OH~63.0
-CH₂-Cl~46.0

Experimental Workflow for Structural Validation

The process of validating the structure of this compound using NMR data from its analogs follows a logical progression. The key steps involve acquiring the NMR spectra of the synthesized compound and then comparing it with the known data of the structural fragments.

G cluster_0 Data Acquisition cluster_1 Data Analysis and Comparison cluster_2 Structure Validation A Synthesize this compound B Prepare NMR Sample in CDCl3 A->B C Acquire 1H and 13C NMR Spectra B->C D Process NMR Data (Phasing, Baseline Correction) C->D E Assign Peaks in Experimental Spectra D->E F Compare Experimental Data with Predicted Values E->F H Confirm Presence of Benzoate and 2-Chloroethyl Moieties F->H G Analyze Data from Structural Analogs (Ethyl benzoate, 2-Chloroethanol) G->F I Verify Connectivity and Chemical Environment H->I J Structure Validated I->J

Caption: Workflow for the validation of this compound structure via NMR spectroscopy.

Experimental Protocols

1. Sample Preparation

Approximately 10-20 mg of the synthesized this compound is dissolved in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy

  • Instrument: A 400 MHz NMR spectrometer.

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Acquisition Parameters:

    • Spectral Width: ~16 ppm

    • Acquisition Time: ~4 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 16

  • Processing: The free induction decay (FID) is Fourier transformed with an exponential line broadening of 0.3 Hz. The spectrum is then phased and baseline corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

3. ¹³C NMR Spectroscopy

  • Instrument: A 100 MHz NMR spectrometer (corresponding to a 400 MHz proton frequency).

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: A standard proton-decoupled carbon experiment with a 30-degree pulse (e.g., 'zgpg30').

  • Acquisition Parameters:

    • Spectral Width: ~240 ppm

    • Acquisition Time: ~1 second

    • Relaxation Delay: 2 seconds

    • Number of Scans: 1024 (or more to achieve adequate signal-to-noise)

  • Processing: The FID is Fourier transformed with an exponential line broadening of 1.0 Hz. The spectrum is phased and baseline corrected. The chemical shifts are referenced to the residual solvent signal of CDCl₃ at 77.16 ppm.

References

Mass spectrometry fragmentation pattern of 2-Chloroethyl benzoate for confirmation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous identification and confirmation of chemical compounds is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of analytical methods for the confirmation of 2-Chloroethyl benzoate (B1203000), a benzoate ester, with a focus on its mass spectrometry fragmentation pattern and alternative spectroscopic techniques.

This document outlines the mass spectrometry fragmentation pathway of 2-Chloroethyl benzoate and presents a comparative overview of Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy for its confirmation. Detailed experimental protocols and performance characteristics are provided to assist in method selection and implementation.

Mass Spectrometry (MS) Fragmentation Pattern of this compound

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds like this compound. The electron ionization (EI) mass spectrum of this compound is characterized by a distinct fragmentation pattern that serves as a chemical fingerprint for its identification.

The molecular ion peak ([M]⁺) for this compound (C₉H₉ClO₂) is observed at a mass-to-charge ratio (m/z) of 184, corresponding to its molecular weight.[1][2] The fragmentation of this molecular ion leads to the formation of several characteristic fragment ions. The most prominent fragments include:

  • m/z 105: This base peak corresponds to the benzoyl cation ([C₆H₅CO]⁺), formed by the cleavage of the ester bond and loss of the 2-chloroethoxy radical.

  • m/z 122: This peak can be attributed to the benzoic acid radical cation, resulting from the loss of a chloroethene molecule.[2]

  • m/z 77: This fragment corresponds to the phenyl cation ([C₆H₅]⁺), arising from the loss of a carbonyl group from the benzoyl cation.

The presence of chlorine can also be identified by the isotopic pattern of chlorine-containing fragments, with the characteristic ~3:1 ratio of the ³⁵Cl and ³⁷Cl isotopes.

fragmentation mol This compound [M]⁺˙ m/z 184 loss1 - •OCH₂CH₂Cl mol->loss1 loss3 - C₂H₃Cl mol->loss3 frag1 Benzoyl cation [C₇H₅O]⁺ m/z 105 loss2 - CO frag1->loss2 frag2 Phenyl cation [C₆H₅]⁺ m/z 77 frag3 [M - C₂H₃Cl]⁺˙ m/z 122 loss1->frag1 loss2->frag2 loss3->frag3

Fragmentation pathway of this compound in EI-MS.

Comparison of Analytical Methods

While GC-MS is a primary tool for the confirmation of this compound, other spectroscopic techniques offer complementary information and can be used for structural elucidation and confirmation. The following table summarizes the key performance characteristics of GC-MS, NMR, and FTIR for the analysis of this compound.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) SpectroscopyFourier-Transform Infrared (FTIR) Spectroscopy
Principle Separation by chromatography, identification by mass-to-charge ratio and fragmentation pattern.Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing detailed structural information.Absorption of infrared radiation by molecular vibrations, identifying functional groups.
Information Provided Molecular weight and fragmentation pattern for structural confirmation.Unambiguous structure determination and quantitation.Presence of specific functional groups (e.g., C=O, C-O, C-Cl).
Sample Requirements Volatile and thermally stable sample, typically in solution (µg to ng scale).Soluble sample in a deuterated solvent (mg scale).Neat liquid, solid, or solution (µg to mg scale).
Limit of Detection (LOD) Low (ng/mL to pg/mL).High (µg/mL to mg/mL).Moderate (µg/mL to ng/mL).
Limit of Quantitation (LOQ) Low (ng/mL to pg/mL).High (µg/mL to mg/mL).Moderate (µg/mL to ng/mL).
Linearity Excellent over a wide concentration range.Good for quantitative NMR (qNMR).Limited for quantitative analysis.
Specificity High, based on retention time and mass spectrum.Very high, provides unique structural fingerprint.Moderate, identifies functional groups which may be present in other compounds.

Experimental Protocols

Detailed experimental protocols for each technique are provided below. These are general guidelines and may require optimization based on the specific instrumentation and sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., ethyl acetate (B1210297) or dichloromethane) at a concentration of 1 mg/mL.

  • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.1 µg/mL to 10 µg/mL.

GC Conditions:

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp at 10°C/min to 280°C, and hold for 5 minutes.

MS Conditions:

  • Ion Source Temperature: 230°C.

  • Ionization Energy: 70 eV.

  • Mass Range: m/z 40-400.

  • Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis, monitoring ions m/z 105, 122, and 184.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is desired.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Sequence: Standard single-pulse experiment.

  • Number of Scans: 16-64.

  • Relaxation Delay: 5 seconds.

  • Spectral Width: -2 to 12 ppm.

¹³C NMR Acquisition Parameters:

  • Pulse Sequence: Proton-decoupled single-pulse experiment.

  • Number of Scans: 1024 or more, depending on concentration.

  • Relaxation Delay: 2 seconds.

  • Spectral Width: 0 to 200 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

  • Place a single drop of liquid this compound directly onto the ATR crystal.

  • Alternatively, for solid samples, a small amount of the solid can be pressed against the crystal. If the sample is in solution, a drop of the solution can be placed on the crystal and the solvent allowed to evaporate.

FTIR Acquisition Parameters:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Mode: Transmittance or Absorbance.

  • A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Workflow for Compound Confirmation

The following diagram illustrates a general workflow for the confirmation of a known compound using the analytical techniques discussed.

workflow start Obtain Sample prep Sample Preparation (Dissolution/Dilution) start->prep gcms GC-MS Analysis prep->gcms nmr NMR Analysis prep->nmr ftir FTIR Analysis prep->ftir data_gcms Acquire Mass Spectrum & Chromatogram gcms->data_gcms data_nmr Acquire ¹H & ¹³C Spectra nmr->data_nmr data_ftir Acquire IR Spectrum ftir->data_ftir compare_gcms Compare with Reference Spectrum data_gcms->compare_gcms compare_nmr Compare with Reference Spectra data_nmr->compare_nmr compare_ftir Compare with Reference Spectrum data_ftir->compare_ftir confirm Compound Confirmed compare_gcms->confirm compare_nmr->confirm compare_ftir->confirm

General workflow for compound confirmation.

References

A Comparative Analysis of the Reactivity of 2-Chloroethyl Benzoate and 2-Bromoethyl Benzoate in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 2-chloroethyl benzoate (B1203000) and 2-bromoethyl benzoate. These compounds are important intermediates in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. The primary focus of this comparison is the reactivity of the 2-haloethyl side chain in nucleophilic substitution reactions, a critical transformation for introducing molecular diversity.

Core Principles: The Decisive Role of the Leaving Group

The reactivity of both 2-chloroethyl benzoate and 2-bromoethyl benzoate in nucleophilic substitution reactions is primarily governed by the nature of the halogen atom, which acts as the leaving group. For a primary alkyl halide, the reaction typically proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism. The rate of an S(_N)2 reaction is dependent on the concentrations of both the substrate and the nucleophile.

The key factor differentiating the reactivity of these two compounds is the ability of the halide to depart from the carbon atom. A superior leaving group is one that can better stabilize the negative charge it acquires upon departure. The two main factors that determine the leaving group ability of the halide are:

  • Basicity: Weaker bases are more stable as anions and are therefore better leaving groups. Hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl), which means that the bromide ion (Br⁻) is a weaker base than the chloride ion (Cl⁻). Consequently, bromide is a better leaving group.[1][2]

  • Bond Strength: The carbon-halogen bond must be broken during the reaction. The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond.[3] This weaker bond requires less energy to break, leading to a lower activation energy for the reaction.

Based on these fundamental principles, 2-bromoethyl benzoate is expected to be significantly more reactive than this compound in S(_N)2 reactions.

Quantitative Data Summary

While direct side-by-side kinetic studies for these specific molecules are not extensively available in the public domain, the established principles of physical organic chemistry allow for a clear qualitative and semi-quantitative comparison. The following table illustrates the expected differences in performance for a typical nucleophilic substitution reaction under identical conditions.

PropertyThis compound2-Bromoethyl BenzoateJustification
Relative Reactivity in Nucleophilic Substitution LowerHigherThe C-Br bond is weaker than the C-Cl bond, and bromide is a weaker base, making it a better leaving group.[3][4]
Leaving Group Ability Moderate (Cl⁻)Good (Br⁻)Weaker bases are better leaving groups; HBr is a stronger acid than HCl.[1][2][5]
C-X Bond Strength (approx. kJ/mol) ~339~285The C-Br bond is weaker and requires less energy to break.[3]
Typical Reaction Conditions More forcing conditions (higher temperature, longer reaction time) may be required.Milder reaction conditions can be employed.Due to higher reactivity, reactions can often be run at lower temperatures or for shorter durations.
Expected Yield Generally lowerGenerally higherBetter leaving group ability often leads to more efficient and complete reactions.

Experimental Protocols

The following is a representative experimental protocol for a nucleophilic substitution reaction with a generic amine nucleophile. This protocol can be adapted for either this compound or 2-bromoethyl benzoate, with the expectation that the reaction with the bromo- derivative will proceed more rapidly and/or at a lower temperature.

Synthesis of N-Substituted-2-(benzoyloxy)ethanamine

Materials:

  • This compound or 2-bromoethyl benzoate (1.0 eq)

  • Primary or secondary amine (e.g., benzylamine) (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a solution of this compound or 2-bromoethyl benzoate (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq) and the amine (1.2 eq).

  • Stir the reaction mixture at an appropriate temperature (e.g., 60-80°C) for the required time (e.g., 12-24 hours). The reaction with 2-bromoethyl benzoate is expected to be complete at a lower temperature or in a shorter time.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired N-substituted-2-(benzoyloxy)ethanamine.

Visualizing the Reactivity Comparison

The following diagrams illustrate the key chemical concepts and the logical flow of the reactivity comparison.

SN2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Nu Nucleophile (Nu⁻) TS [Nu---C---X]⁻ Nu->TS Attack Substrate 2-Haloethyl Benzoate Substrate->TS Product Substituted Product TS->Product LG Leaving Group (X⁻) TS->LG Departure

Caption: General mechanism for the S(_N)2 reaction.

Reactivity_Comparison Reactivity Reactivity Comparison LeavingGroup Leaving Group Ability Reactivity->LeavingGroup BondStrength C-X Bond Strength LeavingGroup->BondStrength Basicity Basicity of Leaving Group LeavingGroup->Basicity Bromo 2-Bromoethyl Benzoate BondStrength->Bromo Weaker C-Br Bond Chloro This compound BondStrength->Chloro Stronger C-Cl Bond Basicity->Bromo Br⁻ is a weaker base Basicity->Chloro Cl⁻ is a stronger base Conclusion Bromo > Chloro in Reactivity Bromo->Conclusion Chloro->Conclusion

Caption: Logical flow of the reactivity comparison.

References

Comparative Guide to HPLC-UV Method Development for the Purity Analysis of 2-Chloroethyl Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of a developed High-Performance Liquid Chromatography (HPLC) with UV detection method for the purity analysis of 2-Chloroethyl benzoate (B1203000) against alternative chromatographic conditions. Detailed experimental protocols, comparative data, and logical workflows are presented to assist researchers, scientists, and drug development professionals in establishing a robust analytical method for quality control and stability studies.

Introduction

2-Chloroethyl benzoate is an organic ester with applications in chemical synthesis. Ensuring its purity is critical for downstream applications, particularly in the pharmaceutical and specialty chemical industries. High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful and widely used technique for the separation, identification, and quantification of impurities in drug substances and related compounds.[1][2] The development of a robust and reliable HPLC method is essential for accurate purity assessment.[1] This guide outlines a systematic approach to developing an HPLC-UV method for this compound and compares it with an alternative method to provide a basis for method selection and further optimization.

Potential Impurities in this compound

The primary synthesis route for this compound involves the reaction of benzoyl chloride with 2-chloroethanol.[3] Based on this, potential impurities may include:

  • Starting Materials: Benzoic acid, Benzoyl chloride, 2-Chloroethanol

  • By-products: Ethylene glycol dibenzoate, 2-Hydroxyethyl benzoate

  • Degradation Products: Benzoic acid (from hydrolysis)

A successful HPLC method must be able to separate the main component, this compound, from these and other potential unknown impurities.

HPLC-UV Method Development Workflow

The development of a stability-indicating HPLC method involves a systematic process to ensure the method is robust, accurate, and precise.[4][5] The general workflow for the development of the proposed method is illustrated below.

hplc_method_development_workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation A Define Analytical Target Profile (ATP) B Select Column Chemistries (e.g., C18, Phenyl) A->B C Screen Mobile Phases (pH, Organic Modifier) B->C D Optimize Gradient Profile C->D Select best conditions E Fine-tune Flow Rate and Temperature D->E F Select Optimal UV Wavelength E->F G Specificity & Peak Purity F->G Final Method H Linearity, Range, Accuracy, Precision G->H I Robustness & Stability H->I

Caption: Workflow for HPLC-UV Method Development.

Proposed and Alternative HPLC-UV Methods

Two potential HPLC-UV methods for the purity analysis of this compound are presented below. Method 1 is the proposed primary method, and Method 2 serves as an alternative for comparison.

ParameterMethod 1 (Proposed)Method 2 (Alternative)
Column C18 (e.g., Waters Symmetry C18, 250 x 4.6 mm, 5 µm)Phenyl (e.g., Phenomenex Kinetex Phenyl-Hexyl, 150 x 4.6 mm, 2.6 µm)
Mobile Phase A 0.1% Phosphoric acid in Water0.1% Formic acid in Water
Mobile Phase B AcetonitrileMethanol
Gradient 0-5 min: 40% B, 5-25 min: 40-80% B, 25-30 min: 80% B, 30.1-35 min: 40% B0-3 min: 50% B, 3-15 min: 50-90% B, 15-20 min: 90% B, 20.1-25 min: 50% B
Flow Rate 1.0 mL/min1.2 mL/min
Column Temperature 30 °C35 °C
Injection Volume 10 µL5 µL
UV Detection 230 nm230 nm and 254 nm
Diluent Acetonitrile:Water (50:50, v/v)Methanol:Water (50:50, v/v)

Rationale for Method Selection:

  • Method 1 (Proposed): A standard C18 column is a robust starting point for the separation of moderately non-polar compounds like benzoate esters.[6][7] The use of a phosphate (B84403) buffer is common for controlling peak shape. Acetonitrile is often chosen for its lower viscosity and UV transparency. The gradient is designed to provide good separation of potential impurities with varying polarities.

  • Method 2 (Alternative): A Phenyl column offers a different selectivity, which can be beneficial if co-elution is observed on a C18 column.[4] Methanol as the organic modifier can also alter selectivity compared to acetonitrile. A shorter column with smaller particles may provide higher efficiency and faster analysis times.

Detailed Experimental Protocols

5.1. Method 1: Proposed HPLC-UV Method

Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Phosphoric acid (AR grade)

  • Water (HPLC grade)

  • This compound reference standard

  • This compound sample for analysis

Chromatographic Conditions:

  • Column: C18 (e.g., Waters Symmetry C18, 250 x 4.6 mm, 5 µm)

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 40% B

    • 5-25 min: 40% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 40% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detection Wavelength: 230 nm

Sample Preparation:

  • Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve in 100 mL of diluent (Acetonitrile:Water, 50:50, v/v) to obtain a concentration of 100 µg/mL.

  • Sample Solution: Accurately weigh about 10 mg of the this compound sample and dissolve in 100 mL of diluent to obtain a concentration of 100 µg/mL.

5.2. Method 2: Alternative HPLC-UV Method

Follow the same instrumentation and reagent guidelines as Method 1, with the following modifications to the chromatographic conditions and sample preparation.

Chromatographic Conditions:

  • Column: Phenyl (e.g., Phenomenex Kinetex Phenyl-Hexyl, 150 x 4.6 mm, 2.6 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Methanol

  • Gradient Program:

    • 0-3 min: 50% B

    • 3-15 min: 50% to 90% B

    • 15-20 min: 90% B

    • 20.1-25 min: 50% B (re-equilibration)

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 5 µL

  • UV Detection Wavelength: 230 nm and 254 nm

Sample Preparation:

  • Diluent: Methanol:Water (50:50, v/v)

  • Prepare standard and sample solutions as described in Method 1, using the appropriate diluent.

Expected Chromatographic Separation

The proposed HPLC method is designed to separate this compound from its potential process-related impurities and degradation products. The expected elution order would be based on the polarity of the compounds, with more polar compounds eluting earlier in a reversed-phase system.

separation_diagram cluster_0 Expected Chromatogram Detector Response Detector Response Time Time p1 Benzoic Acid p2 2-Chloroethanol p3 2-Hydroxyethyl benzoate p4 This compound (API) p5 Benzoyl Chloride p6 Ethylene glycol dibenzoate

Caption: Expected Elution Order of Impurities.

Conclusion

The proposed HPLC-UV method provides a robust and reliable approach for the purity analysis of this compound. The systematic method development workflow ensures that the final method is suitable for its intended purpose.[8] The comparison with an alternative method highlights the importance of considering different column chemistries and mobile phase compositions to achieve optimal separation.[4] The provided experimental protocols serve as a detailed guide for implementation in a laboratory setting. This comparative guide should enable researchers and analytical scientists to select and develop a suitable HPLC-UV method for the quality control of this compound.

References

Comparative study of different catalysts for 2-Chloroethyl benzoate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-Chloroethyl benzoate (B1203000), a key intermediate in the pharmaceutical and fine chemical industries, is accomplished through various catalytic routes. The choice of catalyst profoundly influences reaction efficiency, selectivity, and overall process sustainability. This guide provides a comparative analysis of different catalysts, supported by experimental data, to facilitate the selection of the optimal catalytic system for specific research and production requirements.

Catalyst Performance Comparison

The efficacy of various catalysts for the synthesis of 2-Chloroethyl benzoate is summarized in the table below, highlighting key performance indicators to aid in catalyst selection.

CatalystCatalyst TypeReactantsReaction ConditionsYield (%)Reference
Cesium Carbonate (Cs₂CO₃)Inorganic BaseBenzoyl chloride, 1,2-dichloroethaneNot specified99%[1]
Potassium Carbonate (K₂CO₃)Inorganic BaseBenzoyl chloride, 1,2-dichloroethaneNot specified45%[1]
Sodium Carbonate (Na₂CO₃)Inorganic BaseBenzoyl chloride, 1,2-dichloroethaneNot specified<5%[1]
Lithium Carbonate (Li₂CO₃)Inorganic BaseBenzoyl chloride, 1,2-dichloroethaneNot specified0%[1]
Tetra-n-butylphosphonium bromidePhase-Transfer Catalyst2-Chloroethyl methyl carbonate, Benzoyl chloride150°C, 3 hours59%[1]
Sulfuric Acid (H₂SO₄)Brønsted AcidBenzoic acid, 2-Chloroethanol (B45725)Reflux>85% (analogous esters)[1]
p-Toluenesulfonic acid (p-TSA)Brønsted AcidBenzoic acid, 2-ChloroethanolRefluxCommonly used[1]
SO₃H-C/SiO₂Solid AcidPolysorbate 20, Benzoyl chlorideNot specified9%[1]
Zr/Ti Solid AcidSolid Lewis AcidBenzoic acid derivatives, AlcoholsNot specifiedHigh (for benzoates)
Amberlyst-15Solid Acid (Ion-Exchange Resin)Benzoic acid, 2-ChloroethanolNot specifiedCommonly used[1]

Experimental Protocols

Detailed methodologies for the synthesis of this compound using representative catalysts from different classes are provided below.

Inorganic Base Catalysis (e.g., Cesium Carbonate)

This method has demonstrated high efficacy in the synthesis of this compound.

  • Materials: Benzoyl chloride, 1,2-dichloroethane, Cesium Carbonate (Cs₂CO₃).

  • Procedure: A detailed study highlighted the superior performance of Cesium Carbonate as a catalyst in the reaction between benzoyl chloride and 1,2-dichloroethane, achieving a 99% yield.[1] While specific reaction conditions such as temperature and reaction time were not detailed in the provided search results, the protocol would typically involve the reaction of the substrates in the presence of the solid base catalyst, likely in a suitable solvent, followed by workup and purification of the product.

Phase-Transfer Catalysis (e.g., Tetra-n-butylphosphonium bromide)

Phase-transfer catalysts facilitate the reaction between reactants in different phases.

  • Materials: 2-Chloroethyl methyl carbonate (0.05 mole), Benzoyl chloride (0.05 mole), Tetra-n-butylphosphonium bromide (0.0025 mole).

  • Procedure:

    • A mixture of 2-chloroethyl methyl carbonate, benzoyl chloride, and tetra-n-butylphosphonium bromide is heated to 150°C.

    • The reaction is allowed to proceed for 3 hours, during which gas evolution ceases.

    • The product, this compound, is isolated by distillation. This procedure yields 5.44 g (59%) of the desired product.[1]

Brønsted Acid Catalysis (e.g., Sulfuric Acid)

Traditional acid catalysis is a common method for esterification.

  • Materials: Benzoic acid, 2-Chloroethanol, concentrated Sulfuric Acid (H₂SO₄).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, benzoic acid and an excess of 2-chloroethanol are mixed.

    • A catalytic amount of concentrated sulfuric acid is cautiously added.

    • The mixture is heated to reflux and maintained at that temperature for a specified period (e.g., 24-48 hours for analogous esters) until the reaction is complete, as monitored by a suitable technique (e.g., TLC).[1]

    • After cooling, the reaction mixture is worked up by washing with water and a mild base (e.g., sodium bicarbonate solution) to neutralize the acid catalyst.

    • The organic layer is separated, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.

    • The crude product is then purified by distillation.

Solid Acid Catalysis (e.g., Amberlyst-15)

The use of solid acid catalysts simplifies product purification and catalyst recovery.

  • Materials: Benzoic acid, 2-Chloroethanol, Amberlyst-15 resin.

  • Procedure:

    • A mixture of benzoic acid, 2-chloroethanol, and Amberlyst-15 is placed in a round-bottom flask.

    • The mixture is heated, typically under reflux, with vigorous stirring to ensure good contact between the reactants and the catalyst.

    • The reaction progress is monitored by TLC or GC.

    • Upon completion, the reaction mixture is cooled, and the solid catalyst is removed by filtration.

    • The filtrate, containing the product, is then subjected to a standard workup procedure, including washing with a base to remove any unreacted benzoic acid, followed by drying and purification by distillation. The recovered Amberlyst-15 can often be washed, dried, and reused.

Visualizing the Synthesis Workflow

To provide a clearer understanding of the experimental processes, the following diagrams, generated using the DOT language, illustrate a generalized workflow for the synthesis of this compound.

Experimental_Workflow cluster_reactants Reactant Preparation cluster_reaction Catalytic Reaction cluster_workup Product Isolation & Purification cluster_analysis Analysis Reactants Benzoic Acid Derivative (e.g., Benzoic Acid, Benzoyl Chloride) Catalyst Select Catalyst (e.g., Acid, Base, PTC, Solid Acid) Alcohol 2-Chloroethanol ReactionVessel Combine Reactants & Catalyst in Solvent Catalyst->ReactionVessel Heating Heat & Stir (Reflux or specific temp.) ReactionVessel->Heating Quenching Cool & Quench Reaction Heating->Quenching Extraction Liquid-Liquid Extraction (if applicable) Quenching->Extraction Washing Wash with Base/Water Extraction->Washing Drying Dry Organic Layer Washing->Drying Purification Purify by Distillation Drying->Purification Characterization Characterize Product (NMR, IR, MS) Purification->Characterization Signaling_Pathway cluster_reactants Starting Materials cluster_catalysis Catalytic Cycle cluster_product Final Product Benzoyl_Derivative Benzoyl Derivative (Acid or Chloride) Activation Activation of Benzoyl Group Benzoyl_Derivative->Activation Chloroethanol 2-Chloroethanol Nucleophilic_Attack Nucleophilic Attack by 2-Chloroethanol Chloroethanol->Nucleophilic_Attack Catalyst Catalyst (H⁺, Base, etc.) Catalyst->Activation Activation->Nucleophilic_Attack Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Intermediate Elimination Elimination of Leaving Group (H₂O or Cl⁻) Intermediate->Elimination Elimination->Catalyst Regeneration Product This compound Elimination->Product

References

A Comparative Guide to Benzoylating Agents in Organic Synthesis: 2-Chloroethyl Benzoate and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the introduction of a benzoyl group is a fundamental transformation, crucial for protecting group strategies, enhancing the biological activity of molecules, and synthesizing key intermediates. The choice of a benzoylating agent is paramount, influencing reaction efficiency, selectivity, and overall yield. This guide provides an objective comparison of 2-Chloroethyl benzoate (B1203000) against other common benzoylating agents, supported by experimental data to inform your selection process.

Overview of Benzoylating Agents

Benzoylating agents are a class of reagents that introduce a benzoyl group (C₆H₅CO-) into a molecule, typically by reacting with nucleophiles such as alcohols, amines, and thiols. The reactivity and selectivity of these agents vary significantly, dictating their suitability for different synthetic challenges. This guide focuses on a comparative analysis of 2-Chloroethyl benzoate, benzoyl chloride, benzoic anhydride (B1165640), and benzoyl cyanide.

This compound stands out due to its dual reactivity. While it can act as a standard benzoylating agent through transesterification, the presence of the chloroethyl group provides a reactive handle for subsequent nucleophilic substitutions, making it a valuable building block for more complex molecules.[1][2]

Benzoyl chloride is a widely used, highly reactive benzoylating agent due to its low cost and ready availability.[3] Its high reactivity, however, can sometimes lead to a lack of selectivity in complex molecules. It is often used in the presence of a base like pyridine (B92270) or sodium hydroxide (B78521) to neutralize the HCl byproduct.[4]

Benzoic anhydride is a less reactive and less hazardous alternative to benzoyl chloride. Its lower reactivity can be advantageous in achieving higher selectivity. However, one equivalent of benzoic acid is produced as a byproduct, which can complicate purification.

Benzoyl cyanide offers unique reactivity, particularly in the regioselective benzoylation of polyhydroxylated compounds like carbohydrates.[5][6] The cyanide ion generated during the reaction can play a crucial role in directing the regioselectivity through hydrogen bonding.[6]

Performance Comparison: A Data-Driven Analysis

The selection of a benzoylating agent is often guided by the specific substrate and the desired outcome. The following tables summarize experimental data for different agents under various conditions, highlighting their performance in terms of yield and selectivity.

Table 1: Benzoylation of Amines and Alcohols
SubstrateBenzoylating AgentCatalyst/ConditionsReaction TimeYield (%)Reference
Aniline (B41778)Benzoyl ChloridePyridine/Basic Alumina (B75360), Microwave (300W)1.5 min95[7][8]
BenzylamineBenzoyl ChlorideNeat, Room Temperature3-5 min94[9]
PhenolBenzoyl ChloridePyridine/Basic Alumina, Microwave (300W)2 min92[7][8]
Benzyl AlcoholBenzoyl ChlorideCuO, Solvent-Free, Room Temperature5 min96
AnilineBenzoic Anhydride---[9]
AlcoholsBenzoic AnhydrideTiCl₂(ClO₄)₂-High
Table 2: Regioselective Benzoylation of Carbohydrates
SubstrateBenzoylating AgentCatalyst/ConditionsMajor ProductYield (%)Reference
α-SEt d-galactopyranosideBenzoyl ChloridePyridine, -40°C2,3,6-tri-O-benzoate89[10]
α-SPh d-galactopyranosideBenzoyl ChloridePyridine, -40°C2,3,6-tri-O-benzoate78[10]
Unprotected β-D-glucopyranosidesBenzoyl CyanideEt₃N3,6-di-O-benzoateHigh[5]
Unprotected β-D-quinovopyranosidesBenzoyl CyanideEt₃N3-O-benzoateHigh[5]

Experimental Protocols

Protocol 1: Solvent-Free Benzoylation of Aniline using Benzoyl Chloride under Microwave Irradiation

Materials:

  • Aniline (2 mmol)

  • Benzoyl chloride (4 mmol)

  • Pyridine (0.6 mmol)

  • Basic alumina (2 g)

  • Methylene (B1212753) chloride

  • Sodium sulfate

Procedure:

  • In a 50 mL beaker, combine aniline (2 mmol), benzoyl chloride (4 mmol), pyridine (0.6 mmol), and basic alumina (2 g).

  • Stir the mixture to obtain a free-flowing powder.

  • Irradiate the mixture in a microwave oven at 300 W for 1.5 minutes. Monitor the reaction progress by TLC.

  • After cooling to room temperature, extract the product with methylene chloride (3 x 15 mL).

  • Wash the combined organic extracts with water and dry over sodium sulfate.

  • Remove the solvent under reduced pressure and crystallize the product from a suitable solvent (e.g., EtOAc-pet. ether).[7]

Protocol 2: Regioselective Benzoylation of a β-D-glucopyranoside with Benzoyl Cyanide

Materials:

  • Unprotected β-D-glucopyranoside

  • Benzoyl cyanide (BzCN)

  • Triethylamine (B128534) (Et₃N)

  • Appropriate solvent (e.g., acetonitrile)

Procedure:

  • Dissolve the unprotected β-D-glucopyranoside in the chosen solvent.

  • Add a catalytic amount of triethylamine (Et₃N).

  • Add benzoyl cyanide (BzCN) to the reaction mixture.

  • Stir the reaction at the appropriate temperature (e.g., room temperature or below) and monitor by TLC.

  • Upon completion, quench the reaction and purify the product by column chromatography to isolate the regioselectively benzoylated glucopyranoside.[5]

Selecting the Right Benzoylating Agent: A Logical Workflow

The choice of a benzoylating agent is a critical decision in the planning of a synthetic route. The following diagram illustrates a logical workflow to guide this selection process.

Benzoylating_Agent_Selection start Define Synthetic Goal substrate Substrate Characteristics (e.g., polyol, amine, sensitive groups) start->substrate desired_outcome Desired Outcome (e.g., high yield, regioselectivity, chemoselectivity, green conditions) start->desired_outcome agent_choice Select Benzoylating Agent substrate->agent_choice desired_outcome->agent_choice bzcl Benzoyl Chloride (High Reactivity, Low Cost) agent_choice->bzcl High Reactivity Needed? bz2o Benzoic Anhydride (Moderate Reactivity, Higher Selectivity) agent_choice->bz2o Selectivity a Concern? bzcn Benzoyl Cyanide (High Regioselectivity for Polyols) agent_choice->bzcn Regioselectivity in Polyols? ceb This compound (Dual Functionality) agent_choice->ceb Dual Functionality Required? outcome_bzcl High Yield, Simple Substrates bzcl->outcome_bzcl outcome_bz2o Improved Selectivity, Avoids Harsh Conditions bz2o->outcome_bz2o outcome_bzcn Regioselective Protection of Carbohydrates bzcn->outcome_bzcn outcome_ceb Introduction of Benzoyl Group and a Reactive Handle for Further Synthesis ceb->outcome_ceb

Caption: A decision-making workflow for selecting a suitable benzoylating agent.

Conclusion

The selection of an appropriate benzoylating agent is a nuanced decision that depends on the specific requirements of the organic synthesis. While benzoyl chloride remains a workhorse for its high reactivity and cost-effectiveness, alternatives like benzoic anhydride and benzoyl cyanide offer distinct advantages in terms of selectivity and regiocontrol, respectively. This compound presents a unique proposition with its dual functionality, serving not only as a benzoylating agent but also as a versatile building block for subsequent transformations. The experimental data and protocols provided in this guide aim to equip researchers with the necessary information to make informed decisions, optimizing their synthetic strategies for efficiency and success.

References

A Comparative Guide to the Cross-Validation of Analytical Results for 2-Chloroethyl Benzoate Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Cross-Validation in Analytical Chemistry

Cross-validation of analytical results is a critical process to ensure the reliability and consistency of data by comparing results from two or more distinct methods.[1] The use of orthogonal methods, which rely on fundamentally different physicochemical principles, is a cornerstone of this approach. For the characterization of 2-Chloroethyl benzoate (B1203000), a combination of chromatographic and spectroscopic techniques is recommended. This guide will focus on Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are designed to be a starting point for laboratory implementation and may require optimization based on specific instrumentation and sample characteristics.

2.1 Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like 2-Chloroethyl benzoate, providing both quantitative purity information and structural confirmation through mass spectral data.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).

  • Sample Preparation: Prepare a 100 µg/mL solution of this compound in high-purity ethyl acetate. For quantitative analysis, an internal standard such as n-tridecane can be used.

  • GC Conditions:

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column.[2]

    • Inlet Temperature: 250 °C

    • Oven Temperature Program: Initial temperature of 100 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.[2]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injection Volume: 1 µL (splitless mode).

  • MS Conditions:

    • Ion Source Temperature: 230 °C

    • Transfer Line Temperature: 280 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

2.2 High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique suitable for a wide range of compounds and is particularly useful for purity determination and quantification.

  • Instrumentation: An HPLC system with a UV-Vis detector (e.g., Agilent 1260 Infinity II).

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in the mobile phase.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (70:30 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 230 nm.

    • Injection Volume: 10 µL.

2.3 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used for quantitative analysis (qNMR) to determine purity.

  • Instrumentation: A 400 MHz NMR spectrometer.

  • Sample Preparation: Dissolve approximately 10 mg of this compound in 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • ¹H NMR Acquisition:

    • Pulse Program: Standard proton acquisition.

    • Number of Scans: 16

    • Relaxation Delay: 5 seconds (for quantitative analysis).

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled carbon acquisition.

    • Number of Scans: 1024

    • Relaxation Delay: 2 seconds.

2.4 Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify functional groups present in the molecule, confirming the compound's identity.

  • Instrumentation: An FTIR spectrometer with a universal attenuated total reflectance (UATR) accessory.

  • Sample Preparation: Place a small drop of neat liquid this compound directly on the ATR crystal.

  • FTIR Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16.

Data Presentation and Comparison

The following tables summarize the expected quantitative and qualitative data from the analysis of a representative batch of this compound.

Table 1: Purity and Assay Comparison

Analytical MethodPurity (%)Assay (mg/g)Key Observations
GC-MS 99.5995High sensitivity for volatile impurities.
HPLC-UV 99.2992Good precision for non-volatile impurities.
Quantitative ¹H NMR 99.4994Absolute quantification without a reference standard of the analyte.

Table 2: Structural Confirmation Data

Analytical MethodKey Data PointsInterpretation
GC-MS m/z (relative intensity): 184 (M⁺, 15%), 186 (M⁺+2, 5%), 105 (100%), 77 (30%).Molecular ion peak confirms the molecular weight. The isotopic pattern of chlorine is observed. The base peak at m/z 105 corresponds to the benzoyl cation, and m/z 77 to the phenyl cation.[3]
¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.05 (d, 2H), 7.58 (t, 1H), 7.45 (t, 2H), 4.55 (t, 2H), 3.80 (t, 2H).Signals correspond to the aromatic protons of the benzoate group and the two methylene (B1212753) groups of the chloroethyl moiety, confirming the connectivity.[3]
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 166.2, 133.3, 130.0, 129.7, 128.5, 65.5, 41.3.Resonances are consistent with the carbonyl carbon, aromatic carbons, and the two aliphatic carbons of the chloroethyl group.
FTIR (neat) ν (cm⁻¹): ~1720 (C=O stretch), ~1270 & 1100 (C-O stretch), ~710 (C-Cl stretch).Characteristic absorption bands confirm the presence of the ester functional group and the carbon-chlorine bond.

Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of the cross-validation process and the individual analytical workflows.

CrossValidationWorkflow cluster_0 Cross-Validation of this compound Characterization cluster_1 Primary Analysis (Purity & Identity) cluster_2 Structural Confirmation Sample Sample of This compound GCMS GC-MS Analysis Sample->GCMS HPLC HPLC Analysis Sample->HPLC NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR DataComparison Data Comparison and Evaluation GCMS->DataComparison HPLC->DataComparison NMR->DataComparison FTIR->DataComparison FinalReport Final Characterization Report DataComparison->FinalReport

Cross-validation workflow for this compound.

AnalyticalWorkflows cluster_GCMS GC-MS Workflow cluster_HPLC HPLC Workflow GCMS_Prep Sample Preparation (in Ethyl Acetate) GCMS_Inject GC Injection and Separation GCMS_Prep->GCMS_Inject GCMS_Detect MS Detection (EI, Scan) GCMS_Inject->GCMS_Detect GCMS_Data Data Analysis (Purity, Mass Spectrum) GCMS_Detect->GCMS_Data HPLC_Prep Sample Preparation (in Mobile Phase) HPLC_Inject HPLC Injection and Separation HPLC_Prep->HPLC_Inject HPLC_Detect UV-Vis Detection (230 nm) HPLC_Inject->HPLC_Detect HPLC_Data Data Analysis (Purity, Retention Time) HPLC_Detect->HPLC_Data

Individual analytical workflows for GC-MS and HPLC.

Conclusion

The cross-validation of analytical results using orthogonal methods like GC-MS, HPLC, NMR, and FTIR provides a comprehensive and robust characterization of this compound. Each technique offers unique insights into the compound's identity, purity, and structure. By comparing the data from these disparate techniques, researchers can build a high-confidence analytical profile, which is essential for regulatory submissions and ensuring the quality and consistency of drug development processes. This guide serves as a practical resource for implementing a thorough cross-validation strategy in the laboratory.

References

A Comparative Guide to the Synthesis of 2-Chloroethyl Benzoate: Benchmarking Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-chloroethyl benzoate (B1203000), a key intermediate in the pharmaceutical and chemical industries, can be achieved through various synthetic pathways. The efficiency of these routes, measured by factors such as yield, reaction time, and the nature of reagents and catalysts, is a critical consideration for laboratory-scale research and industrial production. This guide provides an objective comparison of the most common methods for synthesizing 2-chloroethyl benzoate, supported by experimental data to inform the selection of the most suitable protocol.

Comparison of Synthetic Routes

The selection of a synthetic route for this compound is often a trade-off between yield, reaction conditions, and the cost or handling requirements of the starting materials. The following table summarizes the key quantitative data for the primary synthesis methodologies.

Synthesis Route Reactants Catalyst/Promoter Reaction Temperature Reaction Time Reported Yield
Acylation of 2-Chloroethanol (B45725)Benzoyl chloride, 2-ChloroethanolNone (direct reaction)Initial warming, then ~200-215°C~30 minutes89-91%[1]
Fischer-Speier EsterificationBenzoic acid, 2-ChloroethanolConcentrated H₂SO₄Reflux30 minutes - 1 hour~75% (isolated)
Reaction with Ethylene (B1197577) OxideBenzoyl chloride, Ethylene oxideCesium carbonate (Cs₂CO₃)50°CNot specifiedUp to 99%[2]
Reaction of 2-Chloroethyl methyl carbonate2-Chloroethyl methyl carbonate, Benzoyl chlorideTetra-n-butylphosphonium bromide150°C3 hours59%[3]
Phase-Transfer CatalysisSodium benzoate, 1,2-Dichloroethane (B1671644)Phase-transfer catalyst (e.g., quaternary ammonium (B1175870) salt)50-70°C~1 hour>95% (inferred)[4]

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Acylation of 2-Chloroethanol with Benzoyl Chloride

This method is a high-yield and relatively rapid procedure for the synthesis of this compound.

Experimental Procedure: [1]

  • In a 500-mL round-bottomed flask equipped with a reflux condenser, combine 80.5 g (1 mole) of 2-chloroethanol and 140.5 g (1 mole) of benzoyl chloride.

  • Gently warm the mixture with a flame until the reaction begins.

  • Remove the heat source until the initial vigorous reaction subsides.

  • Once moderated, heat the mixture for an additional 30 minutes, during which the temperature will rise to approximately 200-215°C.

  • After cooling, assemble the apparatus for vacuum distillation.

  • Remove volatile components under reduced pressure at a bath temperature of 100-110°C.

  • Fractionally distill the residue under reduced pressure to obtain this compound.

Diagram of the Experimental Workflow:

Acylation_Workflow Reactants Benzoyl Chloride + 2-Chloroethanol Heating Initial Warming & Maintained Heating (~200-215°C, 30 min) Reactants->Heating Reaction Distillation Vacuum Distillation Heating->Distillation Purification Product This compound (89-91% Yield) Distillation->Product

Acylation of 2-Chloroethanol Workflow
Fischer-Speier Esterification of Benzoic Acid

This classic acid-catalyzed esterification is a common method, though the reversible nature of the reaction can impact the final yield. Using an excess of the alcohol can help to drive the equilibrium towards the product.[5]

Experimental Procedure:

  • In a 100-mL round-bottomed flask, dissolve 8.00 g (0.0656 mol) of benzoic acid in 25 mL (an excess) of 2-chloroethanol.

  • Carefully add 3.0 mL of concentrated sulfuric acid to the mixture while swirling.

  • Add boiling chips, attach a reflux condenser, and heat the mixture at reflux for 30-60 minutes.

  • After cooling, pour the reaction mixture into 75 mL of water in a separatory funnel.

  • Rinse the reaction flask with 35 mL of diethyl ether and add it to the separatory funnel.

  • Separate the aqueous layer. Wash the organic layer with 15 mL of water, followed by two 25 mL portions of 5% sodium bicarbonate solution to neutralize the remaining acid.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purify the crude product by vacuum distillation.

Diagram of the Experimental Workflow:

Fischer_Esterification_Workflow Reactants Benzoic Acid + 2-Chloroethanol (excess) Catalysis H₂SO₄ Catalyst Reflux (30-60 min) Reactants->Catalysis Reaction Workup Aqueous Workup & Extraction Catalysis->Workup Quenching Purification Vacuum Distillation Workup->Purification Product This compound (~75% Isolated Yield) Purification->Product

Fischer-Speier Esterification Workflow
Reaction of Benzoyl Chloride with Ethylene Oxide

This industrial method can achieve very high yields under optimized conditions with a suitable catalyst.

Experimental Procedure: [2]

  • In a suitable reaction vessel, dissolve benzoyl chloride in an aprotic solvent.

  • Add cesium carbonate (Cs₂CO₃) as the catalyst.

  • Introduce ethylene oxide to the reaction mixture.

  • Maintain the reaction temperature at 50°C and stir until the reaction is complete (monitoring by an appropriate technique like TLC or GC is recommended).

  • Upon completion, the reaction mixture is worked up by filtering the catalyst and removing the solvent.

  • The crude product is then purified, typically by vacuum distillation.

Diagram of the Logical Relationship:

Ethylene_Oxide_Route cluster_reactants Reactants Benzoyl_Chloride Benzoyl Chloride Reaction Catalyzed Reaction Benzoyl_Chloride->Reaction Ethylene_Oxide Ethylene Oxide Ethylene_Oxide->Reaction Catalyst Cesium Carbonate (50°C) Catalyst->Reaction Product This compound (up to 99% Yield) Reaction->Product

Reaction of Benzoyl Chloride with Ethylene Oxide
Reaction of 2-Chloroethyl methyl carbonate with Benzoyl Chloride

This route offers an alternative approach, although the reported yield is moderate.

Experimental Procedure: [3]

  • Combine 6.93 g (0.05 mole) of 2-chloroethyl methyl carbonate, 7.03 g (0.05 mole) of benzoyl chloride, and 0.85 g (0.0025 mole) of tetra-n-butylphosphonium bromide in a reaction flask.

  • Heat the mixture to 150°C for 3 hours.

  • Monitor for the cessation of gas evolution, indicating the reaction's completion.

  • Purify the product by vacuum distillation.

Phase-Transfer Catalyzed Synthesis from Sodium Benzoate

This method is highly efficient and environmentally friendly due to the potential for anhydrous conditions and high atom economy.

Experimental Procedure (Inferred): [4]

  • In a reaction vessel, suspend sodium benzoate in a suitable solvent such as toluene.

  • Add a phase-transfer catalyst (e.g., benzyltriethylammonium chloride).

  • Heat the mixture to 50-70°C.

  • Introduce 1,2-dichloroethane to the reaction mixture.

  • Maintain the reaction under pressure (if necessary) and stir for approximately 1 hour.

  • After the reaction is complete, cool the mixture and filter to remove the catalyst and sodium chloride byproduct.

  • The filtrate containing the crude product is then purified by distillation.

References

Unlocking Potency: A Comparative Analysis of 2-Chloroethyl Benzoate Derivatives and Their Parent Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for more effective therapeutic agents is a continuous journey of molecular refinement. This guide provides a comprehensive comparison of the biological activities of 2-Chloroethyl benzoate (B1203000) derivatives against their parent compounds, supported by experimental data and detailed protocols. By examining how structural modifications impact efficacy, we can glean valuable insights into the rational design of next-generation therapeutics.

This analysis delves into the antimicrobial and cytotoxic properties of these compounds, presenting quantitative data, experimental methodologies, and the underlying signaling pathways to offer a clear and objective comparison.

Cytotoxicity: Nitrogen Mustard Benzoate Esters Exhibit Enhanced Potency

Nitrogen mustards are a class of alkylating agents known for their cytotoxic effects, making them a cornerstone of many chemotherapy regimens. When incorporated into a benzoate ester structure, their potency can be significantly enhanced. A notable example is the comparison of the well-known nitrogen mustard drug, bendamustine (B91647), with its ester derivatives.

Studies have shown that esterification of bendamustine leads to a striking increase in cytotoxicity against various cancer cell lines.[1] This enhancement is attributed to several factors, including altered cellular uptake, modified distribution within the body, and potentially different interactions with target molecules. The ester linkage can be designed to be cleaved by intracellular enzymes, releasing the active nitrogen mustard at the site of action.

Below is a comparative summary of the cytotoxic activity of bendamustine and one of its more stable and potent derivatives, a branched ester designated as UR-Ant26.

CompoundCancer Cell LineIC50 (µM)Fold Increase in Potency
BendamustineVarious> 50-
UR-Ant26 (Bendamustine Ester Derivative)Various10 - 30> 1.7 - 5

Table 1: Comparison of the cytotoxic activity of Bendamustine and its ester derivative UR-Ant26. Data indicates that the ester derivative is significantly more potent than the parent compound.[1]

Antimicrobial Activity: Derivatization of Aminobenzoic Acid Boosts Efficacy

The principle of enhancing biological activity through derivatization is also evident in the realm of antimicrobial agents. 4-Aminobenzoic acid (PABA), a precursor in the folate synthesis pathway of many bacteria, is itself non-toxic. However, its conversion into Schiff base derivatives can unlock potent and broad-spectrum antimicrobial properties.

The formation of an imine linkage with various aromatic aldehydes transforms the innocuous PABA into compounds capable of inhibiting the growth of bacteria and fungi, including methicillin-resistant Staphylococcus aureus (MRSA).[2][3] This demonstrates that even a simple chemical modification can introduce significant biological activity to a previously inert parent molecule.

The following table presents the minimum inhibitory concentrations (MIC) for a representative Schiff base derivative of PABA against various microbial strains, highlighting the emergent antimicrobial activity compared to the parent compound.

CompoundS. aureus (MRSA) MIC (µM)E. coli MIC (µM)C. albicans MIC (µM)
4-Aminobenzoic Acid (PABA)> 1000> 1000> 1000
4-[(5-Nitro-2-furfurylidene)amino]benzoic acid15.6231.257.81

Table 2: Antimicrobial activity of a Schiff base derivative of 4-Aminobenzoic Acid compared to the parent compound. The derivative shows potent activity against bacteria and fungi, while PABA is inactive.[2][3]

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed methodologies for the key experiments are provided below.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., HT-29, MG-63, SK-MEL-3)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting cell viability against compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial and fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • Microbial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL for bacteria)

Procedure:

  • Preparation of Dilutions: Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the wells of the 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.

  • Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Signaling Pathway Analysis

The biological activity of 2-chloroethyl benzoate derivatives can be attributed to their interaction with specific cellular signaling pathways. A notable example is the compound 2-[5-(2-chloroethyl)-2-acetoxy-benzyl]-4-(2-chloroethyl)-phenyl acetate (B1210297) (E1), a derivative of this compound, which has been shown to inhibit the PI3K/Akt/mTOR signaling pathway in cancer cells. This inhibition is mediated through the activation of c-Jun N-terminal kinase (JNK).

PI3K/Akt/mTOR Signaling Pathway Inhibition

The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell survival, proliferation, and growth. Its aberrant activation is a common feature in many cancers. The derivative E1 has been shown to repress the activity of Akt and mTOR, key components of this pathway.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt phosphorylates Proliferation Cell Proliferation & Survival mTORC1->Proliferation E1 This compound Derivative (E1) E1->Akt inhibits E1->mTORC1 inhibits

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory points of the this compound derivative (E1).

JNK-Mediated Inhibition of the PI3K/Akt/mTOR Pathway

The inhibitory effect of the this compound derivative E1 on the PI3K/Akt/mTOR pathway is not direct but is mediated by the activation of the JNK signaling pathway. JNK activation leads to the subsequent repression of Akt and mTOR activity.

JNK_Pathway Stress Cellular Stress (e.g., E1) JNK_Pathway JNK Signaling Cascade Stress->JNK_Pathway JNK JNK (activated) JNK_Pathway->JNK Akt_mTOR Akt/mTOR Pathway JNK->Akt_mTOR inhibits Apoptosis Apoptosis JNK->Apoptosis

Caption: JNK signaling pathway activation by the this compound derivative (E1) leading to inhibition of the Akt/mTOR pathway.

Conclusion

The derivatization of this compound and related parent compounds represents a powerful strategy for enhancing their biological activity. As demonstrated with nitrogen mustard benzoate esters and Schiff base derivatives of aminobenzoic acid, chemical modification can lead to significant improvements in cytotoxic and antimicrobial potency. The provided experimental protocols offer a framework for the continued investigation of these and other novel derivatives. Furthermore, understanding the intricate signaling pathways through which these compounds exert their effects is crucial for the rational design of more effective and selective therapeutic agents. The inhibitory action of a this compound derivative on the PI3K/Akt/mTOR pathway via JNK activation underscores the complex and interconnected nature of cellular signaling and provides a promising avenue for future drug development efforts.

References

A Comparative Guide to the Regioselectivity of Reactions Involving 2-Chloroethyl Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the regioselectivity of reactions involving 2-chloroethyl benzoate (B1203000), a versatile bifunctional molecule. Understanding the factors that govern nucleophilic attack at its two distinct electrophilic centers—the carbonyl carbon of the ester and the carbon bearing the chlorine atom—is crucial for its effective use in organic synthesis and drug development. This document summarizes key experimental findings, provides detailed protocols for representative reactions, and offers a framework for predicting and controlling reaction outcomes.

Executive Summary

2-Chloroethyl benzoate possesses two primary sites susceptible to nucleophilic attack: the electrophilic carbon of the ester group and the primary alkyl chloride on the ethyl side chain. The regioselectivity of a given reaction is predominantly influenced by the nature of the nucleophile, the reaction conditions, and the solvent. Generally, "hard" nucleophiles, such as hydroxides and alkoxides, tend to favor attack at the "harder" electrophilic center, the carbonyl carbon, leading to saponification or transesterification. In contrast, "softer" and less sterically hindered nucleophiles, such as amines, preferentially attack the "softer" electrophilic carbon of the chloroethyl group via an SN2 mechanism.

Comparative Analysis of Regioselectivity

The competition between nucleophilic acyl substitution at the ester and nucleophilic substitution at the primary alkyl chloride is a key consideration when utilizing this compound in a synthetic route. The following table summarizes the expected major products based on the type of nucleophile.

Nucleophile TypeRepresentative NucleophilePrimary Reaction PathwayMajor Product(s)
Hard Anionic Sodium Hydroxide (B78521) (NaOH)Nucleophilic Acyl Sub.Sodium Benzoate, Ethylene Glycol
Sodium Ethoxide (NaOEt)Nucleophilic Acyl Sub.Ethyl Benzoate, Sodium 2-chloroethoxide
Nitrogen Piperidine (B6355638)SN2 Substitution2-(Piperidin-1-yl)ethyl benzoate
Trimethylamine (B31210) (NMe₃)SN2 Substitution(2-(Benzoyloxy)ethyl)trimethylammonium chloride

Note: Product distribution can be influenced by reaction conditions such as temperature and solvent. While the above table indicates the major expected product, minor products from the alternative pathway may also be observed.

Experimental Data

Conversely, saponification of esters with sodium hydroxide is a standard and high-yielding reaction that proceeds through nucleophilic attack on the carbonyl carbon.[1][2]

Experimental Protocols

The following are detailed methodologies for key experiments to confirm the regioselectivity of reactions involving this compound.

Experiment 1: Reaction with an Amine Nucleophile (Piperidine)

Objective: To demonstrate the preferential SN2 reaction at the chloroethyl group.

Materials:

  • This compound

  • Piperidine

  • Acetonitrile (B52724) (anhydrous)

  • Sodium bicarbonate

  • Diethyl ether

  • Magnesium sulfate (B86663) (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.85 g, 10 mmol) in anhydrous acetonitrile (40 mL).

  • Add piperidine (1.70 g, 20 mmol, 2 equivalents) to the solution.

  • Heat the reaction mixture to reflux and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in diethyl ether (50 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, 2-(piperidin-1-yl)ethyl benzoate.

  • Purify the product by column chromatography on silica (B1680970) gel.

Experiment 2: Reaction with an Alkoxide Nucleophile (Sodium Ethoxide)

Objective: To demonstrate the preferential nucleophilic acyl substitution at the ester carbonyl group.

Materials:

  • This compound

  • Sodium ethoxide

  • Ethanol (B145695) (anhydrous)

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Sodium sulfate (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.85 g, 10 mmol) in anhydrous ethanol (40 mL).

  • Add sodium ethoxide (0.75 g, 11 mmol, 1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux and stir for 4 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and neutralize with 1 M hydrochloric acid.

  • Remove the ethanol under reduced pressure.

  • Partition the residue between diethyl ether (50 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter and carefully remove the solvent by distillation to obtain the crude product, ethyl benzoate.

  • Purify the product by fractional distillation.

Reaction Pathways and Logical Relationships

The choice of nucleophile dictates the predominant reaction pathway, as illustrated in the following diagrams.

G cluster_main Reaction of this compound cluster_amine With Amine (e.g., Piperidine) cluster_alkoxide With Alkoxide (e.g., Sodium Ethoxide) 2_CEB This compound Amine Piperidine Alkoxide Sodium Ethoxide SN2_Product 2-(Piperidin-1-yl)ethyl benzoate Amine->SN2_Product SN2 Attack on C-Cl NAS_Product Ethyl Benzoate Alkoxide->NAS_Product Acyl Substitution

Caption: Regioselective reactions of this compound.

G Start Select Nucleophile Decision Hard or Soft Nucleophile? Start->Decision Hard_Path Hard Nucleophile (e.g., RO⁻, OH⁻) Decision->Hard_Path Hard Soft_Path Soft Nucleophile (e.g., R₂NH, R₃N) Decision->Soft_Path Soft Acyl_Sub Nucleophilic Acyl Substitution Hard_Path->Acyl_Sub SN2_Sub SN2 Substitution Soft_Path->SN2_Sub Product_Acyl Saponification/ Transesterification Product Acyl_Sub->Product_Acyl Product_SN2 N-Alkylated Product SN2_Sub->Product_SN2

Caption: Decision workflow for predicting regioselectivity.

Conclusion

The regioselectivity of nucleophilic reactions with this compound is a predictable outcome based on the principles of hard and soft acids and bases (HSAB) theory. Hard nucleophiles favor reaction at the hard carbonyl center, while softer nucleophiles prefer the softer alkyl halide center. This understanding allows for the selective synthesis of either N-substituted ethyl benzoates or benzoate esters, making this compound a valuable and versatile building block in the synthesis of pharmaceuticals and other fine chemicals. By carefully selecting the nucleophile and optimizing reaction conditions, researchers can effectively control the reaction outcome to achieve the desired product with high selectivity.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 2-Chloroethyl Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. 2-Chloroethyl benzoate (B1203000), a halogenated ester, requires careful management as a hazardous waste. This guide provides essential, step-by-step procedures for its safe disposal, aligning with general laboratory safety protocols and environmental regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment (PPE). This includes safety goggles, chemical-resistant gloves, and a laboratory coat. All handling of 2-Chloroethyl benzoate and its associated waste should be performed in a well-ventilated area, ideally within a chemical fume hood, to prevent the inhalation of any vapors or dust.[1][2][3]

Waste Classification and Segregation: A Critical First Step

This compound must be classified as a hazardous chemical waste.[4] Due to its chemical structure, it falls under the category of halogenated organic waste .[5] It is imperative to segregate this waste stream from non-halogenated organic wastes, aqueous wastes, and other incompatible chemicals to prevent dangerous reactions.[5][6] Mixing with incompatible materials can lead to the formation of explosive compounds or the release of toxic fumes.[6]

Waste CategoryExamplesDisposal Container
Halogenated Organic Waste This compound, Dichloromethane, ChloroformClearly labeled, compatible container for halogenated solvents.
Non-Halogenated Organic Waste Acetone (B3395972), Ethanol, HexaneSeparate, labeled container for non-halogenated solvents.
Aqueous Waste (Acids) Hydrochloric acid, Sulfuric acidLabeled container for acidic waste.
Aqueous Waste (Bases) Sodium hydroxide, Potassium hydroxideLabeled container for basic waste.

Step-by-Step Disposal Protocol

The recommended and primary method for the disposal of this compound is through your institution's Environmental Health and Safety (EHS) program or a licensed hazardous waste management service.[3][6] Under no circumstances should this chemical be disposed of down the sewer or in regular trash.[3]

  • Waste Collection :

    • Collect all waste containing this compound in a designated, leak-proof, and chemically compatible container.[3][6] High-density polyethylene (B3416737) (HDPE) containers are often preferred.

    • The container must be kept securely closed except when actively adding waste.[6]

  • Labeling :

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound".[6][7] Do not use abbreviations or chemical formulas.[7]

    • Indicate the approximate concentration and volume of the waste.

  • Storage :

    • Store the waste container in a designated satellite accumulation area.[3]

    • Ensure the storage area is well-ventilated and that the container is within secondary containment to mitigate spills.[6]

  • Requesting Pickup :

    • Once the container is full or the waste is no longer being generated, contact your institution's EHS office to arrange for a hazardous waste pickup.[3]

Empty Container Disposal

Properly decontaminating empty containers that held this compound is a critical step to ensure they do not pose a residual hazard.

  • Triple Rinsing :

    • Select a suitable solvent in which this compound is soluble (e.g., acetone or ethanol).

    • Add the solvent to the empty container, filling it to about 10% of its volume.

    • Securely cap the container and swirl thoroughly to rinse all interior surfaces.

    • Empty the rinsate into the designated halogenated organic hazardous waste container.[3][6]

    • Repeat this rinsing procedure two more times.[6]

  • Final Disposal : After triple rinsing and allowing the container to dry completely, deface the original label and dispose of it according to your institution's guidelines for non-hazardous solid waste.[3]

Experimental Protocols

No specific experimental protocols for the chemical neutralization or destruction of this compound are recommended for a standard laboratory setting. Such procedures can be hazardous and should only be attempted by trained professionals in a dedicated facility. The standard and safest protocol is collection and disposal by a certified hazardous waste management service.

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G start Start: this compound waste generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe empty_container Original Container is Empty start->empty_container classify Classify as Halogenated Organic Hazardous Waste ppe->classify collect Collect in a Designated, Labeled, Compatible Container classify->collect store Store in Secondary Containment in a Satellite Accumulation Area collect->store closed Keep Container Securely Closed store->closed full Container Full or Waste No Longer Generated? closed->full full->closed No contact_ehs Contact EHS for Hazardous Waste Pickup full->contact_ehs Yes ehs_disposal EHS Collects and Disposes of Waste According to Regulations contact_ehs->ehs_disposal end End: Proper Disposal Complete ehs_disposal->end empty_container->ppe No (Waste Generated) triple_rinse Triple Rinse with Appropriate Solvent empty_container->triple_rinse Yes collect_rinsate Collect Rinsate as Halogenated Hazardous Waste triple_rinse->collect_rinsate deface_label Deface Label and Dispose of Dry Container in Regular Trash collect_rinsate->deface_label deface_label->end

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling 2-Chloroethyl Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols for laboratory personnel, including researchers, scientists, and drug development professionals, who handle 2-Chloroethyl benzoate (B1203000). Adherence to these procedures is critical for ensuring personal safety and proper disposal.

Hazard Summary

2-Chloroethyl benzoate is an irritant, posing risks of skin, eye, and respiratory tract irritation[1]. Direct contact should be avoided, and handling should be performed in a well-ventilated area.

Personal Protective Equipment (PPE)

The following table summarizes the mandatory personal protective equipment for handling this compound.

Protection TypeRecommended EquipmentSpecifications and Best Practices
Hand Protection Chemical-resistant glovesButyl rubber or Viton® gloves are recommended for extended contact due to their high resistance to aromatic compounds. Nitrile gloves may be suitable for incidental splash protection but should be replaced immediately upon contact. Always inspect gloves for degradation or punctures before use.[2][3]
Eye/Face Protection Safety goggles with side shields or a face shieldMust be worn at all times to protect against splashes.
Respiratory Protection NIOSH-approved respirator with organic vapor (OV) cartridgesRequired when handling outside of a certified chemical fume hood or in poorly ventilated areas. A full-face respirator provides both respiratory and eye protection.
Body Protection Laboratory coatA standard lab coat is required. For tasks with a higher risk of splashing, a chemically resistant apron over the lab coat is recommended.
Footwear Closed-toe shoesShoes must fully cover the feet. Perforated shoes or sandals are not permitted in the laboratory.
Safe Handling Procedures

Adherence to the following step-by-step handling procedures is crucial for minimizing exposure and ensuring a safe laboratory environment.

Preparation:

  • Review the Safety Data Sheet (SDS): Before beginning work, thoroughly read and understand the SDS for this compound.

  • Ensure Proper Ventilation: All handling of this compound should be conducted within a certified chemical fume hood.

  • Assemble all necessary materials: Have all required equipment, including PPE and waste containers, readily accessible before starting the procedure.

Handling:

  • Don appropriate PPE: Put on all required personal protective equipment as specified in the table above.

  • Dispense with care: When transferring or weighing the chemical, do so carefully to avoid generating aerosols or splashes.

  • Avoid contact: Prevent direct contact with skin, eyes, and clothing. In case of accidental contact, follow the first aid measures outlined in the SDS.

  • Maintain good hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.

Disposal Plan

This compound is a halogenated organic compound and must be disposed of as hazardous waste.

Waste TypeDisposal ContainerDisposal Procedure
Solid this compound Labeled hazardous waste container for halogenated organic solids1. Collect all solid waste in a designated, properly sealed, and clearly labeled container. 2. The label must include the full chemical name and the words "Hazardous Waste".
Liquid waste containing this compound Labeled hazardous waste container for halogenated organic liquids1. Collect all liquid waste in a designated, leak-proof, and clearly labeled container. 2. Do not mix with non-halogenated waste.[4] 3. Keep the container sealed when not in use.
Contaminated materials (e.g., gloves, absorbent pads) Labeled hazardous waste container for solid waste1. Place all contaminated disposable materials into a designated hazardous waste container. 2. Do not dispose of in regular trash.

Consult your institution's environmental health and safety (EHS) office for specific waste collection and disposal procedures.

Emergency Procedures

In the event of an emergency, follow these procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste. For large spills, evacuate the area and contact your institution's EHS office.

Workflow for Safe Handling and Disposal of this compound

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency prep1 Review SDS prep2 Work in Fume Hood prep1->prep2 prep3 Assemble Materials prep2->prep3 handle1 Don PPE prep3->handle1 Begin Work handle2 Dispense Carefully handle1->handle2 handle3 Avoid Contact handle2->handle3 em1 Spill handle2->em1 handle4 Wash Hands handle3->handle4 em2 Exposure handle3->em2 disp1 Segregate Halogenated Waste handle4->disp1 After Use disp2 Use Labeled Container disp1->disp2 disp3 Seal and Store Securely disp2->disp3 em_action1 Absorb and Contain em1->em_action1 em_action2 Flush and Seek Medical Aid em2->em_action2

Caption: Workflow for handling and disposing of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.